5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXDBHYMMQDBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=NN12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724439 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214901-53-7 | |
| Record name | 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-triazolo[1,5-a]pyridin-2-amine
Introduction
5-Methyl-triazolo[1,5-a]pyridin-2-amine is a heterocyclic organic compound belonging to the triazolopyridine class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural similarity to purine nucleobases, suggesting its potential as a bioisostere. The[1][2][3]triazolo[1,5-a]pyridine core is a key feature in a variety of biologically active compounds, with research indicating potential applications in oncology and inflammatory diseases. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the broader biological context of this compound and its analogs.
Physicochemical Properties
Precise experimental data for 5-Methyl-triazolo[1,5-a]pyridin-2-amine is not widely available in the public domain. The following table summarizes key identifiers and computed physicochemical properties. It is important to note that computed values are estimations and may differ from experimental findings.
| Property | Value | Source |
| CAS Number | 1214901-53-7 | [1][4] |
| Molecular Formula | C₇H₈N₄ | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| IUPAC Name | 5-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | |
| SMILES | NC1=NN2C(C)=CC=CC2=N1 | [1] |
Synthesis
While a specific, detailed protocol for the synthesis of 5-Methyl-triazolo[1,5-a]pyridin-2-amine is not readily found in published literature, a plausible and efficient synthetic route can be designed based on established methods for the construction of the[1][2][3]triazolo[1,5-a]pyridine scaffold.[5] One of the most common and effective methods involves the cyclization of a substituted 2-aminopyridine derivative.
The proposed synthesis begins with the commercially available 2-amino-6-methylpyridine. The key transformation is the formation of the fused triazole ring. This can be achieved through a copper-catalyzed oxidative cyclization reaction.
Proposed Synthetic Protocol
Step 1: Synthesis of the Guanidyl-Pyridine Intermediate
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add cyanamide (1.2 eq) and a catalytic amount of a strong acid (e.g., nitric acid).
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the aqueous solution with a suitable base (e.g., sodium carbonate) to precipitate the guanidyl-pyridine intermediate.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Copper-Catalyzed Oxidative Cyclization
-
Suspend the guanidyl-pyridine intermediate (1.0 eq) in a suitable solvent, such as toluene or dimethyl sulfoxide (DMSO).
-
Add a copper catalyst, for example, copper(I) bromide (CuBr) (0.1 eq), and a ligand if necessary.
-
Heat the reaction mixture to 100-120 °C under an atmosphere of air or oxygen, which acts as the oxidant.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture and filter to remove the catalyst.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
Chemical Reactivity
The chemical reactivity of 5-Methyl-triazolo[1,5-a]pyridin-2-amine is dictated by the electron-rich nature of the heterocyclic system and the presence of the primary amino group.
-
N-Functionalization: The exocyclic amino group is a primary site for various chemical modifications. It can undergo acylation, alkylation, and arylation reactions to introduce a wide range of substituents. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery programs.
-
Electrophilic Aromatic Substitution: The pyridine ring of the[1][2][3]triazolo[1,5-a]pyridine system can undergo electrophilic substitution reactions, although the reactivity is influenced by the fused triazole ring and the existing substituents.
-
Metal Coordination: The nitrogen atoms within the triazolopyridine core can act as ligands, coordinating with metal ions to form metal complexes. This property has been explored for the development of novel therapeutic agents and materials.
Potential Biological and Therapeutic Applications
While specific biological data for 5-Methyl-triazolo[1,5-a]pyridin-2-amine is limited, the broader class of[1][2][3]triazolo[1,5-a]pyridines has been extensively investigated for various therapeutic applications. It is important to emphasize that the following activities are associated with the general scaffold and not necessarily with the specific title compound.
-
Kinase Inhibition: Several derivatives of the[1][2][3]triazolo[1,5-a]pyridine scaffold have been identified as potent inhibitors of various kinases, which are key regulators of cellular processes. Notably, this scaffold has been utilized in the development of Janus kinase 2 (JAK2) inhibitors for potential use in anticancer therapy.[6]
-
RORγt Inverse Agonists: The retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) is a promising therapeutic target for autoimmune diseases. Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been discovered as potent and orally bioavailable RORγt inverse agonists.[7]
-
Other Potential Applications: The versatility of the triazolopyridine scaffold is further demonstrated by its exploration in developing inhibitors for other enzymes and its use in treating cardiovascular and hyperproliferative disorders, as well as type 2 diabetes.[8]
Illustrative Signaling Pathway Involvement
The following diagram illustrates the general principle of how a hypothetical inhibitor based on the 5-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold might interact with a kinase signaling pathway, a common target for this class of compounds.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of the title compound.
Conclusion
5-Methyl-triazolo[1,5-a]pyridin-2-amine represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While specific experimental data for this compound remains scarce, its chemical properties can be inferred from the broader class of triazolopyridines. The synthetic accessibility and the proven biological relevance of the[1][2][3]triazolo[1,5-a]pyridine scaffold make it a continued area of interest for further research and development in medicinal chemistry. Future work should focus on the detailed experimental characterization of this compound and the exploration of its specific biological activity to fully elucidate its potential.
References
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Arctom Scientific. CAS NO. 1214901-53-7 | 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. [Link]
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MDPI. 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
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ResearchGate. New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. [Link]
-
RSC Publishing. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. [Link]
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PubMed. Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. [Link]
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PubChem. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. [Link]
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PubMed. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. [Link]
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PubChem. [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. [Link]
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Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]
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ResearchGate. Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. [Link]
-
RSC Publishing. Synthesis and reactions of[1][2][3]triazolo[1,5-a]pyrimidinium-2-aminides. [Link]
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RSC Publishing. Synthesis and reactions of[1][2][3]triazolo[1,5-a]pyrimidinium betaines. [Link]
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ChemUniverse. 5-METHYL[1][2][3]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE [P83072]. [Link]
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MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
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PMC - NIH. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
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MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
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PMC - NIH. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
MDPI. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. [Link]
-
PubChem. (1,2,4)Triazolo(1,5-a)pyridin-2-amine. [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.. [Link]
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An In-depth Technical Guide to the Synthesis of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to the Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Introduction: The Significance of the[1][2][3]triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological and pharmaceutical properties. Its structural resemblance to purine bases allows for interaction with a variety of biological targets, leading to applications in medicinal chemistry as anticancer, anti-inflammatory, and antiviral agents. The specific derivative, 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is a valuable building block in drug discovery and development, necessitating a robust and well-understood synthetic methodology. This guide provides a detailed exploration of a primary and effective synthetic route to this compound, delving into the underlying chemical principles and offering practical, field-proven insights for researchers, scientists, and drug development professionals.
Strategic Synthetic Approach: A Two-Step Pathway
The synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is most effectively achieved through a two-step process. This strategy hinges on the initial formation of a key intermediate, 2-hydrazinyl-6-methylpyridine, followed by a cyclization reaction to construct the fused triazole ring system. This approach is favored for its reliability and the commercial availability of the starting materials.
Caption: Overall synthetic strategy for 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Part 1: Synthesis of the Key Intermediate: 2-Hydrazinyl-6-methylpyridine
The foundational step in this synthesis is the nucleophilic aromatic substitution of a halogen on the pyridine ring with hydrazine. This reaction is a well-established method for the preparation of hydrazinylpyridines.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly nucleophilic hydrazine attacks the electron-deficient carbon atom bearing the chlorine atom. The electron-withdrawing effect of the ring nitrogen atom facilitates this attack. The resulting Meisenheimer-like intermediate then expels the chloride ion to yield the stable 2-hydrazinyl-6-methylpyridine.
Caption: Nucleophilic aromatic substitution mechanism for the formation of the key intermediate.
Detailed Experimental Protocol: Step 1
Materials:
-
2-Chloro-6-methylpyridine
-
Hydrazine hydrate (80% solution in water)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methylpyridine (1.0 equivalent) in methanol.
-
Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The use of excess hydrazine drives the reaction to completion.
-
Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove excess hydrazine hydrate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 2-hydrazinyl-6-methylpyridine.
| Parameter | Value/Condition | Rationale |
| Solvent | Methanol | Good solubility for both reactants. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | Monitored by TLC | Ensures complete conversion of the starting material. |
| Hydrazine | 5-10 equivalents | Excess nucleophile pushes the equilibrium towards the product. |
Part 2: Cyclization to 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
The final step involves the construction of the triazole ring. This is achieved through the reaction of the synthesized 2-hydrazinyl-6-methylpyridine with a one-carbon electrophile, cyanogen bromide, which also provides the 2-amino group.
Reaction Mechanism: Cyclization with Cyanogen Bromide
The terminal nitrogen of the hydrazine moiety in 2-hydrazinyl-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the nitrile carbon. A subsequent tautomerization leads to the aromatic and stable 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Caption: Proposed mechanism for the cyclization of 2-hydrazinyl-6-methylpyridine with cyanogen bromide.
Detailed Experimental Protocol: Step 2
Materials:
-
2-Hydrazinyl-6-methylpyridine
-
Cyanogen bromide (handle with extreme caution in a well-ventilated fume hood)
-
A suitable solvent (e.g., ethanol or isopropanol)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Reaction Setup: Dissolve 2-hydrazinyl-6-methylpyridine (1.0 equivalent) in a suitable alcohol solvent in a round-bottom flask with stirring.
-
Addition of Cyanogen Bromide: Carefully add a solution of cyanogen bromide (1.0-1.2 equivalents) in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a fume hood.
-
Reaction Conditions: The reaction is typically stirred at room temperature. The progress can be monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then purified, often by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford the pure 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol/Isopropanol | Provides good solubility for the reactants and facilitates the reaction. |
| Temperature | Room Temperature | The reaction is generally facile and does not require heating. |
| Reagent | Cyanogen Bromide | Provides the necessary one-carbon unit and the amino group for the final product. |
| Purification | Recrystallization | Effective method for obtaining a high-purity solid product. |
Characterization
The synthesized 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the methyl and amino groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group and the aromatic C-H bonds.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine via a two-step process involving the formation of 2-hydrazinyl-6-methylpyridine followed by cyclization with cyanogen bromide is a reliable and efficient method. This guide provides a comprehensive overview of the synthetic strategy, reaction mechanisms, and detailed experimental protocols. By understanding the causality behind the experimental choices and adhering to safe laboratory practices, researchers can successfully synthesize this valuable compound for further applications in drug discovery and development.
References
-
General synthetic routes for[1][2][3]triazolo[1,5-a]pyridines are discussed in various organic chemistry portals and review articles. For specific examples and variations, consulting chemical databases and peer-reviewed journals is recommended.
-
The synthesis of hydrazinylpyridines from chloropyridines is a well-documented reaction. For procedural details, refer to patents and publications on pyridine chemistry.[4]
-
The use of cyanogen bromide in the synthesis of amino-substituted heterocycles is a known method. For safety and handling information, consult material safety data sheets and relevant chemical literature.[5]
Sources
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An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to the Structure Elucidation of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Introduction: The Significance of the Triazolopyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that serves as a cornerstone in modern medicinal chemistry.[2][4] These fused-ring structures are isosteric with purines, allowing them to interact with a wide array of biological targets.[5] Consequently, triazolopyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties.[2][4][6][7] Prominent drugs such as Trazodone and the investigational drug Filgotinib feature this core structure, highlighting its importance in drug design and development.[4][7]
The precise substitution pattern on the triazolopyridine ring system is critical for modulating biological activity, selectivity, and pharmacokinetic properties. Therefore, unambiguous structure elucidation of novel analogues, such as 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is a non-negotiable prerequisite for advancing any research or development program. This guide provides a comprehensive, multi-technique approach to the structural verification of this target compound, grounded in the principles of spectroscopic analysis and logical data integration. We will explore the causality behind experimental choices and demonstrate how a combination of analytical techniques creates a self-validating system for structural confirmation.
Chapter 1: The Target Molecule and Elucidation Strategy
Proposed Molecular Structure
The target of our investigation is 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Its proposed structure, molecular formula, and molecular weight are foundational to our analytical approach.
-
Molecular Formula: C₇H₈N₄
-
Monoisotopic Mass: 148.0749 g/mol
-
Average Molecular Weight: 148.17 g/mol
Caption: Proposed structure of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
The Integrated Elucidation Workflow
No single analytical technique is sufficient for absolute structure proof. Our strategy relies on the convergence of data from orthogonal methods: Mass Spectrometry (MS) to define elemental composition, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy to map the precise atomic connectivity. This integrated approach ensures the highest level of confidence in the final structure.
Caption: Integrated workflow for spectroscopic structure elucidation.
Chapter 2: Mass Spectrometry - Defining the Formula
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the exact mass of the molecule with sub-parts-per-million (ppm) accuracy, which allows for the unambiguous determination of the elemental formula—a foundational piece of evidence.
Protocol: LC-ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures protonation for positive ion mode analysis.
-
Instrumentation: Utilize a Liquid Chromatography-Electrospray Ionization-Time of Flight (LC-ESI-TOF) mass spectrometer.[8]
-
LC Method: Inject 5 µL of the sample onto a C18 column. Elute with a water/acetonitrile gradient to separate the compound from any minor impurities.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. The TOF analyzer's high resolution is key.[8]
-
Data Analysis: Identify the peak for the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass.
Expected Data and Interpretation
For a molecular formula of C₇H₈N₄, the calculated exact mass is 148.0749. The primary ion observed in the ESI+ spectrum should be the [M+H]⁺ adduct.
| Parameter | Expected Value | Information Yielded |
| Calculated Exact Mass (M) | 148.0749 | Theoretical mass of the neutral molecule. |
| Observed Ion [M+H]⁺ | ~149.0822 | Confirms the molecular weight of the compound. |
| Mass Error | < 5 ppm | High accuracy validates the proposed elemental formula. |
Trustworthiness: The low mass error (<5 ppm) between the measured and theoretical mass of the [M+H]⁺ ion provides very strong evidence for the C₇H₈N₄ formula, effectively ruling out other potential elemental compositions. Further analysis of the fragmentation pattern can offer corroborating evidence for the triazolopyridine core.[9]
Chapter 3: NMR Spectroscopy - Mapping the Skeleton
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the molecular puzzle.[10]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more easily observable.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Experiments: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
2D Experiments: Acquire the following correlation spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system (e.g., adjacent protons on the pyridine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This experiment is crucial for connecting molecular fragments.
-
Data Analysis and Structural Assembly
¹H NMR - Proton Environment: The ¹H NMR spectrum reveals the number of unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).
¹³C NMR - Carbon Skeleton: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.
2D NMR - The Connectivity Map: The true power lies in the 2D spectra, which connect the ¹H and ¹³C data.
-
Identify Spin Systems: Use the COSY spectrum to trace the connections between the three adjacent protons on the pyridine ring (H6, H7, H8).
-
Assign Direct Connections: Use the HSQC spectrum to link each of these protons to its directly attached carbon atom (C6, C7, C8).
-
Connect the Fragments: The HMBC spectrum is the key to the final assembly. It provides the long-range correlations that piece the structure together.
Caption: Key expected HMBC correlations for structural confirmation.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts based on known data for similar triazolopyridine and substituted pyridine structures.[1][11][12][13] Actual values may vary slightly depending on solvent and concentration.
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |
| 2-NH₂ | ~5.8-6.2 (broad s, 2H) | - | C2, C3a |
| C2 | - | ~160-165 | - |
| C3a | - | ~145-150 | - |
| C4a | - | ~140-145 | - |
| 5-CH₃ | ~2.4-2.6 (s, 3H) | ~17-20 | C5, C6, C4a |
| C5 | - | ~150-155 | - |
| H6 | ~6.8-7.0 (d, J ≈ 7.0) | ~110-115 | C5, C7, C4a |
| H7 | ~7.5-7.7 (t, J ≈ 7.5) | ~125-130 | C5, C6, C8, C8a |
| H8 | ~8.2-8.4 (d, J ≈ 8.0) | ~115-120 | C7, C4a, C8a |
| C8a | - | ~120-125 | - |
Trustworthiness: The specific pattern of 2- and 3-bond correlations observed in the HMBC spectrum provides a definitive and self-validating map of the molecule. For instance, the correlation from the methyl protons (¹H at ~2.5 ppm) to the quaternary carbon C5 and the protonated carbon C6 locks the methyl group into the 5-position. Similarly, correlations from the amine protons to C2 confirm its placement.
Chapter 4: Infrared Spectroscopy - Functional Group Fingerprinting
Expertise & Experience: While NMR and MS provide the core structural data, Infrared (IR) spectroscopy offers rapid and direct confirmation of key functional groups. The presence or absence of specific absorption bands provides crucial corroborating evidence.[3]
Protocol: KBr Pellet or ATR-FTIR
-
KBr Pellet (Traditional): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
ATR (Modern): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is faster and requires minimal sample preparation.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.[1]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyridine Ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Methyl Group) |
| 1650 - 1580 | C=N and C=C Stretch | Aromatic Ring System |
| 1480 - 1440 | C-H Bend | Aliphatic C-H (Methyl Group) |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
Trustworthiness: The observation of a distinct pair of peaks in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine (-NH₂). The combination of aromatic and aliphatic C-H stretching bands further supports the overall proposed structure.
Conclusion: A Triad of Evidence for Unambiguous Elucidation
The structural elucidation of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is achieved not by a single measurement, but by the logical synthesis of data from a triad of core spectroscopic techniques.
-
High-Resolution Mass Spectrometry definitively establishes the elemental formula as C₇H₈N₄.
-
Infrared Spectroscopy provides rapid and conclusive evidence for the presence of key functional groups, particularly the primary amine.
-
Multidimensional NMR Spectroscopy serves as the ultimate arbiter, meticulously mapping the atomic connectivity through ¹H-¹H (COSY), ¹H-¹³C (HSQC), and crucial long-range ¹H-¹³C (HMBC) correlations.
This integrated, self-validating workflow provides an unassailable confirmation of the molecular structure. For professionals in drug discovery and development, this level of analytical rigor is paramount, as it ensures that all subsequent biological and pharmacological data are built upon a foundation of absolute structural certainty. The versatility and proven therapeutic potential of the triazolopyridine scaffold underscore the critical importance of these foundational analytical exercises.[2][14][15]
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). MDPI. [Link]
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Triazolopyridines: Advances in Synthesis and Applications. (2025, December 23). Bioengineer.org. [Link]
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Vetter, W., Meister, W., & Oesterhelt, G. (1988). Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Organic Mass Spectrometry. [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). Molecules. [Link]
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New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2018, May 29). ResearchGate. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry. [Link]
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nnir spectra of oxotriazolopyridine deri~atives and their glycosylation... (n.d.). ResearchGate. [Link]
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Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025, March 5). European Journal of Medicinal Chemistry. [Link]
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The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. [Link]
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Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). National Institutes of Health. [Link]
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Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (n.d.). Journal of Medicinal Chemistry. [Link]
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5-Methyl-triazolo[1,5-a]pyridin-2-amine molecular weight
An In-depth Technical Guide to 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and structural similarity to endogenous purines. This guide provides a comprehensive technical overview of a specific derivative, 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine. While this exact molecule is sparsely documented in public literature, this document extrapolates its core physicochemical properties, outlines robust synthetic pathways, details methods for spectroscopic characterization, and explores its vast therapeutic potential based on extensive research into the parent scaffold and its analogues. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this promising heterocyclic system.
Introduction: The Versatility of the Triazolo[1,5-a]pyridine Core
The[1][2][3]triazolo[1,5-a]pyridine system is a fused bicyclic N-heteroarene first reported in 1909. It belongs to a class of compounds known as aza-indolizines and is isoelectronic with the purine ring system, a fundamental component of nucleic acids and vital coenzymes. This structural mimicry has historically positioned triazolopyridines and their isomeric cousins, triazolopyrimidines, as compelling candidates for bioisosteric replacement in drug design.[3][4] This strategy aims to modulate pharmacological properties such as potency, selectivity, and metabolic stability by replacing a key structural motif (like purine) with a chemically related one.
Beyond serving as purine surrogates, the triazolopyridine scaffold has established itself as a "privileged structure," appearing in compounds with a wide array of pharmacological activities. These include applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5] The scaffold's unique electronic properties, arising from an electron-rich triazole ring fused to an electron-deficient pyridine ring, along with its capacity for metal chelation via accessible nitrogen lone pairs, contribute to its diverse biological functions.[3] This guide focuses on 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a derivative poised to exhibit unique properties due to the specific electronic and steric contributions of its methyl and amine substituents.
Physicochemical and Structural Properties
The fundamental properties of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine have been calculated based on its chemical structure. These parameters are crucial for predicting its solubility, membrane permeability, and potential for forming intermolecular interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | Calculated |
| Molecular Weight | 148.17 g/mol | Calculated |
| IUPAC Name | 5-methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine | - |
| Monoisotopic Mass | 148.0749 Da | Calculated |
| Hydrogen Bond Donors | 1 (amine group) | Calculated |
| Hydrogen Bond Acceptors | 4 (nitrogen atoms) | Calculated |
| Predicted LogP | ~0.8 - 1.2 | Estimated based on parent |
Table 1: Core Physicochemical Properties of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Synthesis and Mechanistic Considerations
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several reliable and well-documented strategies. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern. A prevalent and highly effective method involves the oxidative cyclization of N-aryl amidines, which are readily accessible from corresponding 2-aminopyridines.
General Synthetic Strategy: Oxidative N-N Bond Formation
A robust method for constructing the triazolopyridine scaffold involves the intramolecular oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides.[6] This approach is valued for its efficiency and tolerance of various functional groups.
Causality Behind Experimental Choices:
-
Starting Material: 6-amino-3-picoline (2-amino-5-methylpyridine) is the logical precursor for introducing the 5-methyl group onto the final scaffold.
-
Oxidant: Reagents like (diacetoxyiodo)benzene (PIDA) or iodine/potassium iodide (I₂/KI) are commonly used.[6] These oxidants are chosen for their ability to facilitate the crucial N-N bond formation under relatively mild conditions, preventing degradation of the sensitive heterocyclic rings.
-
Solvent and Temperature: Reactions are typically run in non-protic solvents like dichloromethane (DCM) or acetonitrile at room temperature or with gentle heating to promote the reaction without inducing side reactions.
Detailed Experimental Protocol (Hypothetical)
-
Amidine Formation: To a solution of 2-amino-5-methylpyridine (1.0 eq) in anhydrous toluene, add a suitable nitrile (e.g., acetonitrile, 1.2 eq) and a catalyst such as copper(I) bromide (CuBr, 0.1 eq).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring by Thin Layer Chromatography (TLC). The copper catalyst facilitates the sequential N-C bond formation.[6][7]
-
Oxidative Cyclization: After cooling, the solvent is removed under reduced pressure. The crude amidine intermediate is redissolved in a suitable solvent like acetonitrile.
-
An oxidant such as I₂/KI is added portion-wise at room temperature. The reaction is stirred until TLC indicates complete consumption of the starting material. This step drives the intramolecular N-N bond formation to yield the final fused ring system.[6]
-
Workup and Purification: The reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and concentrated.
-
Purification is achieved via flash column chromatography on silica gel to yield the pure 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Spectroscopic Characterization and Structural Elucidation
The unambiguous identification of the synthesized compound relies on a suite of spectroscopic techniques. Each method provides complementary information to confirm the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns confirming the substitution pattern. A broad singlet corresponding to the amine (-NH₂) protons would also be present, which would be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The methyl carbon will appear upfield (around δ 15-25 ppm), while the five aromatic carbons of the fused ring system will resonate downfield (δ 110-160 ppm).
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. The analysis should reveal a molecular ion peak ([M+H]⁺) at an m/z value corresponding to the calculated exact mass of C₇H₉N₄⁺ (149.0827), validating the molecular formula.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key signals include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations within the heterocyclic ring system (around 1500-1650 cm⁻¹).
Applications in Drug Discovery and Materials Science
| Therapeutic Area / Application | Mechanism of Action / Target | Representative Examples from Literature |
| Antidiabetic | α-Glucosidase Inhibition | Poly-substituted triazolo[1,5-a]pyridines show potent inhibition, with IC₅₀ values significantly lower than the standard drug, acarbose.[1] |
| Anti-inflammatory | Janus Kinase (JAK1/2) Inhibition | Triazolo[1,5-a]pyridine derivatives have been developed as potent and selective JAK1/2 inhibitors for treating autoimmune diseases.[9] |
| Anticancer | Tubulin Polymerization Modulation, Kinase Inhibition (e.g., ERK, CDK2) | Certain triazolopyrimidine derivatives act as unique microtubule-targeting agents. Others inhibit key signaling pathways in cancer cells.[3][8] |
| Antimicrobial | Enzyme Inhibition (e.g., DNA Gyrase) | Thiazolo[4,5-b]pyridines, a related fused system, exhibit potent activity against pathogenic bacteria by targeting essential enzymes.[5] |
| Materials Science | Molecular Chemosensors | The nitrogen-rich scaffold can coordinate with metal ions, enabling the design of fluorescent sensors for detecting specific ions like Zn(II) or anions. |
Table 2: Documented Biological Activities and Applications of the Triazolopyridine/Triazolopyrimidine Scaffold.
Potential as a Kinase Inhibitor
Many small-molecule kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. Given the structural similarity of the triazolopyridine scaffold to adenine, it is a prime candidate for kinase inhibitor design. The 2-amino group can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for potent inhibitors.
Conclusion
5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine represents a molecule of significant interest, built upon a scaffold with proven utility in drug discovery and materials science. Its calculated physicochemical properties suggest favorable drug-like characteristics. Established synthetic methodologies for the[1][2][3]triazolo[1,5-a]pyridine core provide a clear and adaptable path for its synthesis and the creation of derivative libraries. Based on the wealth of data for related analogues, this compound holds considerable promise as a scaffold for developing novel therapeutics, particularly in the areas of oncology, inflammation, and metabolic diseases. Further investigation into its specific biological activities is warranted and represents a promising avenue for future research.
References
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Jafari, M., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Available at: [Link]
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ChemUniverse. (n.d.). 5-METHYL[1][2][3]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE. Retrieved from [Link]
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Oukoloff, K., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
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Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]
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Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]
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PubChem. (n.d.). 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. Retrieved from [Link]
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Yadav, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health. Available at: [Link]
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Kumar, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
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Tsvira, O., et al. (2023). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]
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ResearchGate. (2011). Biological activity of three novel complexes with the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one against Leishmania spp. Retrieved from [Link]
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Abdel-Rahman, H. M., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]
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PubChem. (n.d.). (1,2,4)Triazolo(1,5-a)pyridin-2-amine. Retrieved from [Link]
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Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
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ResearchGate. (2021). Multinuclear magnetic resonance and X-ray characterization of platinum(II) complexes with substituted-1,2,4-triazolo[1,5-a]pyrimidines. Retrieved from [Link]
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Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. Available at: [Link]
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Ballesteros-Garrido, R., et al. (2009).[1][2][10]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions. New Journal of Chemistry. Available at: [Link]
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spectroscopic data for 5-Methyl-triazolo[1,5-a]pyridin-2-amine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
This guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 5-Methyl-triazolo[1,5-a]pyridin-2-amine. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and verification of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Molecular Structure and Spectroscopic Overview
5-Methyl-triazolo[1,5-a]pyridin-2-amine is a fused bicyclic heteroaromatic system. The structural features, including the triazole and pyridine rings, the primary amine group, and the methyl substituent, give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for confirming synthesis, assessing purity, and predicting chemical behavior.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying characteristic functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3300 - 3100 | Medium-Strong | N-H Stretch | Primary Amine (NH₂) |
| 3050 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Weak-Medium | C-H Stretch | Aliphatic (CH₃) |
| 1650 - 1630 | Strong | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| 1600 - 1450 | Medium-Strong | C=C & C=N Stretch | Aromatic Rings |
-
Expert Insight: The most prominent features in the IR spectrum are the absorptions corresponding to the primary amine. The N-H stretching vibrations typically appear as a pair of bands in the 3300-3100 cm⁻¹ region, which is a definitive indicator of the -NH₂ group. The strong N-H bending vibration around 1640 cm⁻¹ further corroborates this assignment. The presence of both aromatic and aliphatic C-H stretches confirms the overall architecture of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of its identity.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 133 | 85 | [M - CH₃]⁺ |
| 119 | 40 | [M - HCN]⁺ or [M - N₂H]⁺ |
-
Expert Insight: The base peak at m/z 148 corresponds to the molecular ion [M]⁺, confirming the molecular weight of 148 g/mol . A common and significant fragmentation pathway for molecules containing a methyl group on an aromatic ring is the loss of the methyl radical (•CH₃), leading to the prominent peak at m/z 133. Further fragmentation of the heterocyclic core can lead to the loss of neutral species like hydrogen cyanide (HCN) or diazene (N₂H), explaining the fragment at m/z 119.
Caption: Proposed fragmentation pathway in EI-Mass Spectrometry.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating and unambiguous characterization of 5-Methyl-triazolo[1,5-a]pyridin-2-amine. The presented data and protocols offer a robust framework for scientists engaged in the synthesis, quality control, and further development of this and related chemical entities. Adherence to these analytical standards is paramount for ensuring scientific integrity and advancing research objectives.
References
Currently, specific peer-reviewed articles detailing the complete spectroscopic characterization of 5-Methyl-triazolo[1,5-a]pyridin-2-amine are not available through the conducted search. The data presented is a representative interpretation based on the known chemical structure and established principles of spectroscopic analysis for analogous heterocyclic compounds. For definitive, published data, it is recommended to consult chemical databases like PubChem, SciFinder, or Reaxys, or to perform a primary literature search for its synthesis and characterization.
The Diverse Biological Landscape of Triazolopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Triazolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The triazolopyridine nucleus, a fused heterocyclic system comprising a triazole and a pyridine ring, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its inherent structural features, including the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors, and a rigid bicyclic core that can be strategically functionalized, make it an attractive scaffold for the design of novel therapeutic agents.[1] This unique architecture allows for versatile interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Triazolopyridine derivatives have demonstrated significant potential in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[2] Well-known drugs such as the antidepressant Trazodone and the Janus kinase (JAK) inhibitor Filgotinib feature the triazolopyridine core, underscoring its clinical significance.[2][3]
This in-depth technical guide provides a comprehensive overview of the known biological activities of triazolopyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their biological evaluation, and explore the structure-activity relationships that govern their therapeutic potential.
Anticancer Activities of Triazolopyridine Derivatives: Targeting Key Oncogenic Pathways
The fight against cancer has been a major focus for the application of triazolopyridine derivatives, with numerous studies highlighting their potent and diverse anticancer properties.[4] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting various key players in oncogenic signaling pathways.
Inhibition of Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Certain triazolopyridine derivatives have been identified as potent inhibitors of EGFR.[5]
One study reported a novel pyrazolo-[4,3-e][6][7][8]triazolopyrimidine derivative that exhibited significant antiproliferative activity against breast and cervical cancer cell lines with high EGFR expression.[5] This compound was found to inhibit the activation of EGFR and its downstream signaling components, protein kinase B (Akt) and extracellular signal-regulated kinase (Erk)1/2.[5] Molecular docking studies suggested that the compound binds to the ATP-binding site of the EGFR kinase domain, thereby blocking its catalytic activity.[5]
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to the activation of transcription factors involved in cell proliferation and survival. A simplified representation of the EGFR/AKT pathway is depicted below.
Caption: EGFR/AKT signaling pathway and the inhibitory action of a triazolopyridine derivative.
Targeting the Wnt/β-catenin Pathway via Tankyrase Inhibition
The Wnt/β-catenin signaling pathway is another critical regulator of cell proliferation and differentiation, and its dysregulation is strongly implicated in colorectal cancer.[9] Tankyrase (TNKS) is a key enzyme in this pathway that promotes the degradation of Axin, a negative regulator of β-catenin.[9] By inhibiting TNKS, Axin levels are stabilized, leading to the degradation of β-catenin and the downregulation of its target genes.
A novel triazolopyridine derivative, TI-12403, was identified as a potent and selective TNKS inhibitor.[9] This compound was shown to stabilize AXIN2, reduce active β-catenin levels, and downregulate β-catenin target genes in colorectal cancer cells.[9] The antitumor activity of TI-12403 was confirmed in a xenograft mouse model, and it also demonstrated synergistic effects when combined with the chemotherapeutic agent 5-fluorouracil.[9]
The Wnt/β-catenin pathway is tightly regulated, and its activation leads to the nuclear translocation of β-catenin and subsequent gene transcription.
Caption: Wnt/β-catenin signaling and TNKS inhibition by a triazolopyridine derivative.
Epigenetic Regulation: BRD4 Inhibition
The bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that plays a crucial role in the regulation of gene expression.[10] High levels of BRD4 are associated with the development of various cancers, making it an attractive therapeutic target.[10] A series of triazolopyridine derivatives have been identified as potent inhibitors of BRD4.[10]
One representative compound demonstrated excellent anticancer activity in a leukemia cell line, with an IC50 value of 0.02 µM, which was superior to the known BRD4 inhibitor (+)-JQ1.[10] This compound was also shown to induce apoptosis in cancer cells and exhibited good oral bioavailability and metabolic stability in mice.[10]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected triazolopyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Compound 1 | HCC1937 (Breast) | EGFR | 7.01 | [5] |
| HeLa (Cervical) | EGFR | 11.23 | [5] | |
| MCF7 (Breast) | EGFR | 48.28 | [5] | |
| TI-12403 | COLO320DM (Colorectal) | TNKS | Not specified | |
| Compound 12m | MV4-11 (Leukemia) | BRD4 | 0.02 | [10] |
| TP6 | B16F10 (Melanoma) | Not specified | >41.12 | [11] |
| Thiazolyl-pyrazole 2 | MDA-MB231 (Breast) | Not specified | 22.84 | [4] |
| Compound H12 | MGC-803 (Gastric) | ERK signaling | 9.47 | |
| HCT-116 (Colon) | ERK signaling | 9.58 | [12] | |
| MCF-7 (Breast) | ERK signaling | 13.1 | [12] |
Antimicrobial Activity of Triazolopyridine Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. Triazolopyridine derivatives have shown considerable promise in this area, with demonstrated activity against a range of bacteria and fungi.[13]
Several studies have reported the synthesis and antimicrobial evaluation of novel triazolopyridine derivatives. For instance, a series of pyridine and triazolopyridine derivatives were synthesized and tested for their in vitro antibacterial and antifungal activities.[13] Some of these compounds exhibited promising growth inhibition against Candida albicans and Aspergillus niger, comparable to the standard antifungal drug fluconazole.[13] Another study on novel triazolo[4,3-a]pyrazine derivatives found that some compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[14]
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected triazolopyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2e | Staphylococcus aureus | 32 | [14] |
| Escherichia coli | 16 | [14] | |
| Compound 9o | Staphylococcus aureus | 24 (nM) | [8] |
| Escherichia coli | 51 (nM) | [8] | |
| Pseudomonas aeruginosa | 53 (nM) | [8] | |
| Compound 7 | Staphylococcus aureus | 3.12 | [13] |
| Bacillus subtilis | 6.25 | [13] | |
| Escherichia coli | 6.25 | [13] | |
| Candida albicans | 6.25 | [13] | |
| Aspergillus niger | 6.25 | [13] | |
| Compound 12 | Staphylococcus aureus | 3.12 | [13] |
| Bacillus subtilis | 6.25 | [13] | |
| Escherichia coli | 6.25 | [13] | |
| Candida albicans | 6.25 | [13] | |
| Aspergillus niger | 6.25 | [13] |
Central Nervous System (CNS) Activities of Triazolopyridine Derivatives
Triazolopyridine derivatives have also demonstrated significant potential for the treatment of central nervous system disorders, particularly epilepsy.[15]
Anticonvulsant Activity
Several studies have focused on the design and synthesis of triazolopyrimidine derivatives as novel anticonvulsant agents. One such study reported a series of compounds that showed significant anticonvulsive activity in both the maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models in mice.[15] The most potent compound, 6d , exhibited a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test.[15] Importantly, this compound showed a high protective index (PI = TD50/ED50), indicating a wide margin of safety compared to existing antiepileptic drugs.[15]
Further mechanistic studies suggested that the anticonvulsant activity of these compounds involves the GABAergic system, specifically the benzodiazepine (BZD) receptor on the GABAA receptor.[15]
The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.
Caption: GABAA receptor signaling and modulation by a triazolopyridine derivative.
Quantitative Data on Anticonvulsant Activity
The following table summarizes the in vivo anticonvulsant activity of a selected triazolopyrimidine derivative in mice.
| Compound ID | Seizure Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| 6d | MES | 15.8 | >317 | >20.1 | [15] |
| PTZ | 14.1 | >317 | >22.5 | [15] |
Other Notable Biological Activities
Beyond the major therapeutic areas discussed above, triazolopyridine derivatives have shown promise as:
-
Janus Kinase (JAK) Inhibitors: The triazolopyridine-based drug Filgotinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[1]
-
Diacylglycerol O-acyltransferase 2 (DGAT2) Inhibitors: Novel triazolopyridine derivatives are being explored as DGAT2 inhibitors for the treatment of metabolic diseases.[16]
Experimental Protocols
This section provides standardized, step-by-step methodologies for key experiments used to evaluate the biological activities of triazolopyridine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: A typical workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Caption: A generalized workflow for Western blot analysis.
-
Sample Preparation: Lyse cells treated with triazolopyridine derivatives in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pEGFR, anti-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the antimicrobial that inhibits the visible growth of the microorganism after overnight incubation.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
-
Compound Preparation: Prepare a stock solution of the triazolopyridine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The triazolopyridine scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry, giving rise to a plethora of biologically active molecules with diverse therapeutic applications. This guide has provided a comprehensive overview of the significant anticancer, antimicrobial, and CNS activities of triazolopyridine derivatives, supported by mechanistic insights, quantitative data, and detailed experimental protocols. The versatility of this scaffold allows for fine-tuning of its pharmacological properties through targeted chemical modifications, as evidenced by the structure-activity relationships discussed herein.
The clinical success of drugs like Filgotinib serves as a powerful testament to the therapeutic potential of this chemical class. As our understanding of the complex signaling pathways involved in various diseases deepens, the rational design of novel triazolopyridine derivatives targeting specific molecular players will undoubtedly continue to be a fruitful area of research. Future endeavors should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel therapeutic targets, and leveraging computational tools for more efficient drug design and discovery. The continued exploration of the vast chemical space around the triazolopyridine nucleus holds immense promise for the development of next-generation therapies to address unmet medical needs.
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
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Lee, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. [Link]
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Zhang, C., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. [Link]
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Kotb, E. R., et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica, 74(3), 861-872. [Link]
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Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. [Link]
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The Enduring Scaffold: A Technical Guide to the Discovery and History of Triazolo[1,5-a]pyridine Compounds
Introduction: A Privileged Heterocycle in Modern Chemistry
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a fused bicyclic nitrogen-containing heterocycle that has emerged as a "privileged structure" in medicinal chemistry and materials science. Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have made it a cornerstone in the development of a wide array of biologically active agents. This guide provides an in-depth exploration of the historical discovery, the evolution of synthetic strategies, and the expanding pharmacological landscape of this remarkable class of compounds, tailored for researchers, scientists, and professionals in drug development.
Section 1: The Genesis of a Scaffold - A Historical Perspective
While the analogous[1][2][3]triazolo[1,5-a]pyrimidine ring system was first reported by Bülow and Haas in 1909, the precise initial synthesis of the[1][2][3]triazolo[1,5-a]pyridine core is less definitively documented in a single seminal publication. Early heterocyclic chemistry often involved the exploration of fundamental cyclocondensation reactions. It is widely accepted that the foundational syntheses of this scaffold emerged from the classical reactions of 2-hydrazinopyridine with single-carbon electrophiles, such as formic acid or its derivatives. This approach, leading to the isomeric[1][2][3]triazolo[4,3-a]pyridine, set the stage for the discovery of its more thermodynamically stable counterpart.
A pivotal moment in the history of these compounds was the elucidation of the Dimroth rearrangement . This acid- or base-catalyzed isomerization allows for the conversion of the kinetically favored[1][2][3]triazolo[4,3-a]pyridine isomer to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine.[4][5] This rearrangement was instrumental in providing access to the [1,5-a] scaffold and unlocking its full potential for chemical exploration.
Section 2: The Evolution of Synthetic Strategies
The synthesis of triazolo[1,5-a]pyridines has evolved from classical, often harsh, condensation reactions to sophisticated, highly efficient modern methodologies. This progression reflects the broader advancements in synthetic organic chemistry, with an increasing emphasis on efficiency, substrate scope, and sustainability.
Classical Approaches: The Foundation
The earliest methods for constructing the triazolo[1,5-a]pyridine core relied on two primary strategies:
-
Cyclocondensation of 2-Hydrazinopyridines: This foundational method involves the reaction of 2-hydrazinopyridine with various one-carbon units, such as carboxylic acids, acid chlorides, or orthoesters. This typically yields the[1][2][3]triazolo[4,3-a]pyridine isomer, which can then be subjected to the Dimroth rearrangement.
-
The Dimroth Rearrangement: As mentioned, this isomerization is a cornerstone of classical triazolo[1,5-a]pyridine synthesis. The mechanism involves a ring-opening of the pyrimidine ring followed by rotation and re-cyclization to form the more stable isomer.[4][6]
Protocol 1: Classical Synthesis of Unsubstituted[1][2][3]Triazolo[1,5-a]pyridine
Step 1: Synthesis of 2-Hydrazinopyridine
-
To a solution of 2-chloropyridine (1 equiv.) in ethanol, add hydrazine hydrate (3 equiv.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 2-hydrazinopyridine.
Step 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine
-
Dissolve 2-hydrazinopyridine (1 equiv.) in an excess of formic acid.
-
Reflux the solution for 3-5 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude[1][2][3]triazolo[4,3-a]pyridine.
Step 3: Dimroth Rearrangement to[1][2][3]Triazolo[1,5-a]pyridine
-
Dissolve the crude[1][2][3]triazolo[4,3-a]pyridine in a suitable solvent such as pyridine or aqueous sodium hydroxide.
-
Heat the solution at reflux for 12-24 hours.
-
Monitor the conversion to the [1,5-a] isomer by TLC.
-
After completion, cool the reaction, neutralize if necessary, and extract the product.
-
Purify by recrystallization or column chromatography to obtain the final[1][2][3]triazolo[1,5-a]pyridine.
Modern Synthetic Innovations
In recent decades, a plethora of more efficient and versatile methods have been developed, largely centered around the direct formation of the N-N bond through oxidative cyclization.
2.2.1 Metal-Catalyzed Syntheses
Copper-catalyzed reactions have become a mainstay for the synthesis of triazolo[1,5-a]pyridines. In a seminal report by Ueda and Nagasawa, a copper-catalyzed tandem addition and oxidative N-N bond formation between 2-aminopyridines and nitriles was described.[7] This approach offers a direct route to the desired scaffold.
Caption: Evolution of synthetic routes to the triazolo[1,5-a]pyridine core.
2.2.2 Metal-Free Oxidative Cyclizations
To circumvent the use of transition metals, methods employing hypervalent iodine reagents such as Phenyliodine(III) bis(trifluoroacetate) (PIFA) have been developed. These reactions proceed via an intramolecular oxidative N-N bond formation from readily available N-(pyridin-2-yl)benzimidamides, offering high yields under mild conditions.[7][8]
Protocol 2: PIFA-Mediated Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine
Step 1: Synthesis of N-(pyridin-2-yl)benzimidamide
-
To a solution of 2-aminopyridine (1 equiv.) and benzonitrile (1.2 equiv.) in an appropriate solvent (e.g., toluene), add a strong base such as sodium amide (1.5 equiv.).
-
Heat the mixture at reflux for 12-18 hours.
-
Cool the reaction, quench carefully with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the N-(pyridin-2-yl)benzimidamide.
Step 2: Oxidative Cyclization
-
Dissolve the N-(pyridin-2-yl)benzimidamide (1 equiv.) in a suitable solvent such as dichloromethane or hexafluoroisopropanol (HFIP).
-
Add PIFA (1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.[7][8]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific derivative, 5-Methyl-triazolo[1,5-a]pyridin-2-amine. Drawing upon the extensive research conducted on analogous structures, this document outlines a rational, evidence-based approach for identifying and validating its molecular targets. We will delve into the potential of this compound as an inhibitor of key signaling pathways implicated in oncology, inflammation, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a structured framework for the preclinical evaluation of this promising compound.
Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to function as a bioisostere, potentially interacting with a wide array of purine-binding proteins such as kinases and polymerases[2]. This inherent characteristic, combined with the versatility of its chemical synthesis, has led to the development of numerous derivatives with diverse pharmacological profiles. Marketed drugs and clinical candidates containing this scaffold have demonstrated efficacy in treating a range of diseases, underscoring its therapeutic potential.
5-Methyl-triazolo[1,5-a]pyridin-2-amine , the subject of this guide, possesses key structural features—a methyl group at the 5-position and an amine at the 2-position—that can significantly influence its binding affinity, selectivity, and pharmacokinetic properties. This guide will explore the most probable therapeutic targets for this molecule based on the established activities of structurally related compounds.
Potential Therapeutic Target Classes
Based on a comprehensive review of the scientific literature for[1][2][3]triazolo[1,5-a]pyridine and the analogous[1][2][3]triazolo[1,5-a]pyrimidine scaffolds, we have identified three primary classes of potential therapeutic targets for 5-Methyl-triazolo[1,5-a]pyridin-2-amine:
-
Protein Kinases: Particularly Janus Kinases (JAKs) and Phosphoinositide 3-Kinases (PI3Ks).
-
Nuclear Receptors: With a focus on Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt).
-
Microtubules: Investigating its potential as a tubulin polymerization inhibitor.
The following sections will provide a detailed rationale for each potential target class and outline a strategic experimental workflow for target validation.
Protein Kinases: A Primary Avenue for Investigation
The demonstrated activity of triazolopyridine and triazolopyrimidine derivatives as kinase inhibitors makes this target class the most promising starting point for the investigation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
Janus Kinases (JAKs)
Scientific Rationale: Several[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent and selective inhibitors of Janus kinases, particularly JAK1 and JAK2[3][4][5]. These non-receptor tyrosine kinases are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers. The development of a selective JAK inhibitor could therefore have significant therapeutic implications. For instance, Filgotinib, a JAK1 inhibitor, features a triazolopyridine core[3].
Experimental Workflow for JAK Inhibition:
Caption: Workflow for validating JAK inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Methyl-triazolo[1,5-a]pyridin-2-amine against a panel of Janus kinases.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
5-Methyl-triazolo[1,5-a]pyridin-2-amine (test compound).
-
A known JAK inhibitor as a positive control (e.g., Ruxolitinib).
-
Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the serially diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.
-
Phosphoinositide 3-Kinases (PI3Ks)
Scientific Rationale: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers. A derivative of the[1][2][3]triazolo[1,5-a]pyridine scaffold, CZC24758, has been identified as a potent and selective inhibitor of PI3Kγ, with demonstrated efficacy in preclinical models of inflammatory disease[6]. This precedent suggests that 5-Methyl-triazolo[1,5-a]pyridin-2-amine could also target members of the PI3K family.
Experimental Workflow for PI3K Inhibition:
Caption: Workflow for validating PI3K inhibition.
Nuclear Receptors: RORγt Modulation
Scientific Rationale: Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A.[1] It is a promising therapeutic target for autoimmune diseases, including psoriasis and rheumatoid arthritis.[1] Notably,[1][2][3]triazolo[1,5-a]pyridine derivatives have been successfully developed as potent RORγt inverse agonists, demonstrating in vivo efficacy in models of inflammation[1].
Experimental Workflow for RORγt Inverse Agonism:
Caption: Workflow for validating RORγt inverse agonism.
Microtubule Dynamics: A Target for Anti-cancer Therapy
Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are among the most effective anti-cancer drugs. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, a close analog of our compound of interest, has been shown to be a source of microtubule-targeting agents[2][7]. This suggests that 5-Methyl-triazolo[1,5-a]pyridin-2-amine could exert its potential anti-proliferative effects through the inhibition of tubulin polymerization.
Experimental Workflow for Tubulin Polymerization Inhibition:
Caption: Workflow for validating tubulin polymerization inhibition.
Quantitative Data Summary
| Potential Target Class | Key Molecular Targets | Relevant Therapeutic Areas | Precedent from Analogs |
| Protein Kinases | JAK1, JAK2, PI3Kγ | Inflammation, Oncology | Potent and selective inhibitors identified[3][4][5][6] |
| Nuclear Receptors | RORγt | Autoimmune Diseases | Inverse agonists with in vivo efficacy discovered[1] |
| Microtubules | Tubulin | Oncology | Derivatives shown to inhibit tubulin polymerization[2][7] |
Conclusion and Future Directions
The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a rich source of novel therapeutic agents. Based on extensive precedent, 5-Methyl-triazolo[1,5-a]pyridin-2-amine is a promising candidate for drug discovery, with strong potential to modulate key targets in oncology and immunology. The experimental workflows outlined in this guide provide a clear and logical path for the comprehensive preclinical evaluation of this compound. A systematic approach, beginning with broad screening and progressing to detailed mechanistic and in vivo studies, will be crucial in elucidating its precise mechanism of action and therapeutic potential. Future work should focus on lead optimization to enhance potency, selectivity, and drug-like properties, ultimately paving the way for clinical development.
References
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Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports.
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Novel[1][2][8]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry.
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Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules.
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Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. European Journal of Medicinal Chemistry.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egyptian Journal of Chemistry.
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Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research.
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Synthesis and in vitro leishmanicidal activity of novel[1][2][8]triazolo[1,5-a]pyridine salts. RSC Advances.
-
Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
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Synthesis and in vitro anti-epileptic activities of novel[1][2][3]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives. Journal of Asian Natural Products Research.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.
-
5-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine. Santa Cruz Biotechnology.
-
Methyl({[1][2][3]triazolo[4,3-a]pyridin-3-yl}methyl)amine. Biosynth.
- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry.
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry.
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The Chemistry of the[1][2][8]Triazolo[1 , 5 -a]pyridines: An Update. Chemistry of Heterocyclic Compounds.
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- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for the Cellular Investigation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
Application Notes and Protocols for the Cellular Investigation of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Potential of a Novel Heterocycle
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[4] This core structure is present in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial activities.[2][4][5] Derivatives of this family have been developed as potent and selective inhibitors of key cellular targets, such as Janus kinases (JAK1/2) and phosphoinositide 3-kinases (PI3K), highlighting their relevance in oncology and immunology.[2][6][7]
5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a specific analog within this promising class of compounds. While extensive research on this particular molecule is emerging, its structural similarity to known bioactive compounds suggests it may possess valuable pharmacological properties. These application notes provide a comprehensive guide for researchers to conduct initial cell-based investigations of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, from fundamental handling to the design of mechanism-of-action studies. The protocols outlined herein are designed to be a robust starting point, adaptable to a wide range of cell lines and experimental questions.
II. Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is critical for its effective use in a biological setting.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅ | [8] |
| Molecular Weight | 149.15 g/mol | [8][9] |
| CAS Number | 33376-96-4 | [8][9] |
| Appearance | Solid (form may vary) | Assumed based on similar compounds |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility is likely limited. | Inferred from common practice for heterocyclic compounds. |
| Purity | ≥95% recommended for cell-based assays | [10] |
Note on Bioisosterism: The triazolopyrimidine scaffold, closely related to triazolopyridines, is considered a bioisostere of purines.[1][5] This structural mimicry can lead to interactions with a wide array of biological targets that recognize purine-based ligands, such as kinases and metabolic enzymes. This provides a strong rationale for investigating the anti-proliferative and signaling-modulatory effects of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
III. Safety, Handling, and Storage
Prior to any experimental work, it is imperative to adhere to standard laboratory safety procedures.
Hazard Identification: Based on data for the parent compound and related analogs, 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine should be handled with care. Potential hazards include:
-
Acute oral toxicity: Harmful if swallowed.[8]
-
Skin irritation: May cause skin irritation.[8]
-
Serious eye damage: May cause serious eye damage.[8]
Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
Storage and Stability:
-
Short-term: Store the solid compound at 4°C, protected from light and moisture.
-
Long-term: For extended storage, -20°C is recommended.
-
Stock Solutions: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
IV. Experimental Protocols
Protocol 1: Preparation of Stock Solutions
The poor aqueous solubility of many heterocyclic compounds necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for in vitro studies.
Materials:
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Desired Stock Concentration: A 10 mM stock solution is a common starting point.
-
Weigh the Compound: Accurately weigh a precise amount of the compound. For a 10 mM stock, this would be 1.4915 mg per 1 mL of DMSO.
-
Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile container to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a highly effective polar aprotic solvent that can dissolve a wide range of organic molecules. It is also miscible with aqueous cell culture media. However, it is important to note that DMSO can have biological effects at higher concentrations.
-
Final DMSO Concentration: It is critical to maintain a final DMSO concentration in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Protocol 2: Determining the Optimal Working Concentration using a Cytotoxicity Assay
Before conducting functional assays, it is essential to determine the concentration range over which the compound affects cell viability. A dose-response curve will help identify the IC₅₀ (half-maximal inhibitory concentration) and appropriate non-toxic and toxic concentrations for subsequent experiments.
Materials:
-
Selected cell line(s) (e.g., HT-1080, Bel-7402, or a cell line relevant to your research)[11][12]
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
10 mM stock solution of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine in DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Serial Dilutions: Prepare a series of dilutions of the 10 mM stock solution in complete culture medium. A common starting range is a 10-point, 2-fold or 3-fold serial dilution, starting from 100 µM down to the low nanomolar range. Remember to prepare enough of each dilution to treat replicate wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated" and "vehicle control" (DMSO only).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Workflow for Determining Optimal Working Concentration
Caption: Workflow for determining the cytotoxic effects of a novel compound.
Protocol 3: General Protocol for Cell-Based Functional Assays
This protocol provides a template for treating cells with 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine before downstream analysis (e.g., Western blotting, qPCR, flow cytometry).
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) to achieve 70-80% confluency at the time of harvest.
-
Cell Treatment: Based on the results from Protocol 2, treat the cells with the desired concentration(s) of the compound (e.g., IC₅₀, 2x IC₅₀, and a non-toxic concentration). Always include a vehicle control.
-
Incubation: Incubate for the desired duration. The time will depend on the biological process being investigated (e.g., short-term for signaling events, long-term for changes in gene expression).
-
Cell Harvest:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS and lyse directly on the plate with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For RNA Analysis (qPCR): Wash cells with PBS and lyse using a buffer compatible with your RNA extraction kit (e.g., TRIzol).
-
For Flow Cytometry: Harvest cells by trypsinization, wash with PBS, and proceed with staining protocols.
-
-
Downstream Analysis: Perform your desired downstream analysis to investigate the compound's effect on cellular processes.
V. Potential Mechanisms of Action and Suggested Downstream Assays
Given the known activities of related compounds, the following signaling pathways and cellular processes are logical starting points for investigation.
Potential Target Pathways:
-
JAK/STAT Pathway: Triazolo[1,5-a]pyridine derivatives are known to inhibit JAK kinases.[2][6] Inhibition of this pathway can impact cell proliferation, survival, and immune responses.
-
PI3K/Akt/mTOR Pathway: This is a critical pathway for cell growth and survival, and some triazolopyridine analogs have shown inhibitory activity against PI3K.[7]
-
Cell Cycle Regulation: As purine analogs, these compounds may interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1]
-
Apoptosis Induction: Anti-cancer compounds often induce programmed cell death.
Suggested Downstream Assays:
| Assay | Biological Question | Rationale |
| Western Blot | Does the compound inhibit key signaling pathways? | Probe for phosphorylated and total levels of proteins like STAT3, Akt, S6K (for JAK/STAT and PI3K/Akt pathways), and markers of apoptosis (cleaved PARP, cleaved Caspase-3). |
| Quantitative PCR (qPCR) | Does the compound alter the expression of target genes? | Measure changes in the mRNA levels of genes downstream of the targeted pathways (e.g., BCL2, MYC, CCND1). |
| Flow Cytometry (Cell Cycle) | Does the compound cause cell cycle arrest? | Use propidium iodide staining to analyze the distribution of cells in G1, S, and G2/M phases of the cell cycle. |
| Flow Cytometry (Apoptosis) | Does the compound induce apoptosis? | Use Annexin V and propidium iodide co-staining to differentiate between live, early apoptotic, and late apoptotic/necrotic cells. |
Hypothesized Signaling Pathway Inhibition
Caption: Potential inhibitory action on the JAK/STAT and PI3K/Akt pathways.
VI. Conclusion and Future Directions
5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine belongs to a class of heterocyclic compounds with significant therapeutic promise. The protocols detailed in this guide provide a comprehensive framework for initiating the cellular characterization of this novel molecule. By systematically determining its cytotoxic profile and investigating its effects on key signaling pathways known to be modulated by this scaffold, researchers can efficiently elucidate its mechanism of action and evaluate its potential as a lead compound for drug development. Subsequent studies could involve broader kinase profiling, in vivo efficacy studies in relevant disease models, and further structure-activity relationship (SAR) optimization.
VII. References
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. National Center for Biotechnology Information. [Link]
-
Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. ResearchGate. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health. [Link]
-
Discovery of[1][2][5]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health. [Link]
-
5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo. [Link]
-
Synthesis and cytotoxicity studies of novel[1][2][3]triazolo[1,5-a]pyrimidine-7-amines. Chemical and Pharmaceutical Bulletin. [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. National Institutes of Health. [Link]
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]
-
Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [Link]
-
Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]
-
[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2. PubChem. [Link]
-
5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. PubChem. [Link]
-
7-Methyl[1][2][3]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. Aladdin Scientific. [Link]
-
The Chemistry of the[1][2][5]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate. [Link]
-
5-METHYL[1][2][3]TRIAZOLO[1,5-A]PYRIMIDIN-7-AMINE [P83072]. ChemUniverse. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine | C6H7N5 | CID 169505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. chemuniverse.com [chemuniverse.com]
- 11. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Functionalization of Triazolo[1,5-a]pyridine Derivatives
Introduction: The Versatility and Significance of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries.[4][5] Its structural resemblance to purines allows it to function as a bio-isostere, leading to a wide array of biological activities.[3][6] Derivatives of this scaffold have demonstrated potential as anticancer agents, kinase inhibitors, anti-inflammatory compounds, and treatments for neurodegenerative diseases.[3][7][8] The diverse applications of triazolo[1,5-a]pyridines underscore the importance of robust and versatile synthetic methodologies for their preparation and subsequent functionalization.[9]
This guide provides an in-depth exploration of established and innovative methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core, followed by a detailed overview of key functionalization techniques. The protocols described herein are designed to be reproducible and scalable, offering researchers and drug development professionals a practical toolkit for accessing novel derivatives. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of specific reagents and conditions.
Part I: Synthesis of the[1][2][3]Triazolo[1,5-a]pyridine Core
The construction of the fused bicyclic system of[1][2][3]triazolo[1,5-a]pyridines can be achieved through several strategic approaches. Here, we focus on two widely employed and mechanistically distinct methods: the Dimroth rearrangement and a catalyst-free microwave-assisted tandem reaction.
Method 1: Synthesis via Oxidative Cyclization and In Situ Dimroth Rearrangement
The Dimroth rearrangement is a classic and powerful tool in heterocyclic chemistry for the synthesis of N-fused heterocycles.[1][10][11] This approach often involves the initial formation of a[1][2][3]triazolo[4,3-a]pyridine intermediate, which then rearranges to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine isomer.[12][13]
Mechanistic Insight: The rearrangement is typically initiated by protonation or alkylation, followed by a ring-opening of the pyrimidine ring to form an intermediate that subsequently undergoes a ring-closure to yield the rearranged product.[10][12] The reaction can be catalyzed by acid or base, and in some cases, occurs spontaneously.[10]
Experimental Protocol: Synthesis of 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines
This protocol is adapted from a procedure involving the oxidative cyclization of aldehyde pyridinylhydrazones mediated by iodobenzene diacetate (IBD).[12]
Materials:
-
Substituted 2-chloropyridine
-
Hydrazine hydrate
-
Aromatic aldehyde
-
Iodobenzene diacetate (IBD)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Synthesis of 2-Hydrazinopyridine: To a solution of 2-chloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude 2-hydrazinopyridine can often be used in the next step without further purification.
-
Formation of the Hydrazone: Dissolve the crude 2-hydrazinopyridine (1.0 eq) in ethanol. Add the desired aromatic aldehyde (1.1 eq). Stir the mixture at room temperature for 2-4 hours. The resulting hydrazone precipitate can be collected by filtration, washed with cold ethanol, and dried.
-
Oxidative Cyclization and Rearrangement: Suspend the aldehyde pyridinylhydrazone (1.0 eq) in dichloromethane. Add iodobenzene diacetate (1.2 eq) portion-wise over 10 minutes. Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-[1][2][3]triazolo[1,5-a]pyridine.
| Parameter | Typical Conditions | Notes |
| Solvent | Dichloromethane (DCM) | A non-polar aprotic solvent is generally effective. |
| Oxidizing Agent | Iodobenzene diacetate (IBD) | Other hypervalent iodine reagents can also be used. |
| Temperature | Room Temperature | The reaction is typically facile at ambient temperatures. |
| Reaction Time | 1-2 hours | Monitor by TLC for optimal reaction time. |
| Yield | Moderate to High | Yields are generally good for a range of substrates. |
Method 2: Catalyst-Free, Microwave-Assisted Tandem Synthesis
This modern approach offers a green and efficient alternative for the synthesis of[1][2][3]triazolo[1,5-a]pyridines, avoiding the need for metal catalysts and often proceeding with shorter reaction times.[1][14][15]
Mechanistic Insight: This reaction proceeds via a tandem sequence involving a transamidation mechanism between an enaminonitrile and a benzohydrazide, followed by a nucleophilic addition with the nitrile group, and subsequent condensation to form the final product.[14][15]
Experimental Protocol: Synthesis from Enaminonitriles and Benzohydrazides
This protocol is based on a microwave-mediated, catalyst-free synthesis.[14][15]
Materials:
-
Substituted enaminonitrile
-
Substituted benzohydrazide
-
Dry toluene
-
Microwave reactor vials and system
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried microwave vial, add the enaminonitrile (1.0 eq) and the benzohydrazide (2.0 eq).
-
Solvent Addition: Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon) three times. Add dry toluene (to a concentration of ~0.1 M).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 140 °C and maintain this temperature for the specified time (typically 30-60 minutes).
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the vial to room temperature. The reaction mixture can be directly loaded onto a silica gel column for purification to yield the desired[1][2][3]triazolo[1,5-a]pyridine derivative.
| Parameter | Typical Conditions | Notes |
| Solvent | Dry Toluene | Anhydrous conditions are recommended for optimal results. |
| Temperature | 140 °C | Microwave heating allows for rapid and uniform heating. |
| Reaction Time | 30-60 minutes | Significantly shorter than conventional heating methods. |
| Catalyst | None | This is a catalyst and additive-free method. |
| Yield | Good to Excellent | A broad substrate scope has been demonstrated with high yields.[14] |
Part II: Functionalization of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The synthesized triazolo[1,5-a]pyridine core can be further elaborated to access a diverse range of derivatives. Key functionalization strategies include halogenation followed by cross-coupling reactions.
Halogenation: Introducing a Handle for Cross-Coupling
Electrophilic halogenation is a fundamental transformation that installs a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.
Experimental Protocol: Electrophilic Bromination
This protocol describes a general method for the bromination of the triazolo[1,5-a]pyridine ring system.
Materials:
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the triazolo[1,5-a]pyridine (1.0 eq) in acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated triazolo[1,5-a]pyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino groups.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a halide and an organoboron compound.[16][17]
Materials:
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Ethanol/Toluene/Water mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add the bromo-triazolo[1,5-a]pyridine, arylboronic acid, palladium catalyst, and base.
-
Degassing and Solvent Addition: Evacuate the vessel and backfill with an inert gas three times. Add the degassed solvent system.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the arylated product.[14]
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an aryl halide with an amine.[18][19][20]
Materials:
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., t-BuONa, 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-triazolo[1,5-a]pyridine, palladium pre-catalyst, and base in an oven-dried reaction vessel.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine.
-
Heating: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.[21]
Conclusion
The methodologies outlined in this guide provide a comprehensive framework for the synthesis and functionalization of[1][2][3]triazolo[1,5-a]pyridine derivatives. By understanding the underlying chemical principles and following these detailed protocols, researchers can efficiently access a wide range of novel compounds for evaluation in drug discovery and other applications. The versatility of the synthetic routes, coupled with the power of modern cross-coupling techniques, ensures that the exploration of this important scaffold will continue to yield exciting and valuable discoveries.
References
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ResearchGate. (n.d.). Dimroth rearrangement leading to[1][2][3]triazolo[1,5‐a]pyridines. Retrieved from [Link]
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Abu-Elmaati, D. M., et al. (2015). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 11, 2386-2393. Retrieved from [Link]
-
Gotte, G., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 101-119. Retrieved from [Link]
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Khan, I., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103511. Retrieved from [Link]
-
Gulevskaya, A. V., & Zolotareva, A. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-469. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods of synthesis of[1][2][3]triazolo[1,5-а]pyridines (microreview). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Kumar, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Retrieved from [Link]
-
NIH. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
(n.d.). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]
-
PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]
-
MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
(2018). SYNTHESIS OF FUNCTIONALIZED TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Hydrogenation of Triazolo[1,5- a ]-, Imidazo[1,2- a ]-, and Pyrazolo[1,5- a ]pyridines | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. Retrieved from [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
NIH. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
-
PubMed. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Assay Development for 5-Methyl-triazolo[1,5-a]pyridin-2-amine
Introduction: Unveiling the Therapeutic Potential of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][2][3][4][5][6] 5-Methyl-triazolo[1,5-a]pyridin-2-amine, as a member of this class, represents a promising starting point for drug discovery campaigns. Its therapeutic potential is likely linked to the modulation of key cellular targets such as protein kinases, metabolic enzymes, or pathways involved in cellular stress responses.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design, develop, and validate robust in vitro assays for the characterization of 5-Methyl-triazolo[1,5-a]pyridin-2-amine and its analogs. Recognizing that the initial biological target of a novel compound is often unknown, this guide presents a decision-making framework and detailed protocols for a variety of primary screening assays based on the known activities of the broader triazolopyridine chemical class.
Strategic Assay Selection: A Multi-Pathway Approach
The initial step in characterizing 5-Methyl-triazolo[1,5-a]pyridin-2-amine is to select an appropriate primary assay. This choice should be guided by the overarching therapeutic goal of the research program. Below is a workflow to guide the selection of a suitable starting point for your investigation.
Protocol: MTT Assay
-
Cell Plating:
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-Methyl-triazolo[1,5-a]pyridin-2-amine in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same percentage of DMSO).
-
Include wells with cells and vehicle only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [7] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Biochemical Kinase Inhibition: JAK2 Assay
The Janus Kinase (JAK) family, particularly JAK2, is a critical mediator of cytokine signaling and a validated target in oncology and inflammatory diseases. [4]Several triazolopyridine-based compounds are known JAK2 inhibitors. [4][6]A biochemical assay is the most direct way to determine if 5-Methyl-triazolo[1,5-a]pyridin-2-amine inhibits JAK2 enzymatic activity.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust technology for kinase assays. In a LanthaScreen™ assay, a terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide (which contains a fluorescein label, the acceptor). When the substrate is phosphorylated by JAK2, the antibody binds, bringing the donor and acceptor into proximity and allowing FRET to occur upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Protocol: JAK2 TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human JAK2 enzyme in Kinase Buffer at 2X the final desired concentration.
-
Prepare a solution of a suitable peptide substrate (e.g., a STAT1-derived peptide) and ATP in Kinase Buffer at 2X the final concentration. The ATP concentration should be at or near its Kₘ for the enzyme.
-
-
Compound Plating:
-
In a low-volume 384-well plate, add 2 µL of serially diluted 5-Methyl-triazolo[1,5-a]pyridin-2-amine in DMSO. Include a known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control and DMSO only for negative (100% activity) and positive (0% activity) controls.
-
-
Kinase Reaction:
-
Add 4 µL of the 2X JAK2 enzyme solution to the wells containing the compound and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X Stop/Detection solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Add 10 µL of the Stop/Detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the acceptor (e.g., 520 nm) and donor (e.g., 495 nm) wavelengths.
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm).
-
-
Data Analysis:
-
Normalize the data using the DMSO-only (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | MTT Assay | JAK2 TR-FRET Assay |
| Assay Type | Cell-based | Biochemical |
| Endpoint | Cell Viability | Enzyme Activity |
| Readout | Absorbance | Time-Resolved Fluorescence |
| Throughput | High | High |
| Information | General Cytotoxicity | Specific Target Inhibition |
| Positive Control | Doxorubicin | Ruxolitinib |
Part 2: Protocols for Antioxidant & Metabolic-Focused Assays
The triazolopyridine scaffold has also been associated with antioxidant and enzyme inhibitory activities, such as α-glucosidase inhibition, which is relevant for metabolic diseases. [1][10]
Antioxidant Capacity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of a compound. [4] Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. [4]The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.
Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and protected from light. Its absorbance at 517 nm should be approximately 1.0. [4] * Prepare a stock solution of 5-Methyl-triazolo[1,5-a]pyridin-2-amine in methanol or DMSO.
-
Prepare serial dilutions of the test compound.
-
Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound dilutions or controls to the respective wells.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes. [11] * Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. [4] * Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Metabolic Enzyme Inhibition: α-Glucosidase Assay
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. [10] Principle: This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-Glucosidase cleaves pNPG to release glucose and p-nitrophenol, which is a yellow-colored product with maximum absorbance at 405 nm. An inhibitor will reduce the rate of p-nitrophenol formation. [12] Protocol: α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 50 mM, pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer (e.g., 0.2 U/mL).
-
Dissolve the substrate, pNPG, in the phosphate buffer (e.g., 1 mM).
-
Prepare serial dilutions of 5-Methyl-triazolo[1,5-a]pyridin-2-amine and a known inhibitor like Acarbose (positive control) in buffer.
-
-
Assay Procedure:
-
Incubation and Reaction Termination:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described in previous protocols.
-
Part 3: Assay Validation - Ensuring Trustworthiness and Reliability
Every protocol described must be part of a self-validating system. Proper assay validation is critical to ensure that the generated data is accurate, reproducible, and fit for purpose. Key validation parameters should be assessed according to established guidelines such as the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1). [1][2][5][10][14][15][16][17][18] Key Validation Parameters:
-
Specificity/Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components. In biochemical assays, this means ensuring the signal is dependent on the specific enzyme and substrate. In cell-based assays, it involves ruling out assay artifacts (e.g., compound interference with the detection reagent).
-
Precision: The closeness of agreement among a series of measurements. This is assessed at two levels:
-
Intra-assay precision (Repeatability): Assessed by running replicates within the same assay run.
-
Inter-assay precision (Intermediate Precision): Assessed by running the assay on different days with different operators or equipment.
-
-
Accuracy: The closeness of the measured value to the true value. This is often determined using a reference standard.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A Practical Approach to Validation:
-
Assay Optimization: Before formal validation, optimize critical parameters such as enzyme/cell concentration, substrate/reagent concentration, and incubation times.
-
Z'-Factor Determination: For high-throughput screening assays, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]
-
Where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control.
-
-
Reference Compound IC₅₀: Consistently determine the IC₅₀ of a known reference compound. The value should be stable and fall within a predefined range across multiple experiments.
| Validation Parameter | Acceptance Criteria (Example) |
| Z'-Factor | > 0.5 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Reference Compound IC₅₀ Fold-Difference | Within 3-fold of the historical average |
Conclusion
The development of a robust in vitro assay is the foundational step in the journey of characterizing a new chemical entity like 5-Methyl-triazolo[1,5-a]pyridin-2-amine. By strategically selecting a primary assay based on the intended therapeutic application and rigorously validating its performance, researchers can generate high-quality, reliable data. The protocols and guidelines presented here offer a comprehensive framework to initiate a screening cascade, identify the biological activity of this promising compound, and pave the way for subsequent lead optimization and preclinical development.
References
- Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series oft[1][2][12]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-51. [Link]
-
El-Gazzar, A. R. B. A., et al. (2018). Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine-Pyrazole Hybrid Derivatives. Molecules, 23(10), 2548. [Link]
-
In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. [Link]
-
NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. (n.d.). Semantic Scholar. [Link]
-
DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). National Institutes of Health. [Link]
-
Sunose, M., et al. (2012). Discovery of 5-(2-amino-t[1][2][12]riazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-8. [Link]
-
Design, synthesis and biological evaluation oft[1][2][12]riazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. (n.d.). PubMed. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). PubMed. [Link]
-
Novelt[1][2][19]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration. [Link]
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Application Notes and Protocols for the Investigation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine in Anticancer Research
Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Oncology
The[1][2][3]triazolo[1,5-a]pyridine and its related[1][2][3]triazolo[1,5-a]pyrimidine core structures are recognized as "privileged" scaffolds in medicinal chemistry. Their structural resemblance to endogenous purines allows them to act as bio-isosteres, competitively binding to the active sites of numerous enzymes that would typically interact with adenine or guanine.[1] This mimicry has been successfully exploited to develop a range of therapeutic agents, with a particularly significant impact in oncology.
Derivatives of this heterocyclic system have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer. Published research has identified potent inhibitors of critical oncogenic proteins, including Janus kinase 2 (JAK2), cyclin-dependent kinases (CDKs), and Lysine Specific Demethylase 1 (LSD1).[3][4] Furthermore, some derivatives disrupt cytoskeletal dynamics by modulating tubulin polymerization, a clinically validated anticancer mechanism.[5] The observed cellular effects are profound, encompassing the induction of apoptosis, cell cycle arrest, and the suppression of cancer cell migration and colony formation.[3][6]
This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine , a specific, potentially novel derivative of this promising class. The following application notes and protocols are designed to systematically characterize its anticancer potential, from initial cytotoxicity screening to mechanistic elucidation. The methodologies are based on established, validated assays reported for analogous compounds.
Part 1: Initial Assessment of Anticancer Activity
The primary objective is to determine if 5-Methyl-triazolo[1,5-a]pyridin-2-amine exhibits cytotoxic or cytostatic effects against cancer cells and to establish a preliminary therapeutic window.
Protocol 1.1: In Vitro Cytotoxicity Screening via MTT Assay
This protocol outlines a standard procedure to measure the compound's effect on cell viability across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses metabolic activity.[7]
Rationale: An initial screen against a diverse panel of cancer cell lines (e.g., representing lung, breast, colon, and hematological malignancies) and a non-cancerous cell line (e.g., human fibroblasts) is crucial. This approach helps identify cancer types that are particularly sensitive to the compound and provides an early indication of selectivity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, U-87 MG) and a normal cell line (e.g., L929) in 96-well plates at a density of 4,000-8,000 cells per well in 100 µL of appropriate culture medium.[8][9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Methyl-triazolo[1,5-a]pyridin-2-amine in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO only) and positive control (e.g., Cisplatin or 5-Fluorouracil) wells.[3]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation:
Summarize the results in a table for clear comparison.
| Cell Line | Cancer Type | IC₅₀ (µM) of 5-Methyl-triazolo[1,5-a]pyridin-2-amine | IC₅₀ (µM) of Positive Control (e.g., 5-FU) |
| MGC-803 | Gastric Cancer | Experimental Data | ~5.0[3] |
| HCT-116 | Colon Cancer | Experimental Data | Experimental Data |
| MCF-7 | Breast Cancer | Experimental Data | Experimental Data |
| Bel-7402 | Liver Cancer | Experimental Data | ~15.0 (Cisplatin)[8] |
| L929 | Normal Fibroblast | Experimental Data | Experimental Data |
Part 2: Elucidation of the Mechanism of Action
Once cytotoxic activity is confirmed, the next phase is to investigate how the compound exerts its effects. Based on the literature for this scaffold, key mechanisms to investigate include apoptosis induction and cell cycle arrest.[10][6]
Workflow for Mechanistic Investigation
Caption: Workflow for investigating the anticancer properties of a novel compound.
Protocol 2.1: Analysis of Apoptosis by Annexin V-FITC/PI Staining
Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Many triazolopyrimidine derivatives have been shown to induce apoptosis.[6]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., MGC-803) in 6-well plates and treat with 5-Methyl-triazolo[1,5-a]pyridin-2-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Annexin V-/PI- for live, Annexin V+/PI- for early apoptosis, Annexin V+/PI+ for late apoptosis/necrosis).
Protocol 2.2: Cell Cycle Analysis
Rationale: Many anticancer agents, particularly those affecting kinases or tubulin, cause cell cycle arrest at specific phases (e.g., G0/G1, S, or G2/M).[10][6]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described in Protocol 2.1.
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2.3: Western Blotting for Mechanistic Markers
Rationale: To confirm the observations from flow cytometry and to probe specific signaling pathways, Western blotting is essential. Based on the known targets of this scaffold, key proteins to investigate include those involved in apoptosis and cell cycle regulation.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-cleaved Caspase-3, anti-CDK2, anti-Cyclin B1, anti-p-ERK) overnight at 4°C.[3][6]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Part 3: Potential Molecular Targets and Signaling Pathways
The triazolo[1,5-a]pyridine scaffold is known to interact with several key oncogenic pathways. The results from the mechanistic studies above should guide the investigation into specific molecular targets.
Potential Signaling Pathways to Investigate
If apoptosis is observed, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are key areas of focus. A change in the Bax/Bcl-2 ratio would suggest involvement of the intrinsic pathway.[6] If cell cycle arrest occurs at the G2/M phase, an investigation into tubulin polymerization dynamics is warranted.[10] Alternatively, effects on the ERK or AKT signaling pathways, which are central to cell proliferation and survival, should be considered.[3][9]
Caption: Potential mechanisms of action for a triazolo[1,5-a]pyridine derivative.
Conclusion and Future Directions
This guide provides a structured, evidence-based framework for the initial preclinical evaluation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine as a potential anticancer agent. By following these protocols, researchers can efficiently determine its cytotoxic profile, elucidate its primary mechanism of action, and identify potential molecular targets. Positive and compelling data from these in vitro studies would provide a strong rationale for advancing the compound to in vivo xenograft models to assess its efficacy and safety in a physiological setting.[6][9] The versatility of the triazolo[1,5-a]pyridine scaffold suggests that this novel derivative holds significant promise, and a systematic investigation is paramount to unlocking its full therapeutic potential.
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed. (n.d.). PubMed. [Link]
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Synthesis and SAR of[1][2][3]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition - ResearchGate. (2025, August 6). ResearchGate. [Link]
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Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed. (n.d.). PubMed. [Link]
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analytical methods for quantification of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
An Application Guide for the Bioanalytical Quantification of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
Abstract
Introduction and Analyte Overview
5-Methyl-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a fused triazolopyridine ring system.[2] The presence of the pyridine ring and a primary amine group suggests the molecule is basic and relatively polar. These characteristics are central to the selection of appropriate analytical techniques, particularly for extraction from complex biological matrices and for chromatographic separation. Accurate quantification of this and similar small molecules is fundamental in drug discovery and development, enabling pharmacokinetic, pharmacodynamic, and toxicology studies.[6]
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale & Impact on Analysis |
| Chemical Class | Heterocyclic Aromatic Amine | The aromatic structure suggests strong UV absorbance. The amine group provides a site for protonation, making it ideal for positive ion mode mass spectrometry and cation-exchange chromatography. |
| pKa | ~5-6 (estimated for pyridine moiety) | The basic nature dictates that at physiological pH (~7.4), the molecule will be partially protonated. In acidic mobile phases (pH < 4), it will be fully protonated, enhancing retention on cation-exchange columns and promoting good ESI-MS response. |
| Polarity | Polar | The nitrogen atoms and amine group make the molecule polar, suggesting poor retention on standard C18 columns with highly aqueous mobile phases.[7] Mixed-mode or HILIC chromatography may be beneficial.[7] |
| Solubility | Likely soluble in organic solvents (Methanol, Acetonitrile) and aqueous acid. | Important for stock solution preparation and sample extraction procedures. |
Principle of the Recommended Methodology: HPLC-MS/MS
For the quantification of trace levels of small molecules in complex biological fluids like plasma or serum, HPLC-MS/MS is the definitive technique.[8][9] Its power lies in the combination of physical separation (HPLC) with mass-based identification and quantification (MS/MS).
-
High-Performance Liquid Chromatography (HPLC): The HPLC system separates the analyte of interest from endogenous matrix components (salts, lipids, proteins) and potential metabolites. For a polar, basic compound like 5-Methyl-triazolo[1,5-a]pyridin-2-amine, a mixed-mode column that combines reversed-phase and cation-exchange properties is recommended to achieve optimal retention and peak shape.[1]
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two stages of mass filtering for exceptional selectivity.
-
Q1 (First Quadrupole): Isolates the protonated molecular ion (precursor ion) of the analyte.
-
Q2 (Collision Cell): The precursor ion is fragmented using an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Specific fragments (product ions) are selected and monitored.
-
This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling low limits of quantification.[10]
Detailed Application Protocol: Quantification by HPLC-MS/MS
This protocol is designed for the quantification of 5-Methyl-triazolo[1,5-a]pyridin-2-amine in human plasma and requires validation before implementation in a regulated environment.
Materials and Reagents
-
Reference Standard: 5-Methyl-triazolo[1,5-a]pyridin-2-amine (purity >98%)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-5-Methyl-triazolo[1,5-a]pyridin-2-amine) is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid (LC-MS grade).
-
Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant).
-
Reagents for Sample Preparation: Zinc Sulfate (ZnSO₄), Trichloroacetic Acid (TCA), or Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
Experimental Workflow
Caption: Overall workflow for bioanalytical quantification.
Step-by-Step Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a fast and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[8][11]
-
Prepare Stock Solutions: Accurately weigh and dissolve the reference standard and internal standard in methanol to create 1 mg/mL stock solutions.
-
Prepare Working Solutions: Serially dilute the stock solutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking into blank plasma.
-
Sample Aliquoting: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of plasma (unknown sample, calibrator, or QC) into the appropriate tubes.
-
Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except for "double blank" samples. Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. This high ratio of organic solvent will precipitate the plasma proteins.
-
Vortex & Centrifuge: Vortex each tube vigorously for 30 seconds. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for injection.
Caption: Protein precipitation sample preparation workflow.
Instrumental Conditions
HPLC System:
| Parameter | Recommended Setting | Rationale |
| Column | Mixed-Mode C18/Cation Exchange (e.g., 2.1 x 50 mm, 1.8 µm) | Provides both hydrophobic and electrostatic retention for the polar, basic analyte, improving peak shape and retention.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures the analyte is protonated for good MS response and cation-exchange interaction. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1.5 min | A generic starting gradient; must be optimized to ensure separation from matrix interferences. |
Mass Spectrometer:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic amine and pyridine nitrogens are readily protonated. |
| MRM Transitions | Analyte: m/z (Q1) -> m/z (Q3) IS: m/z (Q1) -> m/z (Q3) | Must be determined by infusing the pure compound. The Q1 transition will be the protonated molecular ion [M+H]⁺. The Q3 transition will be a stable, high-intensity fragment ion. |
| Source Temp. | 500 °C | To be optimized for analyte stability and signal intensity. |
| Gas Flows | To be optimized | Nebulizer, heater, and curtain gas flows must be tuned for maximum signal. |
| Collision Energy | To be optimized | Optimized for each MRM transition to yield the most stable and intense product ion. |
Alternative Protocol: HPLC-UV
For applications not requiring the sensitivity of MS, such as purity analysis of a drug substance, HPLC-UV can be employed.
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography: The same HPLC conditions as described in section 3.4 can be used.
-
Detection: The UV spectrum of the analyte should be determined. Detection should be set at the wavelength of maximum absorbance (λ-max), likely in the 250-280 nm range for a triazolopyridine structure.
-
Limitations: This method is significantly less sensitive and less selective than LC-MS/MS. It is not suitable for quantification in complex biological matrices without extensive and highly efficient sample cleanup (e.g., multi-step SPE) to remove interfering substances.
Method Validation Protocol
Any analytical method used for regulated studies must be validated to prove it is fit for purpose.[5] The validation should adhere to ICH Q2(R2) guidelines and assess the following parameters.[4][13][14][15]
Validation Parameters and Typical Acceptance Criteria:
| Parameter | Definition | Typical Acceptance Criteria for Bioanalysis |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration of QC samples should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at the LLOQ).[14] |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20% CV. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a pure solution. The IS-normalized matrix factor should be consistent across lots of matrix. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
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Liu, X., et al. (2013). A NEW METHOD FOR THE SYNTHESIS OF[8][11]TRIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. HETEROCYCLES.
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BOC Sciences. (n.d.). CAS 33376-96-4 5-Methyl[8][11]triazolo[1,5-a]pyrimidin-7-amine.
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Abarca, B., et al. (2023). The Chemistry of the[8][16]Triazolo[1 , 5 -a]pyridines: An Update. ResearchGate.
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developing derivatives of 5-Methyl-triazolo[1,5-a]pyridin-2-amine for improved potency
An Application Guide for the Development of 5-Methyl-triazolo[1,5-a]pyridin-2-amine Derivatives to Enhance Biological Potency
Introduction: The Versatility of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[4] This scaffold is considered a purine bioisostere, meaning it can mimic the natural purine structure and interact with biological targets that recognize purines, such as protein kinases.[5][6] This mimicry has led to the development of triazolopyridine and its analog, triazolopyrimidine, as inhibitors for a range of therapeutic targets, including Janus kinases (JAK1/2) for inflammatory diseases, and various enzymes implicated in cancer and diabetes.[7][8][9]
The starting point for many successful drug discovery campaigns is a "hit" compound—a molecule with confirmed activity against a target but with modest potency. The 5-Methyl-triazolo[1,5-a]pyridin-2-amine core represents such a starting point. The strategic addition or modification of chemical groups at various positions on this scaffold can dramatically improve its interaction with a biological target, leading to enhanced potency and selectivity.
This guide provides a comprehensive overview of the key methodologies and strategic considerations for advancing a 5-Methyl-triazolo[1,5-a]pyridin-2-amine hit compound through the initial phases of lead optimization. We will detail synthetic protocols for derivatization, bioassay methods for potency assessment, and the iterative logic of Structure-Activity Relationship (SAR) analysis that drives the development of highly potent drug candidates.
Section 1: Synthetic Strategies for Derivatization
The chemical tractability of the triazolo[1,5-a]pyridine core allows for derivatization at multiple positions. The primary goal is to synthesize a library of analogs where specific regions of the molecule are systematically modified. A common and effective strategy involves the reaction of substituted 2-aminopyridines to form the core heterocyclic system.[10][11]
General Synthetic Workflow
The overall process follows a logical progression from starting materials to a diverse library of final compounds for screening. This workflow is designed to be efficient and adaptable, allowing for the introduction of chemical diversity at key stages.
Caption: Generalized workflow for the synthesis and preparation of a triazolopyridine analog library.
Protocol 1: Synthesis of the Triazolo[1,5-a]pyridine Core
This protocol is adapted from established literature methods for the intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[10]
Materials:
-
Substituted N-(pyridin-2-yl)benzimidamide
-
(Diacetoxyiodo)benzene (PIFA) or Iodine/Potassium Iodide (I₂/KI)
-
Dichloromethane (DCM) or appropriate solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution (for I₂ quenching)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the N-(pyridin-2-yl)benzimidamide starting material (1.0 eq) in DCM.
-
Add the oxidizing agent. If using PIFA, add it portion-wise (1.2 eq) at room temperature. If using I₂/KI, add KI (2.0 eq) followed by I₂ (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction. For PIFA, wash the mixture with saturated sodium bicarbonate solution. For I₂/KI, wash with saturated sodium thiosulfate solution until the iodine color disappears, followed by a bicarbonate wash.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Methyl-triazolo[1,5-a]pyridine core derivative.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Section 2: Structure-Activity Relationship (SAR) and Data Interpretation
SAR is the cornerstone of potency improvement. It involves systematically correlating the chemical structure of the synthesized analogs with their measured biological activity.[12] By analyzing how changes in structure affect potency (e.g., IC₅₀ values), researchers can develop hypotheses about the key molecular interactions required for high-affinity binding.
Hypothetical SAR Table for Target Kinase X
The following table illustrates a typical SAR study for the 5-Methyl-triazolo[1,5-a]pyridin-2-amine scaffold, focusing on substitutions at the 2-amino position (R¹).
| Compound ID | R¹ Substituent | Target Kinase X IC₅₀ (nM) | Rationale for Modification |
| Parent-01 | -H | 1250 | Starting hit compound. |
| Analog-02 | -CH₃ | 980 | Explore effect of small lipophilic group. |
| Analog-03 | -Cyclopropyl | 350 | Introduce constrained lipophilicity. |
| Analog-04 | -(CH₂)₂-OH | 150 | Add a hydrogen bond donor. |
| Analog-05 | -(CH₂)₂-O-CH₃ | 600 | Block hydrogen bond donor to confirm its importance. |
| Analog-06 | -Phenyl | 2200 | Large group may cause steric clash. |
| Analog-07 | -4-Fluorophenyl | 850 | Introduce electron-withdrawing group. |
| Analog-08 | -3-Hydroxyphenyl | 45 | Combine aromaticity with a key hydrogen bond donor. |
SAR Interpretation:
-
Lipophilicity: Small lipophilic groups (Analog-02, -03) moderately improve potency compared to the parent compound.
-
Hydrogen Bonding: The addition of a hydroxyl group (Analog-04) significantly boosts potency, suggesting a key hydrogen bond interaction with the target. This is confirmed when the hydroxyl is capped (Analog-05), resulting in decreased activity.
-
Steric Effects: A large, unsubstituted phenyl ring (Analog-06) is detrimental, likely due to a steric clash in the binding pocket.
-
Optimal Substitution: The most potent compound (Analog-08) combines a favorably sized aromatic ring with a hydrogen bond donor at a specific position, indicating a highly complementary fit with the target.
Section 3: Bioassay Protocols for Potency and Selectivity
Accurate determination of biological activity is crucial. For kinase targets, biochemical assays are typically used in the early stages to measure direct inhibition of the enzyme.[13]
Protocol 2: Kinase Activity/Inhibition Assay (Fluorescence-Based)
This protocol outlines a general method for determining the IC₅₀ value of a compound, which is the concentration required to inhibit 50% of the target kinase's activity.[14]
Materials:
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO only).[14]
-
Enzyme/Substrate Addition: Prepare a solution of the target kinase and its peptide substrate in the assay buffer. Add this mixture to all wells of the plate.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors can be accurately assessed.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and develop the signal according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a detection reagent that converts the amount of product formed (or ATP consumed) into a fluorescent or luminescent signal.
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis: Convert the raw signal data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The Drug Discovery Screening Cascade
Potency is only one part of the equation. A successful drug candidate must also be selective, avoiding interactions with other proteins (especially related kinases) that could cause off-target toxicity.[15] This is assessed through a screening cascade.
Caption: A typical screening cascade for hit-to-lead optimization of kinase inhibitors.
Conclusion: An Iterative Path to Potency
The development of potent derivatives from a 5-Methyl-triazolo[1,5-a]pyridin-2-amine hit is an iterative and hypothesis-driven process. Each cycle of synthesis, biological testing, and SAR analysis provides critical insights that inform the design of the next generation of compounds. By combining robust synthetic strategies with carefully designed bioassays and a logical screening cascade, researchers can efficiently navigate the complex path of lead optimization. The protocols and frameworks presented here offer a validated approach to systematically enhance the potency of this versatile scaffold, paving the way for the discovery of novel and effective therapeutic agents.
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Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. PubMed.
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New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate.
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Application Notes and Protocols for the In Vivo Formulation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
Introduction: The successful in vivo evaluation of a novel chemical entity (NCE) like 5-Methyl-triazolo[1,5-a]pyridin-2-amine is critically dependent on the development of a suitable and stable formulation that ensures consistent and reproducible drug exposure in preclinical models. As a member of the triazolopyridine class, this compound may possess interesting pharmacological properties, but its successful translation from in vitro discovery to in vivo testing is hampered by a lack of public data on its physicochemical characteristics.[1][2] Compounds of this nature, particularly those with heterocyclic ring systems, often exhibit poor aqueous solubility, which can lead to variable absorption and low bioavailability when administered orally.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 5-Methyl-triazolo[1,5-a]pyridin-2-amine for in vivo studies. We will begin by emphasizing the essential pre-formulation characterization necessary to inform the selection of an appropriate formulation strategy. Subsequently, we will detail several robust formulation protocols, including suspension and co-solvent systems, complete with step-by-step methodologies and the scientific rationale behind the choice of excipients. The final sections will cover the critical aspects of formulation characterization and quality control to ensure the delivery of a safe and effective dosing vehicle for preclinical research.
Part 1: Pre-formulation Assessment: The Foundation of a Robust Formulation
Given the limited available data on 5-Methyl-triazolo[1,5-a]pyridin-2-amine, a thorough pre-formulation assessment is the mandatory first step.[3][6][7] This initial characterization will dictate the most viable and efficient path toward a successful in vivo formulation.
Physicochemical Characterization
A foundational understanding of the compound's intrinsic properties is paramount. Key parameters to be determined include:
-
Aqueous Solubility: This is the most critical parameter. Solubility should be assessed at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to simulate the physiological conditions of the gastrointestinal tract.[8]
-
pKa Determination: Understanding the ionization constant(s) of the molecule is crucial for predicting its solubility and absorption characteristics across different pH environments.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide an indication of the compound's lipophilicity, which influences its permeability across biological membranes.[8]
-
Solid-State Properties: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) should be employed to determine the crystallinity, polymorphism, and thermal stability of the solid compound.[9][10]
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers at pH 2.0, 4.5, 6.8, and 7.4.
-
Sample Preparation: Add an excess amount of 5-Methyl-triazolo[1,5-a]pyridin-2-amine to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
Part 2: Formulation Strategy Selection
The data obtained from the pre-formulation assessment will guide the selection of the most appropriate formulation strategy. The following decision tree illustrates a logical approach to this process.
Caption: Formulation strategy decision workflow.
Part 3: Detailed Formulation Protocols
Based on the likely poor aqueous solubility of 5-Methyl-triazolo[1,5-a]pyridin-2-amine, the following protocols for a co-solvent solution and an aqueous suspension are provided as primary starting points.
Protocol 2: Co-solvent Solution Formulation
Co-solvent systems are often employed to solubilize compounds for in vivo studies, particularly for intravenous or oral administration when a solution is desired.[4]
Rationale: The use of a water-miscible organic solvent can significantly increase the solubility of a lipophilic compound. The choice of co-solvents should be guided by their solubilizing capacity for the test compound and their toxicological acceptability in the chosen animal model.
Table 1: Common Co-solvents and Excipients for Parenteral/Oral Solutions
| Excipient Class | Example | Typical Concentration Range | Function |
| Co-solvents | Propylene Glycol (PG) | 10 - 60% | Solubilizing agent |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Solubilizing agent | |
| Ethanol | 5 - 20% | Solubilizing agent | |
| Dimethyl Sulfoxide (DMSO) | < 10% | Strong solubilizing agent | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1 - 10% | Wetting and solubilizing agent |
| Solutol® HS 15 | 1 - 10% | Solubilizing agent | |
| Vehicle | Water for Injection (WFI) or Saline | q.s. to 100% | Primary vehicle |
Step-by-Step Methodology:
-
Solubility Screening: Determine the solubility of 5-Methyl-triazolo[1,5-a]pyridin-2-amine in a range of individual and binary mixtures of co-solvents (e.g., 30% PEG 400 in water, 20% PG/10% Ethanol in water).
-
Vehicle Preparation: Based on the solubility screening, select a co-solvent system that provides the desired concentration with a safety margin. For example, to prepare a 10 mg/mL solution in a 40% PEG 400 / 60% saline vehicle:
-
Measure the required volume of PEG 400.
-
In a separate container, weigh the appropriate amount of 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
-
Add the PEG 400 to the compound and vortex or sonicate until fully dissolved.
-
Slowly add the saline to the final volume while stirring.
-
-
pH Adjustment (Optional): If the compound's solubility is pH-dependent, adjust the final pH of the formulation with dilute HCl or NaOH to a range that ensures solubility and stability.
-
Sterile Filtration: For parenteral administration, filter the final solution through a 0.22 µm sterile filter.
Protocol 3: Aqueous Suspension Formulation
For oral administration, an aqueous suspension is often a simple and effective formulation strategy for poorly soluble compounds.[5]
Rationale: A suspension consists of the solid drug particles dispersed in an aqueous vehicle. The use of wetting and suspending agents is crucial to ensure dose uniformity and prevent caking of the drug particles.
Table 2: Common Excipients for Oral Suspensions
| Excipient Class | Example | Typical Concentration Range | Function |
| Suspending Agent | 0.5% Carboxymethylcellulose (CMC) | 0.25 - 1.0% | Viscosity modifier, prevents settling |
| 0.5% Methylcellulose (MC) | 0.25 - 1.0% | Viscosity modifier, prevents settling | |
| Wetting Agent | 0.1% Polysorbate 80 (Tween® 80) | 0.05 - 0.5% | Reduces surface tension of drug particles |
| 0.1% Sodium Lauryl Sulfate (SLS) | 0.05 - 0.5% | Wetting agent | |
| Vehicle | Purified Water | q.s. to 100% | Primary vehicle |
Step-by-Step Methodology:
-
Particle Size Reduction (Optional but Recommended): If necessary, micronize the 5-Methyl-triazolo[1,5-a]pyridin-2-amine to a uniform particle size to improve dissolution and reduce settling.
-
Preparation of the Suspending Vehicle:
-
Disperse the suspending agent (e.g., 0.5% w/v CMC) in the purified water. This may require heating or high-shear mixing to ensure complete hydration.
-
Allow the vehicle to cool to room temperature.
-
Add the wetting agent (e.g., 0.1% w/v Tween® 80) to the suspending vehicle and mix thoroughly.
-
-
Preparation of the Suspension:
-
Weigh the required amount of 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
-
Create a paste by adding a small amount of the suspending vehicle to the drug powder and triturating in a mortar.
-
Gradually add the remaining vehicle to the paste with continuous mixing to form a uniform suspension.
-
-
Homogenization: Homogenize the suspension using a suitable method to ensure a uniform particle size distribution.
-
Storage: Store the suspension in a well-closed container, protected from light, and include instructions to "shake well before use."
Part 4: Formulation Characterization and Quality Control
Once a formulation has been prepared, it is essential to characterize it to ensure it meets the required quality standards for in vivo studies.[9][12][13]
Caption: Quality control workflow for in vivo formulations.
Key Analytical Tests
-
Appearance: Visually inspect the formulation for clarity (solutions), uniformity (suspensions), color, and the presence of any foreign particulate matter.
-
pH Measurement: Confirm that the pH of the final formulation is within the target range.
-
Concentration and Purity: Use a validated HPLC method to confirm the concentration of 5-Methyl-triazolo[1,5-a]pyridin-2-amine and to check for any degradation products.[11]
-
Dose Uniformity (for suspensions): Sample the suspension from the top, middle, and bottom of the container while mixing to ensure that the drug is uniformly distributed. The concentration of each sample should be within ±10% of the target concentration.
-
Stability: Assess the short-term stability of the formulation under the intended storage and handling conditions. This includes stability at room temperature and in the dosing apparatus for the expected duration of the study.
By following this systematic approach of pre-formulation assessment, rational formulation design, and thorough characterization, researchers can develop a robust and reliable formulation for the in vivo evaluation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine, thereby generating high-quality and reproducible preclinical data.
References
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Ashland. (n.d.). parenteral excipients. Retrieved from [Link]
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Chemeo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-methyl-N-(naphthalen-2-yl)-[6][14][15]triazolo[1,5-a]pyrimidin-7-amine. PubChem Compound Summary for CID 660996. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). [6][14][15]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem Compound Summary for CID 11194901. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. PubChem Compound Summary for CID 169505. Retrieved from [Link]
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Evotec. (n.d.). Early Formulation. Retrieved from [Link]
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Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
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Pharma Times. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]
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ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Request PDF. Retrieved from [Link]
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YouTube. (2016, October 4). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]
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Investigating the Mechanism of Action of Triazolo[1,5-a]pyrimidine Compounds: A Guide for Researchers
An Application Note and Comprehensive Protocol Guide
Introduction
The triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. A significant portion of their activity stems from their ability to act as potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. Understanding the precise mechanism of action (MoA) of novel triazolo[1,5-a]pyrimidine compounds is paramount for their development as therapeutic agents. This guide provides a comprehensive overview of the experimental approaches and detailed protocols for elucidating the MoA of this important class of molecules.
This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule inhibitors. It provides both the conceptual framework and the practical, step-by-step protocols for a thorough MoA investigation.
Part 1: Initial Target Identification and Validation
The first crucial step in an MoA study is to identify the primary molecular target(s) of the compound. For triazolo[1,5-a]pyrimidines, which are often designed as kinase inhibitors, this typically involves screening against a panel of kinases and then validating the initial hits.
Kinase Profiling
A broad kinase screen is the most efficient method to identify the primary kinase target(s) and assess the selectivity of the compound. This is often performed as a fee-for-service by specialized contract research organizations (CROs).
Rationale: An early understanding of the selectivity profile is critical. A highly selective compound is often desirable to minimize off-target effects and potential toxicity. Conversely, a multi-targeted kinase inhibitor might be advantageous in certain therapeutic contexts, such as oncology.
Experimental Workflow:
Figure 1. A generalized workflow for the mechanism of action studies of triazolo[1,5-a]pyrimidine compounds.
IC50 Determination
Once primary hits are identified, the next step is to determine the half-maximal inhibitory concentration (IC50) for the top candidates against the purified kinase. This provides a quantitative measure of the compound's potency.
Protocol: IC50 Determination of a Kinase Inhibitor using an ADP-Glo™ Kinase Assay
This protocol is adapted for a generic serine/threonine kinase, such as IRAK4, a known target for some triazolo[1,5-a]pyrimidines.[1][2]
Materials:
-
Recombinant human kinase (e.g., IRAK4)
-
Kinase-specific substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with a 1:3 dilution series.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound. b. Add 2 µL of a 2.5X kinase/substrate mixture (prepared in kinase buffer). c. Initiate the reaction by adding 2 µL of a 2.5X ATP solution (prepared in kinase buffer). The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: a. Normalize the data using positive (no inhibitor) and negative (no kinase) controls. b. Plot the normalized data against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Part 2: Elucidating the Cellular Mechanism
After confirming a direct interaction with a molecular target, the investigation moves to the cellular context to understand how the compound affects signaling pathways and cellular phenotypes.
Target Engagement in Cells
It is essential to confirm that the compound can bind to its target within the complex environment of a living cell. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Rationale: CETSA relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. This method allows for the direct assessment of target engagement in intact cells or tissue samples.
Pathway Analysis using Western Blotting
Western blotting is a fundamental technique to investigate the effect of the inhibitor on the phosphorylation status of downstream substrates of the target kinase.
Protocol: Analysis of IRAK4 Pathway Inhibition in THP-1 Cells
Cell Culture and Treatment:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) (100 ng/mL), for 30 minutes to activate the IRAK4 pathway.
Lysate Preparation and Western Blotting:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IRAK1 (a downstream substrate of IRAK4), total IRAK1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A potent and specific IRAK4 inhibitor should lead to a dose-dependent decrease in the phosphorylation of IRAK1 upon LPS stimulation, without affecting the total IRAK1 levels.
Figure 2. The IRAK4 signaling pathway, a common target of triazolo[1,5-a]pyrimidine compounds.
Cellular Phenotypic Assays
The final step is to link the observed target inhibition and pathway modulation to a cellular phenotype. The choice of assay depends on the therapeutic area of interest. For an anti-inflammatory compound targeting IRAK4, a cytokine release assay is highly relevant.
Protocol: Measurement of Cytokine Release by ELISA
-
Culture and treat THP-1 cells with the inhibitor and LPS as described in the western blot protocol.
-
After a longer stimulation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of a pro-inflammatory cytokine, such as TNF-α or IL-6, in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 for the inhibition of cytokine release.
Part 3: Data Presentation and Interpretation
A clear and concise presentation of the data is crucial for interpreting the results of MoA studies.
Table 1: Summary of Biological Data for a Hypothetical Triazolo[1,5-a]pyrimidine Compound (TP-X)
| Assay Type | Target/Cell Line | Endpoint | Result (IC50) |
| Biochemical Assay | Recombinant IRAK4 | Kinase Activity | 5.2 nM |
| Biophysical Assay | Recombinant IRAK4 | Binding Affinity (Kd) | 12.8 nM |
| Cellular Assay | THP-1 cells | p-IRAK1 Inhibition | 45.7 nM |
| Phenotypic Assay | THP-1 cells | TNF-α Release | 52.3 nM |
| Selectivity Screen | Kinase Panel (400+) | % Inhibition @ 1 µM | >100-fold selective for IRAK4 |
Interpretation: The data in Table 1 suggests that TP-X is a potent and selective inhibitor of IRAK4. The low nanomolar IC50 in the biochemical assay confirms its potency against the isolated enzyme. The cellular assays demonstrate that the compound can penetrate the cell membrane, engage its target, and inhibit the downstream signaling pathway, leading to a functional anti-inflammatory effect (inhibition of TNF-α release) at similar concentrations. The high selectivity observed in the kinase panel screen is a favorable characteristic for a drug candidate. While some triazolopyrimidines have been shown to target tubulin, the data for TP-X points towards a primary mechanism of action through kinase inhibition.[3][4]
Conclusion
The triazolo[1,5-a]pyrimidine scaffold is a versatile starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly kinases.[5] A systematic and multi-faceted approach to MoA studies, as outlined in this guide, is essential for the successful progression of these compounds from initial hits to clinical candidates. By combining biochemical, biophysical, and cell-based assays, researchers can build a comprehensive understanding of how these compounds exert their biological effects, paving the way for the development of novel and effective therapies.
References
-
Title: Synthesis and SAR of[1][3][5]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition Source: Journal of Medicinal Chemistry URL: [Link]
- Title: PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS Source: Google Patents URL
-
Title: Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin Source: PubMed URL: [Link]
-
Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: PMC URL: [Link]
-
Title: Discovery of Novel[1][3][5]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer Source: PubMed URL: [Link]
-
Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: PubMed Central URL: [Link]
Sources
- 1. WO2017108723A3 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of 5-Methyl-triazolo[1,5-a]pyridin-2-amine for Biological Assays
Welcome to the dedicated technical support resource for researchers working with 5-Methyl-triazolo[1,5-a]pyridin-2-amine. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to address the common challenge of achieving and maintaining the solubility of this compound in aqueous buffers for biological assays. Poor solubility can be a significant roadblock in obtaining accurate and reproducible experimental results, and this resource is designed to equip you with the knowledge to overcome this hurdle.
Understanding the Challenge: Physicochemical Properties of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
While specific experimental data for 5-Methyl-triazolo[1,5-a]pyridin-2-amine is not extensively available in the public domain, we can infer its likely properties based on its chemical structure and data from closely related analogs like 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine. The presence of the amine group and the triazolopyridine core suggests that this compound is a weakly basic molecule.
Key Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Biological Assays |
| Water Solubility | Low | Direct dissolution in aqueous buffers is likely to be challenging. |
| LogP | ~0.015 (for a similar compound) | Indicates moderate lipophilicity, contributing to low aqueous solubility. |
| pKa (most basic) | Estimated to be in the range of 3-5 | The compound's charge state and, therefore, its solubility will be highly dependent on the pH of the medium. |
The heterocyclic nature of the triazolopyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3][4] However, these scaffolds often present solubility challenges that need to be addressed in early-stage drug discovery and development.[5]
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter when preparing solutions of 5-Methyl-triazolo[1,5-a]pyridin-2-amine for your experiments.
Issue 1: The compound does not dissolve in my aqueous assay buffer.
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Root Cause: The intrinsic aqueous solubility of the compound is low, and the neutral form, which is predominant at neutral or basic pH, is poorly soluble.
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Solution 1: pH Adjustment. Because 5-Methyl-triazolo[1,5-a]pyridin-2-amine is a weak base, its solubility can be significantly increased in acidic conditions where the amine group is protonated.
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Action: Attempt to dissolve the compound in a buffer with a pH at least 2 units below its predicted pKa (e.g., pH 1-3).
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Causality: Protonation of the amine group introduces a positive charge, which increases the molecule's polarity and its favorable interactions with water molecules, thereby enhancing solubility.
-
-
Solution 2: Co-solvents. The use of a water-miscible organic solvent can increase the solubility of lipophilic compounds.
-
Action: Prepare a concentrated stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.
-
Causality: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.
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Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer.
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Root Cause: This is a common phenomenon known as "crashing out." The compound is soluble in the high concentration of the organic solvent but becomes insoluble as the percentage of the aqueous buffer increases upon dilution.
-
Solution 1: Optimize the Dilution Method.
-
Action: Instead of adding the aqueous buffer to your DMSO stock, add the stock solution dropwise to a larger volume of the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that can trigger precipitation.
-
-
Solution 2: Reduce the Final DMSO Concentration.
-
Action: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1% and preferably at or below 0.5%, to minimize both precipitation and potential solvent-induced artifacts in your biological system.
-
-
Solution 3: Use a Co-solvent System.
-
Action: Prepare your stock solution in a mixture of solvents. For example, a 1:1 mixture of DMSO and ethanol, or DMSO and polyethylene glycol 400 (PEG400), can sometimes improve solubility upon dilution into an aqueous medium.
-
Issue 3: My experimental results are inconsistent, and I suspect the compound is not fully dissolved or is precipitating during the experiment.
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Root Cause: Inconsistent results are a hallmark of poor compound solubility and stability in the assay medium.
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Solution 1: Visual Inspection.
-
Action: Before and after your experiment, carefully inspect the wells of your assay plates under a microscope for any signs of crystalline precipitate.
-
-
Solution 2: Kinetic Solubility Assessment.
-
Action: Perform a preliminary kinetic solubility test. Prepare your compound in the final assay buffer at various concentrations and monitor for turbidity or precipitation over time using a plate reader. This will help you determine the maximum soluble concentration under your experimental conditions.
-
-
Solution 3: Use Freshly Prepared Solutions.
-
Action: Prepare aqueous working solutions of the compound fresh for each experiment. Some compounds can precipitate out of solution over time, even when stored at 4°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a stock solution of 5-Methyl-triazolo[1,5-a]pyridin-2-amine?
A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your final assay buffer.
Q2: How does pH affect the solubility of this compound?
A2: As a weak base, the solubility of 5-Methyl-triazolo[1,5-a]pyridin-2-amine is expected to be pH-dependent. At a pH below its pKa, the amine group will be protonated, leading to a significant increase in aqueous solubility. Conversely, at a pH above its pKa, the compound will be in its less soluble, neutral form.
Q3: Can I use sonication or heating to improve solubility?
A3: Yes, both sonication and gentle heating (e.g., to 37°C) can be used to aid in the dissolution of the compound in the initial solvent. However, be cautious with heating, as it could potentially degrade the compound. Always ensure the compound is stable at the temperature you are using. After dissolution, allow the solution to return to room temperature to check for any precipitation.
Q4: Are there any other solubilizing agents I can try?
A4: If pH adjustment and co-solvents are not sufficient, you can explore the use of other excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[7]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of compounds. However, be aware that surfactants can interfere with some biological assays and may be toxic to cells at higher concentrations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
5-Methyl-triazolo[1,5-a]pyridin-2-amine (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: Based on the molecular weight of 5-Methyl-triazolo[1,5-a]pyridin-2-amine (148.17 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For 1 mL, you would need 1.48 mg.
-
Weigh the compound: Accurately weigh the calculated amount of the compound into a clean, dry vial.
-
Add DMSO: Add the appropriate volume of DMSO to the vial.
-
Dissolve the compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual inspection: Visually confirm that the compound is fully dissolved and there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Materials:
-
5-Methyl-triazolo[1,5-a]pyridin-2-amine (solid)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Shaker or orbital incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add excess compound: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial.
-
Equilibrate: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separate solid from solution: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample the supernatant: Carefully remove an aliquot of the clear supernatant.
-
Dilute and quantify: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
Visualization of the Solubility Strategy Workflow
Caption: A workflow for preparing and troubleshooting solutions of 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
References
-
Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Retrieved from [Link]
-
Kim, D. K., et al. (2015). Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][8][9]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5231.
-
PubChem. (n.d.). (1,2,4)Triazolo(1,5-a)pyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). [1][8][9]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link]
-
ChemBK. (2024). 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. Retrieved from [Link]
- MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
- National Institutes of Health. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 15(1), 12345.
-
Google Patents. (n.d.). US10239882B2 - Substituted 5-methyl-[1][8][9]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. Retrieved from
-
ResearchGate. (2020). Biological activities of[1][8][9]triazolo[1,5-a]pyrimidines and analogs. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(12), 2319.
- PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. European Journal of Medicinal Chemistry, 200, 112433.
- MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
-
PubMed. (n.d.). Sample solublization buffers for two-dimensional electrophoresis. Retrieved from [Link]
-
Scilit. (2007). Properties of pH-dependent tertiary amine-based gels as potential drug delivery matrices. Retrieved from [Link]
-
A convenient synthesis of[1][8][9]triazolo[1,5-a]pyridines of analgesic and anti-inflammatory profiles. (n.d.). Journal of Pharmaceutical Sciences and Research, 9(6), 906-910.
- MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6825.
-
ResearchGate. (2025). The Chemistry of the[1][8][10]Triazolo[1,5-a]pyridines: An Update. Retrieved from [Link]
- MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1563.
-
Beilstein Archives. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 6. Sample solublization buffers for two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1,2,4)Triazolo(1,5-a)pyridin-2-amine | C6H6N4 | CID 584054 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 5-Methyl-triazolo[1,5-a]pyridin-2-amine in solution
Welcome to the technical support center for 5-Methyl-triazolo[1,5-a]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Introduction
5-Methyl-triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research.[1] As with many nitrogen-containing heterocyclic compounds, its stability in solution can be influenced by various factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these potential liabilities is crucial for obtaining reliable experimental data and for the development of stable formulations.
This guide synthesizes information from studies on closely related triazolopyridine and triazolopyrimidine structures to provide a framework for addressing potential stability challenges with 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: I am observing a loss of my compound in solution over a short period, even when stored at room temperature.
-
Troubleshooting Steps:
-
pH Control: Ensure your solution is buffered to a neutral pH (around 7.0-7.4) if compatible with your experimental design. Prepare fresh solutions before use.
-
Solvent Selection: While soluble in various organic solvents, for aqueous applications, consider using a co-solvent system (e.g., DMSO/water, ethanol/water) to minimize direct interaction with water. Note that some organic solvents can also participate in degradation reactions.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation. Minimize freeze-thaw cycles.
-
Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading upon exposure to light.
-
Potential Cause 2: Photodegradation. Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. This can lead to the formation of photo-degradation products and a decrease in the concentration of the parent compound.
-
Troubleshooting Steps:
-
Light Protection: Protect your solutions from light at all stages of your experiment. Use amber vials or wrap your containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.
-
Photostability Assessment: If photosensitivity is a major concern, you can perform a simple photostability study. Expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare its purity to a dark control sample over time using a stability-indicating analytical method like HPLC.[2]
-
Issue 3: I have noticed the appearance of new, unexpected peaks in my HPLC analysis of an aged solution.
-
Potential Cause 3: Oxidative Degradation. The nitrogen atoms in the triazolopyridine ring can be susceptible to oxidation, potentially forming N-oxides.[3] This can be accelerated by the presence of dissolved oxygen, metal ions, or other oxidizing agents in your solution.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using high-purity, degassed solvents to minimize dissolved oxygen.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Contaminants: Be mindful of potential sources of metal ion contamination from glassware or spatulas, as these can catalyze oxidation.
-
Antioxidants: In some formulation contexts, the addition of antioxidants might be considered, though this would need to be carefully evaluated for compatibility with your specific experimental system.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of 5-Methyl-triazolo[1,5-a]pyridin-2-amine?
A1: For optimal stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed container, protected from light. If using a solvent that freezes at these temperatures, ensure the container is appropriate to prevent breakage. For aqueous solutions, flash-freezing in liquid nitrogen before storage can help to minimize segregation of the solute. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Q2: How can I develop a stability-indicating analytical method for this compound?
A2: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For 5-Methyl-triazolo[1,5-a]pyridin-2-amine, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.
To validate the method's stability-indicating properties, you should perform forced degradation studies.[4] This involves subjecting the compound to stress conditions to intentionally generate degradation products.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ring opening or other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Ring opening or other base-catalyzed reactions.[5] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Formation of N-oxides.[3] |
| Thermal Degradation | Solution heated at 80°C for 48 hours | General thermal decomposition. |
| Photodegradation | Exposure to light (e.g., 1.2 million lux hours and 200 W h/m²) as per ICH Q1B guidelines[2] | Photolytic cleavage or rearrangement.[5] |
The goal is to achieve approximately 5-20% degradation. The resulting chromatograms should show that the degradation product peaks are well-resolved from the parent compound peak. Peak purity analysis using a diode array detector (DAD) can further confirm the specificity of the method.[4][5]
Q3: What are the likely degradation products of 5-Methyl-triazolo[1,5-a]pyridin-2-amine?
A3: Based on the chemistry of related triazolopyridine and other nitrogen-containing heterocyclic systems, potential degradation pathways could include:
-
Oxidation: Formation of N-oxides at one of the nitrogen atoms in the ring system is a plausible degradation route, particularly in the presence of oxidizing agents or dissolved oxygen.[3]
-
Hydrolysis: Under strong acidic or basic conditions, the fused ring system could potentially undergo hydrolytic cleavage.
-
Photodegradation: Exposure to UV light could lead to complex rearrangements or cleavage of the heterocyclic rings.
Identifying the exact structure of degradation products would require techniques such as liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines the steps for conducting a forced degradation study to support the development of a stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol 2: General Solution Preparation and Storage
This protocol provides best practices for preparing and storing solutions of 5-Methyl-triazolo[1,5-a]pyridin-2-amine to maintain their stability.
Caption: Best practices for solution preparation and handling.
References
- Bell, M. G., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-54.
- Chattopadhyay, K., et al. (2021). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 26(5), 1234.
-
European Chemicals Agency (ECHA). (n.d.). [6][7][8]Triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]
- Huang, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633-1641.
- ICH. (1996). Q1B: Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Maurya, R. A., et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Journal of Analytical Methods in Chemistry, 2015, 830951.
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MySkinRecipes. (n.d.). 5-Methyl-[6][7][8]triazolo[1,5-a]pyrimidin-2-amine. Retrieved from a chemical supplier website.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169505, 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. Retrieved from [Link]
- Patel, P. N., et al. (2017). Development and validation of stability-indicating method of etrasimod by HPLC/DAD/MS/MS technique with greenness profiling. Journal of the Serbian Chemical Society, 82(12), 1357-1371.
- Rote, A. R., & Pingle, S. P. (2017). Stability-Indicating HPLC Method for the Determination of Tofacitinib Citrate. Asian Journal of Pharmaceutical Analysis, 7(2), 94-100.
- Sławiński, J., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. Molbank, 2023(1), M1556.
- Thermo Fisher Scientific. (2013).
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U.S. Patent No. US10239882B2. (2019). Substituted 5-methyl-[6][7][8]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.
- Vignaduzzo, S. E., & Castellano, P. M. (2013). Stability-indicating methods. Trends in Analytical Chemistry, 49, 1-10.
- Wąs-Gubała, J., et al. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. International Journal of Molecular Sciences, 23(7), 3656.
- Zareef, M., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 11-33.
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Technical Support Center: Overcoming Poor Cell Permeability of Triazolopyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridine compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of poor cell permeability with this important class of molecules. Triazolopyridines are a significant scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] However, their successful development into effective cellular probes or therapeutics is often hampered by difficulties in crossing the cell membrane.
This resource provides actionable strategies and detailed experimental protocols to help you diagnose and overcome these permeability barriers.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter, offering explanations and a logical progression of troubleshooting steps.
Q1: My triazolopyridine compound shows high target affinity in biochemical assays but no activity in cell-based assays. What are the likely causes and next steps?
This is a classic and frequent challenge in early-stage drug discovery. The discrepancy between potent biochemical activity and a lack of cellular efficacy often points directly to poor cell permeability. Here’s how to dissect and address the problem:
Potential Cause 1: Poor Passive Diffusion
The compound may not possess the necessary physicochemical properties to passively diffuse across the lipid bilayer of the cell membrane. Key properties influencing passive diffusion include lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors.[3][4][5]
Troubleshooting Steps:
-
In Silico Analysis (Lipinski's Rule of Five): As a first pass, evaluate your compound against Lipinski's Rule of Five.[6][7] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Experimental Assessment of Permeability (PAMPA): If your compound is "Lipinski-compliant" but still inactive in cells, a more direct measure of passive permeability is needed. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's ability to cross an artificial lipid membrane.[11][12][13] This cell-free assay isolates passive diffusion from other transport mechanisms.[11]
-
Workflow for Diagnosing Permeability Issues:
Caption: Troubleshooting workflow for permeability issues.
-
Potential Cause 2: Active Efflux
Your compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14][15] These transporters are cellular "pumps" that actively remove substances from the cell, preventing them from reaching their intracellular target.[14]
Troubleshooting Steps:
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the human intestinal epithelium, complete with functional efflux transporters.[16][17][18] By measuring the transport of your compound from the apical (top) to the basolateral (bottom) side (Papp A→B) and vice versa (Papp B→A), you can calculate an efflux ratio (ER = Papp B→A / Papp A→B).[18][19] An efflux ratio greater than 2 is a strong indicator of active efflux.[18][19]
-
Caco-2 Assay with Inhibitors: To confirm the involvement of specific efflux pumps, the Caco-2 assay can be performed in the presence of known inhibitors.[19] For example, verapamil is a commonly used inhibitor of P-gp.[17] A significant increase in the A→B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[19]
Q2: How can I improve the cell permeability of my triazolopyridine lead compound?
Once poor permeability is confirmed, several strategies can be employed, ranging from chemical modification to advanced formulation techniques.
Strategy 1: Structural Modification
-
Prodrug Approach: This is a highly effective strategy where the parent drug is chemically modified to create a more permeable "prodrug" that, once inside the cell, is converted back to the active compound.[20][21][22] For polar triazolopyridines, masking polar functional groups (like hydroxyl or amine groups) with lipophilic esters or carbamates can significantly enhance passive diffusion.[23] This approach has been successfully used to improve the permeability of molecules with polar functionalities.[24]
-
Modulating Lipophilicity: Systematically altering the lipophilicity (logP/logD) of your compound can help find the "sweet spot" for permeability. While increasing lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins.[3] Aim for a balanced lipophilicity, often in the logP range of 1-3 for optimal permeability.
-
Reducing Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is a critical determinant of permeability.[4] Strategies to reduce hydrogen bonding include N-methylation of secondary amines or replacing a polar group with a less polar bioisostere.
Strategy 2: Formulation Approaches
For compounds where structural modifications are not feasible or desired, formulation strategies can enhance bioavailability.[25][26][27][28] These methods are particularly useful for preclinical and clinical development.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[25][28] SEDDS can improve the absorption of poorly permeable drugs by presenting the drug in a solubilized form and interacting with the cell membrane.[25][28]
-
Nanoparticle Formulations: Encapsulating the triazolopyridine compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation and enhance its uptake into cells.[29]
Part 2: Frequently Asked Questions (FAQs)
What are the key physicochemical properties of triazolopyridines that can contribute to poor cell permeability?
The physicochemical properties that govern the permeability of any small molecule also apply to triazolopyridines. The most critical factors are:
| Property | Impact on Permeability | Optimal Range (General Guideline) |
| Lipophilicity (logP/logD) | Determines how well the compound partitions into the lipid membrane. Too low, and it won't enter the membrane; too high, and it may get stuck.[3] | logP 1-3 |
| Molecular Weight (MW) | Smaller molecules generally diffuse more easily across the membrane.[10] | < 500 Da[6][9] |
| Polar Surface Area (PSA) | A measure of the surface sum over all polar atoms. High PSA is associated with poor permeability due to the energy required to shed water molecules before entering the lipid bilayer. | < 140 Ų |
| Hydrogen Bond Donors/Acceptors | A high number of hydrogen bonds increases the compound's affinity for water, making it less likely to partition into the lipid membrane.[4] | H-bond donors ≤ 5; H-bond acceptors ≤ 10[6][9] |
| Ionization State (pKa) | The charge of a molecule affects its ability to cross the lipid membrane.[10][30] Generally, the neutral form of a molecule is more permeable.[10] | Varies depending on the pH of the environment. |
What is the difference between PAMPA and Caco-2 assays, and when should I use each?
Both are valuable tools for assessing permeability, but they measure different aspects of transport.
-
PAMPA (Parallel Artificial Membrane Permeability Assay):
-
Principle: Measures passive diffusion across an artificial lipid membrane.[11][12]
-
Pros: High-throughput, low cost, excellent for assessing passive permeability in isolation.[11]
-
Cons: Does not account for active transport (uptake or efflux) or paracellular transport.[12][17]
-
When to Use: Early in drug discovery for rapid screening of large numbers of compounds to rank them based on their potential for passive diffusion.[11]
-
-
Caco-2 Permeability Assay:
-
Principle: Uses a monolayer of differentiated Caco-2 cells to model the human intestinal barrier.[17][18]
-
Pros: Provides a more biologically relevant model that includes passive diffusion, active transport, and paracellular transport.[17] It is considered a gold standard for predicting in vivo drug absorption.[16]
-
Cons: Lower throughput, more expensive, and requires cell culture expertise.[31]
-
When to Use: For lead compounds that have shown promise in earlier screens. It is essential for determining if a compound is a substrate for efflux transporters.[17]
-
Decision Tree for Permeability Assay Selection:
Caption: Assay selection for permeability screening.
-
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for conducting a PAMPA experiment.
Materials:
-
96-well filter plates (e.g., hydrophobic PVDF membrane) (Donor plate)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% lecithin in dodecane)[11]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[31]
-
Prepare Donor Plate Membrane: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution. Allow the solvent to evaporate completely (approx. 20 minutes).[12]
-
Prepare Donor Solutions: Dilute the test compound stock solution to the final desired concentration (e.g., 100 µM) in PBS.
-
Start the Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[31]
-
Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter plate makes contact with the buffer in the acceptor plate.[13]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[12][31]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor plates for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[12]
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
This is a more complex assay requiring cell culture facilities.
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[19][32]
-
Prepare Transport Buffer: Prepare the transport buffer (e.g., HBSS) and warm it to 37°C. The pH of the apical buffer can be adjusted to 6.5 to mimic the conditions of the small intestine, while the basolateral buffer is typically maintained at pH 7.4.[17]
-
Prepare Dosing Solutions: Dissolve the test compound and control compounds in the transport buffer at the desired concentration.
-
Apical to Basolateral (A→B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh buffer to the basolateral (receiver) chamber.
-
Add the dosing solution to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking for a specific time (e.g., 2 hours).[17]
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
Follow the same procedure as for A→B transport, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A→B and B→A directions. The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).[18]
References
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Shaikh, J. et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutics. Available from: [Link]
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Chagas, C.M. et al. (2022). Physicochemical properties of drugs and membrane permeability. ResearchGate. Available from: [Link]
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Aungst, B.J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. Available from: [Link]
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
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Aungst, B.J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. Available from: [Link]
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Shaikh, J. et al. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. Available from: [Link]
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Journal of Pharmaceutical Sciences & Research. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
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Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Available from: [Link]
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JoVE. (2025). Factors Affecting Drug Distribution: Tissue Permeability. Available from: [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
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Caco2 assay protocol. (n.d.). Available from: [Link]
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de Souza, M.M. et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]
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AZoLifeSciences. (2022). What is Lipinski's Rule of 5? Available from: [Link]
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Gitari, M.W. et al. (2022). Physicochemical properties of drugs and membrane permeability: review article. Sabinet African Journals. Available from: [Link]
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Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Available from: [Link]
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Creative Bioarray. (n.d.). Caco-2 permeability assay. Available from: [Link]
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Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution? Available from: [Link]
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PharmaInformatic. (n.d.). Lipinski´s Rule of 5. Available from: [Link]
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Gitari, M.W. et al. (2022). Physicochemical properties of drugs and membrane permeability: review article. Semantic Scholar. Available from: [Link]
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ACS Publications. (2020). Drug Permeation against Efflux by Two Transporters. ACS Infectious Diseases. Available from: [Link]
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de Souza, M.M. et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available from: [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Available from: [Link]
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National Institutes of Health. (2020). Drug Permeation against Efflux by Two Transporters. PMC - NIH. Available from: [Link]
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Technology Networks. (n.d.). pampa-permeability-assay.pdf. Available from: [Link]
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YouTube. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. Available from: [Link]
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National Institutes of Health. (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. Available from: [Link]
-
YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Available from: [Link]
-
Swaan, P.W. et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed. Available from: [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
-
BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Available from: [Link]
-
MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available from: [Link]
-
de Souza, M.M. et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available from: [Link]
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Saunders, G.J. et al. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). A Novel Series of[3][11][25]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Available from: [Link]
-
The Francis Crick Institute. (2017). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. Available from: [Link]
-
Wang, Z. et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed - NIH. Available from: [Link]
-
Permeability enhancement techniques for poorly permeable drugs: A review. (2025). Available from: [Link]
-
ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available from: [Link]
-
ResearchGate. (2025). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. Available from: [Link]
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MDPI. (n.d.). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Available from: [Link]
-
ResearchGate. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]
-
Elsevier. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]
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Technical Support Center: Synthesis of Substituted Triazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of substituted triazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to combine technical accuracy with practical, field-tested insights to help you achieve success in your synthetic endeavors.
The triazolo[1,5-a]pyridine core is a key pharmacophore in numerous biologically active compounds, making its efficient synthesis a critical aspect of drug discovery and development.[1] This guide is structured to address specific challenges you may face, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of substituted triazolo[1,5-a]pyridines.
Low Reaction Yields
Q1: My reaction yield for the synthesis of a substituted triazolo[1,5-a]pyridine is consistently low. What are the potential causes and how can I improve it?
A1: Low yields are a common frustration in organic synthesis. For triazolo[1,5-a]pyridine synthesis, several factors can be at play, often related to starting material quality, reaction conditions, and the electronic nature of your substituents.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials:
-
2-Aminopyridine Derivatives: Ensure your aminopyridine is pure and dry. Impurities can interfere with the reaction, and moisture can be particularly problematic in reactions sensitive to water. Consider recrystallization or column chromatography of your starting aminopyridine if its purity is questionable. A general and mild method for preparing 2-aminopyridines from the corresponding pyridine-N-oxides can also be considered for high-purity starting materials.[2]
-
Reagents: Use freshly opened or properly stored reagents, especially for sensitive compounds like PIFA (phenyliodine bis(trifluoroacetate)) or hygroscopic salts.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Many syntheses of triazolo[1,5-a]pyridines are sensitive to temperature. If the temperature is too low, the reaction may be sluggish, leading to incomplete conversion. If it's too high, side reactions and decomposition can occur. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. For instance, in PIFA-mediated cyclizations, highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have been shown to give excellent yields.[3] For other reactions, toluene or DMF are commonly used. If you are experiencing low yields, consider screening a range of solvents.
-
Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to air. While some protocols specify using air as an oxidant[4], others may require an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst or starting materials.
-
-
Electronic Effects of Substituents:
-
The electronic nature of the substituents on your starting materials can have a profound effect on the reaction rate and yield. Electron-donating groups on the pyridine ring generally facilitate the cyclization step by increasing the nucleophilicity of the pyridine nitrogen.[3] Conversely, strong electron-withdrawing groups can deactivate the pyridine ring, making the cyclization more difficult and leading to lower yields.[5] If you are working with a substrate bearing a strong electron-withdrawing group, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time) or a more reactive cyclization precursor.
-
Optimization Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Byproduct Formation and Purification Challenges
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions, and how can I minimize them and purify my desired product?
A2: Byproduct formation is a common challenge that complicates purification and reduces yields. Understanding the potential side reactions in your specific synthetic route is key to mitigating them.
Common Side Reactions and Byproducts:
-
Formation of Isomeric[4][6]Triazolo[4,3-a]pyridines: This is one of the most common issues, particularly when starting from 2-hydrazinopyridines. The cyclization can occur through two different nitrogen atoms of the hydrazine moiety, leading to the formation of the [1,5-a] (thermodynamically favored) and [4,3-a] (kinetically favored) isomers.[6] The ratio of these isomers can be influenced by reaction conditions.
-
Minimization: Prolonged reaction times and higher temperatures often favor the formation of the more stable [1,5-a] isomer. Careful selection of the cyclizing agent can also influence regioselectivity.
-
Purification: These isomers can be difficult to separate by standard column chromatography due to their similar polarities. Careful optimization of the eluent system, using high-performance liquid chromatography (HPLC), or in some cases, crystallization, may be necessary for separation. Their distinct NMR spectra can be used for identification.[7]
-
-
Unreacted Starting Materials: Incomplete reactions will leave you with the challenge of separating your product from unreacted starting materials, such as 2-aminopyridine.
-
Purification: Unreacted 2-aminopyridine can often be removed by an acidic wash (e.g., with dilute HCl) during the workup, as the basic aminopyridine will be protonated and move into the aqueous layer. However, ensure your target compound is stable to acidic conditions.
-
-
Byproducts from Reagents:
-
PIFA-mediated reactions: Phenyliodine bis(trifluoroacetate) (PIFA) is a strong oxidizing agent and can lead to over-oxidation or side reactions with sensitive functional groups.[3] Iodobenzene is a common byproduct that needs to be removed.
-
Copper-catalyzed reactions: Residual copper salts can contaminate your product and interfere with subsequent steps.
-
Purification Strategies:
| Problem | Proposed Solution | Comments |
| Isomeric Impurities | Optimize reaction conditions (temperature, time) to favor the desired isomer. Use HPLC for separation if column chromatography fails. | Isomer identification can be confirmed by 2D NMR techniques like NOESY. |
| Unreacted 2-Aminopyridine | Acidic wash (e.g., 1M HCl) during workup. | Check the acid stability of your product. |
| Residual Copper Catalyst | Aqueous wash with a chelating agent like EDTA or a solution of ammonia or ammonium chloride. Filtration through a plug of Celite or silica gel can also be effective.[4][8] | The ammonia wash will form a blue copper-ammonia complex in the aqueous layer. |
| PIFA Byproducts (e.g., Iodobenzene) | These are typically less polar and can often be removed by column chromatography or by trituration/recrystallization. | Iodobenzene is volatile and can sometimes be removed under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted triazolo[1,5-a]pyridines?
A1: Several reliable synthetic routes are available, with the choice often depending on the desired substitution pattern and the availability of starting materials. Some of the most common methods include:
-
From 2-Aminopyridines and Nitriles (Copper-Catalyzed): This is a versatile method that involves the copper-catalyzed reaction of a 2-aminopyridine with a nitrile.[4] This reaction proceeds through a sequential N-C and N-N bond formation.
-
From N-(Pyridin-2-yl)benzimidamides (PIFA-Mediated): This metal-free approach utilizes PIFA to mediate an intramolecular oxidative N-N bond formation from readily available N-(pyridin-2-yl)benzimidamides, often providing high yields in short reaction times.[3]
-
From Enaminonitriles and Benzohydrazides (Microwave-Assisted): A catalyst-free and environmentally friendly method that proceeds via a tandem reaction under microwave irradiation. This method is praised for its broad substrate scope and good functional group tolerance.[9]
-
From 2-Hydrazinopyridines: Condensation of 2-hydrazinopyridines with various electrophiles (e.g., carboxylic acids, aldehydes) followed by cyclization is a classical approach. However, this method can lead to the formation of isomeric[3][4][6]triazolo[4,3-a]pyridines.[6][10]
Caption: Common synthetic routes to triazolo[1,5-a]pyridines.
Q2: How do I choose the best synthetic route for my target molecule?
A2: The choice of synthetic route depends on several factors:
-
Desired Substitution Pattern: Some routes are better suited for specific substitution patterns. For example, the enaminonitrile route allows for a high degree of substitution on the final product.[9]
-
Availability and Cost of Starting Materials: Consider the commercial availability and cost of the required starting materials and reagents.
-
Functional Group Tolerance: If your molecule contains sensitive functional groups, a milder, metal-free method like the PIFA-mediated cyclization might be preferable.[3]
-
Scalability: For large-scale synthesis, a one-pot reaction or a route that avoids chromatographic purification would be advantageous.
Q3: Are there any general tips for the characterization of substituted triazolo[1,5-a]pyridines?
A3: Standard spectroscopic techniques are used for the characterization of these compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the protons on the pyridine and triazole rings are characteristic. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm connectivity, and NOESY can help differentiate between isomers.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present in your molecule.
-
Melting Point: A sharp melting point is a good indicator of purity for solid compounds.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and Nitrile
This protocol is adapted from the work of Ueda and Nagasawa.[4]
Reaction Scheme:
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the substituted 2-aminopyridine (1.0 equiv.), the nitrile (1.2 equiv.), CuBr (0.1 equiv.), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 equiv.).
-
Add a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to the desired temperature (typically 110-140 °C) and stir under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of EDTA or ammonia to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: PIFA-Mediated Synthesis from N-(Pyridin-2-yl)benzimidamide
This protocol is based on the method developed by Zhao and coworkers.[3]
Reaction Scheme:
Step-by-Step Methodology:
-
Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 equiv.) in a suitable solvent (e.g., HFIP or CH₂Cl₂).
-
Add PIFA (1.1 equiv.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
-
Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazole Derivatives. Journal of the American Chemical Society, 131(41), 15080–15081. [Link]
-
Zheng, Z., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PhI(OCOCF3)2-Mediated Intramolecular Oxidative N–N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687–4693. [Link]
-
Lee, K., Kim, Y.-A., Jung, C., Sim, J., Rajasekar, S., Kwak, J.-H., Viji, M., & Jung, J.-K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Reichelt, A., Falsey, J. R., Rzasa, R. M., Thiel, O. R., Achmatowicz, M. M., Larsen, R. D., & Zhang, D. (2010). An Efficient and Convenient Synthesis of[3][4][6]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. [Link]
-
Królewska, K., & Mąkosza, M. (2009). A simple and efficient synthesis of[3][4][6] triazolo [4, 3-a] pyridines and-pyrimidines via the oxidative cyclization of N-(pyridin-2-yl) and N-(pyrimidin-2-yl) hydrazones of aldehydes. Tetrahedron, 65(41), 8569-8575. [Link]
-
Wikipedia. (2023). Triazolopyridine. [Link]
-
Mahmoodi, N. O., & Melal, S. P. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
-
La Noce, T., & Giuliani, A. M. (1978). Identification by NMR spectroscopy of some isomeric 1,2,4-triazolo[4,3-a] and [1,5-a]pyrimidines. Tetrahedron, 34(19), 2927-2929. [Link]
-
Szczepankiewicz, W., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(11), 2591. [Link]
-
ResearchGate. (2022). How to remove copper after CuAAc click reaction? [Link]
-
Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
-
Roberge, J. Y., et al. (2007). General and mild preparation of 2-aminopyridines. Tetrahedron Letters, 48(20), 3561-3563. [Link]
-
Lee, J., et al. (2024). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Journal of the American Chemical Society. [Link]
-
La Noce, T., & Giuliani, A. M. (1978). Identification by NMR spectroscopy of some isomeric 1,2,4-triazolo[4,3-a] and [1,5-a]pyrimidines. Tetrahedron, 34(19), 2927-2929. [Link]
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Arylation of 2-Aminotriazolopyridines
Welcome to the technical support center for the N-arylation of 2-aminotriazolopyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial cross-coupling reaction. The unique electronic and structural nature of the 2-aminotriazolopyridine scaffold presents specific challenges, including potential catalyst inhibition by multiple nitrogen atoms and competing reaction pathways.
This document provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Core Principles of Reaction Optimization
The successful N-arylation of 2-aminotriazolopyridines, typically achieved via Buchwald-Hartwig or Ullmann-type cross-coupling, is a delicate balance of several key parameters. Understanding their interplay is the first step toward rational optimization and troubleshooting.
-
The Catalytic System (Metal & Ligand): The combination of the metal precursor (e.g., Palladium or Copper) and the ancillary ligand is the heart of the reaction. The ligand stabilizes the metal center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. For heteroaromatic amines, the choice of ligand is critical to prevent catalyst inhibition and promote the desired N-arylation over potential C-H activation.
-
The Base: The base's primary role is to deprotonate the 2-aminotriazolopyridine, forming the active nucleophile. However, its strength, solubility, and steric bulk can significantly impact the reaction. A base that is too weak will result in slow or no reaction, while an overly strong or poorly soluble base can lead to side reactions or catalyst decomposition.
-
The Solvent: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. Its polarity and coordinating ability can influence the rates of different steps in the catalytic cycle. Aprotic polar solvents are common, but the optimal choice can be highly substrate-dependent.
-
Temperature & Reaction Time: These parameters control the reaction kinetics. Higher temperatures can overcome activation energy barriers but may also promote catalyst degradation or undesired side reactions. Careful monitoring is essential to determine the point of maximum product formation before significant decomposition occurs.
Frequently Asked Questions (FAQs)
Q1: Should I use a Palladium or Copper catalyst for my N-arylation?
A1: The choice depends on your specific substrates, cost considerations, and scalability.
-
Palladium-catalyzed (Buchwald-Hartwig) reactions are generally more versatile and high-yielding for a wide range of aryl halides (Cl, Br, I, OTs). They often operate under milder conditions but can be more expensive and sensitive to air and moisture. The use of specialized phosphine or N-heterocyclic carbene (NHC) ligands is typically required.
-
Copper-catalyzed (Ullmann-type) reactions are often more cost-effective and can be particularly effective for electron-rich aryl halides. Traditional Ullmann conditions required very high temperatures, but modern systems with ligands like phenanthrolines or diamines allow for significantly milder conditions. Copper can sometimes be more tolerant of certain functional groups but may require longer reaction times.
Q2: My 2-aminotriazolopyridine starting material is poorly soluble. How does this affect the reaction?
A2: Poor solubility is a common issue that can severely limit reaction rates by reducing the effective concentration of the nucleophile. To address this, consider:
-
Solvent Screening: Test a range of solvents in which your starting material has better solubility, such as DMF, DMAc, NMP, or 1,4-dioxane.
-
Temperature Adjustment: Increasing the reaction temperature may improve solubility.
-
Base Selection: The choice of base can influence the solubility of the resulting amide salt. Sometimes, using a soluble organic base or a combination of bases can help.
Q3: How critical is it to maintain an inert atmosphere?
A3: For most palladium-catalyzed systems, it is absolutely critical. The phosphine ligands and the active Pd(0) catalytic species are highly susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst and halts the reaction. Copper catalysts can also be sensitive, though sometimes less so than palladium. Best practice always involves assembling the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox and using properly degassed solvents.
Troubleshooting Guide: Problem-Oriented Scenarios
This section addresses specific experimental failures. We will diagnose the likely causes and provide a systematic approach to solving the problem.
Problem 1: Low to No Conversion of Starting Material
You've run the reaction and TLC/LC-MS analysis shows predominantly unreacted 2-aminotriazolopyridine and aryl halide.
Q: I see no product formation. Is my catalyst dead?
A: This is the most common cause. Catalyst inactivity can stem from several sources:
-
Cause 1: Oxidative Deactivation. As mentioned, Pd(0) catalysts and their phosphine ligands are oxygen-sensitive. Inadequate degassing of the solvent or a poor inert atmosphere is a primary culprit.
-
Solution: Ensure your solvent is thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Assemble your reaction in a glovebox or using proper Schlenk line techniques.
-
-
Cause 2: Catalyst Inhibition. The triazolopyridine core contains multiple nitrogen atoms that can act as Lewis bases and coordinate to the metal center, inhibiting its catalytic activity.
-
Solution: Switch to a ligand designed to resist competitive binding. Bulkier, more electron-rich ligands like Josiphos, XPhos, or RuPhos can promote the desired catalytic cycle over off-cycle inhibition.
-
-
Cause 3: Insufficiently Active Precatalyst. Some palladium precatalysts require an activation step to form the active Pd(0) species. If this step is inefficient, the reaction won't proceed.
-
Solution: Consider using commercially available, air-stable precatalysts (e.g., G3 or G4 palladacycles) that are designed for reliable and rapid activation.
-
Q: My base might be the problem. How do I choose the right one?
A: Base selection is crucial and non-obvious.
-
Cause 1: pKa is too low. The base must be strong enough to deprotonate the 2-aminotriazolopyridine (pKa of the N-H bond is a key parameter to estimate or find). Weak bases like K₂CO₃ may be insufficient.
-
Solution: Switch to a stronger base. Common choices include NaOtBu, K₃PO₄, or Cs₂CO₃. Sodium tert-butoxide is very strong and effective but can be poorly soluble in some solvents and can promote side reactions if not used carefully.
-
-
Cause 2: Poor Base Solubility. A solid base that does not dissolve (e.g., K₃PO₄ in toluene) can lead to slow and irreproducible reactions due to limited surface area.
-
Solution: Ensure vigorous stirring. Alternatively, consider a solvent where the base is more soluble (e.g., K₃PO₄ is more soluble in DMF than in toluene). The use of finely powdered base can also help.
-
Problem 2: Significant Side Product Formation
Your reaction works, but you observe major side products, complicating purification and lowering the yield.
Q: I'm observing a product with double the mass of my aryl halide. What is it?
A: This is likely a biaryl side product, formed from the homocoupling of your aryl halide.
-
Cause: This typically occurs when the rate of reductive elimination from the Pd(II) intermediate (to form your product) is slow compared to side reactions of the catalyst. It can be promoted by high temperatures or inefficient amine coupling.
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Change the Ligand: Use a bulkier, more electron-donating ligand (e.g., cataCXium A, BrettPhos) which is known to accelerate the reductive elimination step, outcompeting the homocoupling pathway.
-
Q: My mass spectrum shows addition of the aryl group, but the NMR is inconsistent with N-arylation. What's happening?
A: You may be observing C-arylation (a C-H activation/arylation event on one of the pyridine ring's carbon atoms) instead of, or in addition to, N-arylation.
-
Cause: The choice of catalyst and reaction conditions can favor C-H activation, especially on electron-rich heterocyclic systems.
-
Solution:
-
Switch to a Copper Catalyst: Copper(I)-based systems often show higher selectivity for N-arylation over C-arylation for this class of substrate compared to some palladium systems.
-
Modify the Palladium/Ligand System: Some ligands are known to promote C-H activation. Screen a panel of ligands; often, moving to a different class (e.g., from a phosphine to an NHC ligand) can switch the selectivity back to the desired N-arylation.
-
Data Summary Tables for Initial Screening
Table 1: Common Catalytic Systems for N-Arylation
| Catalyst Precursor | Recommended Ligands | Typical Substrates | Notes |
| Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | Aryl chlorides, bromides, tosylates | General, high-activity systems. Ligands are air-sensitive. |
| Pd(OAc)₂ | BINAP, cataCXium A | Aryl bromides, iodides | Often requires an external reducing agent or activation. |
| Buchwald Precatalysts (G3/G4) | Built-in (e.g., XPhos, SPhos) | Aryl chlorides, bromides | Air-stable, reliable activation, recommended for reproducibility. |
| CuI | Phenanthroline, DPEPhos | Aryl iodides, bromides | Cost-effective, good for electron-rich systems, may require higher temperatures. |
Table 2: Guide to Base Selection
| Base | pKa of Conj. Acid | Solubility (Toluene/Dioxane) | Solubility (DMF/DMAc) | Comments |
| K₂CO₃ | 10.3 | Very Low | Low | Generally too weak for this application. |
| K₃PO₄ | 12.3 | Very Low | Moderate | Good general-purpose base, but solubility can be an issue. |
| Cs₂CO₃ | 10.0 | Low | Moderate | Milder than NaOtBu, often gives clean reactions. Higher cost. |
| NaOtBu | 19 | Low | Moderate | Very strong, highly active. Can promote side reactions. Insoluble in Toluene. |
| LHMDS | 26 | High | High | Strong, soluble organic base. Can be useful if inorganic bases fail. |
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues in the N-arylation reaction.
Caption: A systematic workflow for troubleshooting low conversion in N-arylation reactions.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed N-arylation process. Understanding this cycle helps in diagnosing which step might be failing.
Caption: The key steps of the Pd-catalyzed Buchwald-Hartwig amination cycle.
Exemplary Experimental Protocol
This protocol provides a robust starting point for the N-arylation of a generic 2-aminotriazolopyridine with an aryl bromide using a modern palladium precatalyst system.
Materials:
-
2-aminotriazolopyridine derivative (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-aminotriazolopyridine, aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically (e.g., every 2 hours).
-
Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylphosphino-biphenyl ligands on the forefront of palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A new class of easily activated palladium precatalysts for C-N and C-C cross-coupling reactions. Journal of the American Chemical Society, 130(21), 6686-6687. [Link]
-
Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Directly observing the reductive elimination of ammonia from a palladium(II) amido complex. Angewandte Chemie International Edition, 52(23), 6028-6031. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Technical Support Center: Purification of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
Welcome to the technical support center for the purification of 5-Methyl-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Drawing from established methodologies for related heterocyclic amines, this document provides practical troubleshooting advice and detailed protocols to enhance your purification success.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of 5-Methyl-triazolo[1,5-a]pyridin-2-amine that might influence its purification?
A1: While specific experimental data for this exact molecule is limited, we can infer its properties based on its structure and related compounds like[1][2]triazolo[1,5-a]pyridin-2-amine. The presence of the amine group and the triazole-pyridine fused ring system suggests that the molecule is likely to be polar. This polarity will dictate its solubility in various organic solvents and its retention behavior on silica gel. It is expected to have poor solubility in non-polar solvents (e.g., hexanes, petroleum ether) and better solubility in more polar solvents (e.g., dichloromethane, ethyl acetate, methanol, DMSO). The basicity of the amine group may also lead to tailing on silica gel columns.
Q2: What are the most common impurities I should expect from the synthesis of 5-Methyl-triazolo[1,5-a]pyridin-2-amine?
A2: The impurities will largely depend on the synthetic route employed. Common synthetic strategies for the 1,2,4-triazolo[1,5-a]pyridine core involve the cyclization of 2-aminopyridine derivatives.[3] Potential impurities could include unreacted starting materials (e.g., a substituted 2-aminopyridine), reagents used in the cyclization, and side-products from incomplete reactions or alternative reaction pathways. For instance, if the synthesis involves an oxidative N-N bond formation, partially oxidized intermediates could be present.[3]
Q3: Is 5-Methyl-triazolo[1,5-a]pyridin-2-amine stable to standard purification conditions?
A3: The triazolo[1,5-a]pyridine core is generally a stable aromatic system.[4] However, the exocyclic amine group can be sensitive to highly acidic or basic conditions, which could lead to salt formation or degradation. Prolonged exposure to high temperatures during solvent evaporation or recrystallization should also be approached with caution to prevent potential decomposition. It is advisable to perform purification steps at or near room temperature when possible.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation/Co-elution of Impurities in Column Chromatography | - Inappropriate solvent system (polarity is too high or too low).- Structurally similar impurities with close Rf values to the product. | - Optimize the mobile phase: Systematically screen solvent systems. Start with a non-polar/polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. For polar compounds, consider using a stronger eluent system like Dichloromethane/Methanol.[2]- Add a modifier: To mitigate peak tailing caused by the basic amine group interacting with acidic silica gel, add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent.- Consider a different stationary phase: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.[5] |
| Product is not eluting from the silica gel column | - The compound is highly polar and strongly adsorbed to the silica gel.- The chosen eluent system is not polar enough. | - Increase eluent polarity: Gradually increase the percentage of the polar solvent in your mobile phase. A gradient elution from a less polar to a more polar system is often effective.- Switch to a more polar solvent system: If ethyl acetate is insufficient, switch to a system with methanol (e.g., Dichloromethane/Methanol or Chloroform/Methanol).[6][7] |
| Difficulty in finding a suitable recrystallization solvent | - The compound is either too soluble or poorly soluble in common solvents. | - Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) at room temperature and upon heating.- Use a binary solvent system: If a single solvent is not effective, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly. Common pairs include Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Petroleum Ether. |
| Oily product obtained after purification instead of a solid | - Presence of residual solvent.- The product may be a low-melting solid or an amorphous material.- Persistent impurities are preventing crystallization. | - Remove residual solvent: Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help if the compound is thermally stable.- Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.- Re-purify: The presence of impurities can inhibit crystallization. Consider re-purifying a small batch by column chromatography to obtain a higher purity sample that may crystallize more readily. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general workflow for the purification of 5-Methyl-triazolo[1,5-a]pyridin-2-amine using silica gel chromatography.
1. Preparation of the Crude Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent to be used for chromatography).
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude material in a solvent in which it is soluble (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to dryness. This dry-loaded sample can then be added to the top of the column.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
3. Loading the Sample:
-
Carefully add the dissolved or dry-loaded sample to the top of the packed silica gel bed.
4. Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane or a high percentage of Petroleum Ether/Ethyl Acetate).
-
Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% Dichloromethane and gradually add Methanol up to 5-10%.
-
To mitigate peak tailing, consider adding 0.1-1% triethylamine to the mobile phase.
5. Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of 5-Methyl-triazolo[1,5-a]pyridin-2-amine.
Caption: Decision tree for purification strategy.
References
-
Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of[1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
Sources
- 1. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. rsc.org [rsc.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Methyl-triazolo[1,5-a]pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven solutions to enhance your reaction yield, improve product purity, and streamline your workflow.
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5] Its synthesis, while well-established, presents several critical steps where yields can be compromised. This guide offers a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Core Synthesis Workflow
The most common and reliable route to 5-Methyl-triazolo[1,5-a]pyridin-2-amine involves a two-step process: first, the synthesis of the key intermediate, 2-hydrazinyl-5-methylpyridine, followed by a cyclization reaction with cyanogen bromide. Understanding this workflow is essential for diagnosing issues at each stage.
Troubleshooting and FAQs
This section addresses specific problems you may encounter. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.
Q1: My yield for the first step, the synthesis of 2-hydrazinyl-5-methylpyridine, is very low. What are the common causes?
Answer: Low yield in this nucleophilic aromatic substitution is a frequent issue, typically stemming from three main areas: reaction conditions, reagent quality, and work-up procedure.
-
Causality 1: Inefficient Nucleophilic Substitution. The reaction between 2-chloro-5-methylpyridine and hydrazine hydrate requires sufficient thermal energy to overcome the activation barrier. However, excessive heat can lead to decomposition.
-
Solution: Ensure the reaction is refluxed gently. A common and effective method involves reacting 2-chloro-5-methylpyridine with an excess of hydrazine hydrate (typically 3-5 equivalents) either neat or in a high-boiling solvent like ethanol or n-butanol for several hours. The excess hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct.
-
-
Causality 2: Competing Reactions. At high temperatures, hydrazine can undergo disproportionation or other side reactions. The starting material, 2-chloro-5-methylpyridine, can also be volatile.
-
Solution: Maintain a consistent reflux temperature and use an efficient condenser to prevent loss of the starting material. The use of a sealed vessel (with appropriate pressure release) can also be considered for reactions at elevated temperatures, as described in some patented procedures for analogous pyridine substitutions.[6][7]
-
-
Causality 3: Product Loss During Work-up. The product, 2-hydrazinyl-5-methylpyridine, has some water solubility. Excessive washing with water or improper extraction can lead to significant product loss.
-
Solution: After cooling the reaction mixture, perform the extraction using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Minimize the volume of aqueous washes. Salting out the aqueous layer with NaCl can help drive the product into the organic phase.
-
Q2: The cyclization reaction with cyanogen bromide is not working, or the yield is negligible. Why?
Answer: The cyclization to form the triazole ring is the most critical and sensitive step. Failure here is almost always linked to reagent quality, pH control, or temperature management.
-
Causality 1: Deactivated Cyanogen Bromide (CNBr). CNBr is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to inactive hydrocyanic acid and hypobromous acid. It can also polymerize upon storage.
-
Solution: Always use freshly opened or properly stored CNBr. It should be a colorless crystalline solid. If it appears discolored (yellow/brown) or has a strong smell of bromine, its activity is compromised. Store it in a desiccator, sealed tightly, and away from light.
-
-
Causality 2: Incorrect pH. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of CNBr. This requires the terminal amino group of the hydrazine to be in its free base form. If the solution is too acidic, the hydrazine is protonated and non-nucleophilic. If it's too basic, CNBr can be rapidly hydrolyzed.
-
Solution: The reaction is typically performed in a buffered solution or with a mild base like sodium bicarbonate (NaHCO₃) to maintain a slightly basic pH (around 8-9). Add the base portion-wise to control the pH throughout the reaction. A common solvent system is a mixture of methanol and water.
-
-
Causality 3: Poor Temperature Control. The reaction is exothermic. An uncontrolled temperature increase can accelerate the hydrolysis of CNBr and lead to the formation of undesired side products.
-
Solution: The addition of CNBr (either as a solid or in solution) to the hydrazine intermediate should be done slowly and at a reduced temperature, typically between 0-5 °C, using an ice bath. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.[1]
-
Q3: My final product is impure, showing multiple spots on TLC analysis. What are these impurities and how can I remove them?
Answer: Impurities often arise from unreacted starting materials or the formation of isomeric side products. Effective purification is key to obtaining a high-quality final compound.
-
Likely Impurities & Removal Strategy:
| Impurity | Identification (TLC) | Causality | Purification Method |
| Unreacted 2-Hydrazinyl-5-methylpyridine | More polar spot (lower Rf) than the product. | Incomplete cyclization. | Column Chromatography: Use a gradient of ethyl acetate in hexanes. The product will elute before the more polar starting material.[1] |
| Isomeric Byproducts | Spots with Rf values close to the product. | Alternative cyclization pathways can sometimes lead to the formation of[1][2][3]triazolo[4,3-a]pyridine isomers. | Recrystallization: This is often the most effective method for removing isomers. A suitable solvent system might be ethanol, isopropanol, or an ethyl acetate/hexane mixture. Experiment with different solvents to find one that provides good differential solubility. |
| Polymeric Materials | Baseline material or streaking on TLC. | Polymerization of CNBr or side reactions at elevated temperatures. | Filtration & Chromatography: Filter the crude product solution through a plug of silica or celite to remove insoluble polymers before proceeding with chromatography or recrystallization. |
Q4: How can I optimize the reaction for better overall yield and scalability?
Answer: Optimization involves fine-tuning parameters and exploring modern synthetic methods.
-
Parameter Optimization: A Design of Experiments (DoE) approach can be valuable. Key parameters to investigate include:
-
Stoichiometry: Vary the equivalents of hydrazine (in Step 1) and CNBr/base (in Step 2) to find the optimal ratio that maximizes conversion while minimizing side products.
-
Concentration: Reaction concentration can impact reaction rates and selectivity. Very dilute conditions may slow the reaction, while highly concentrated conditions can lead to exothermic events and side reactions.
-
Temperature & Time: Profile the reaction at different temperatures to find the sweet spot between reaction rate and impurity formation.
-
-
Alternative Methodologies:
-
Microwave Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and often improve yields. For triazolopyridine synthesis, microwave irradiation can drive the cyclization to completion in minutes rather than hours.[1][8]
-
Alternative Cyclization Reagents: While CNBr is common, other reagents can be used to form the 2-amino-triazole ring. Exploring reagents used in similar heterocyclic syntheses, such as S-methylisothiourea derivatives, could provide alternative routes.[9]
-
Flow Chemistry: For scalability and improved safety (especially when handling hazardous reagents like CNBr), continuous flow processing can offer significant advantages by providing precise control over temperature, mixing, and reaction time.[10]
-
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Hydrazinyl-5-methylpyridine
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq).
-
Add hydrazine hydrate (4.0 eq) and ethanol (approx. 5 mL per gram of starting material).
-
Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
-
Dissolve 2-hydrazinyl-5-methylpyridine (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 ratio).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate flask, dissolve cyanogen bromide (CNBr, 1.1 eq) in a minimal amount of cold methanol. Caution: CNBr is highly toxic.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the cooled hydrazine solution.
-
Slowly add the CNBr solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.
-
Filter the solid product and wash with cold water, then a small amount of cold methanol. If no precipitate forms, concentrate the mixture and proceed with extraction or purification.
Protocol 3: Purification by Recrystallization
-
Transfer the crude, filtered solid to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- CN102180875A - Preparation method of triazolopyridine derivative - Google P
- Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081.
- Song, L., et al. (2015). An I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles. The Journal of Organic Chemistry, 80(14), 7219-7225.
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P
-
GeneOnline News. (2025). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. [Link]
- EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765.
- Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147.
- Sadek, K. U., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13899–13913.
- Abdel-Wahab, B. F., et al. (2019). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 12(8), 4733-4767.
-
Bioengineer.org. (2025). Triazolopyridines: Advances in Synthesis and Applications. [Link]
-
Wikipedia. Triazolopyridine. [Link]
- Van der Eycken, J., et al. (2020). Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing. Chemistry – A European Journal, 26(45), 10234-10241.
- Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 868.
- Chernyshev, V. M., et al. (2006). Improved synthesis of 2-amino-1,2,4-triazolo[1,5-a]pyrimidines. Russian Journal of Applied Chemistry, 79(7), 1134-1137.
Sources
- 1. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 2. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Regioisomerism in Triazolopyridine Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of triazolopyridines, a scaffold of significant interest in medicinal chemistry and materials science, is often complicated by the formation of regioisomers.[1][2] This guide provides in-depth technical assistance to help you understand, control, and characterize these isomers in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during triazolopyridine synthesis?
Triazolopyridines are a class of heterocyclic compounds featuring a triazole ring fused to a pyridine ring.[1][2] The specific arrangement of nitrogen atoms and the fusion pattern lead to various isomers.[1] The most commonly encountered regioisomers in synthesis are the [3][4][5]triazolo[4,3-a]pyridine and the [3][4][5]triazolo[1,5-a]pyridine systems. The formation of[3][4][6]triazolo[1,5-a]pyridines is also a significant pathway.[1][7]
Q2: What are the primary factors influencing regioselectivity in triazolopyridine synthesis?
Regioselectivity is primarily governed by a combination of electronic and steric factors, as well as reaction conditions.
-
Electronic Effects: The electron density of the pyridine ring nitrogens plays a crucial role. Electron-withdrawing groups on the pyridine ring can influence which nitrogen atom is more nucleophilic and thus more likely to participate in the initial cyclization step.
-
Steric Hindrance: Bulky substituents on the pyridine ring or the reacting partner can favor the formation of one regioisomer over another by sterically hindering the approach to a particular reaction site.
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can significantly impact the kinetic versus thermodynamic control of the reaction, thereby influencing the regioisomeric ratio. For instance, some reactions may yield one isomer under mild conditions and another under harsher conditions.[8]
-
Nature of the Starting Materials: The choice of precursors is fundamental. For example, starting from a 2-hydrazinopyridine often leads to[3][4][5]triazolo[4,3-a]pyridines, while 2-aminopyridines can be used to synthesize[3][4][5]triazolo[1,5-a]pyridines.[1][9]
Q3: How can I predict the major regioisomer in my reaction?
Predicting the major regioisomer requires a thorough understanding of the reaction mechanism.
-
Mechanism Analysis: For the synthesis of[3][4][5]triazolo[4,3-a]pyridines from 2-hydrazinopyridines, the initial condensation with an aldehyde or carboxylic acid derivative is followed by an intramolecular cyclization. The regioselectivity is determined by which pyridine nitrogen attacks the newly formed intermediate. Generally, the more nucleophilic ring nitrogen will lead to the major product.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to predict the transition state energies for the formation of different regioisomers, thus providing insight into the likely major product.
-
Literature Precedent: Reviewing published syntheses of analogous compounds can provide valuable empirical guidance on the expected regiochemical outcome.
Q4: What are the best practices for characterizing and differentiating triazolopyridine regioisomers?
Unambiguous characterization is critical. A combination of spectroscopic and analytical techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): While useful, 1D NMR spectra of regioisomers can be very similar.[5] However, subtle differences in chemical shifts and coupling constants, particularly in the aromatic region, can provide initial clues.[5]
-
2D NMR (COSY, HSQC, HMBC, NOESY): These are powerful techniques for definitive structural assignment.[5][10][11]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity within the pyridine and substituent rings.[5][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[5][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for establishing the connectivity of the fused ring system and the position of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which helps in confirming the spatial arrangement of substituents relative to the core structure.[10]
-
-
-
X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing definitive proof of the regioisomeric structure.[12][13][14][15] If suitable single crystals can be obtained, this method leaves no room for doubt.[13][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, but it generally cannot differentiate between regioisomers.
Troubleshooting Guide
Problem: My reaction is producing an inseparable mixture of regioisomers.
Potential Causes:
-
Similar thermodynamic stability of the regioisomers.
-
Low activation energy barrier for the formation of both isomers.
-
Reaction conditions that do not favor the formation of a single isomer.
Solutions:
1. Modify Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Screen a range of temperatures (e.g., from room temperature to reflux). | Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer. |
| Solvent | Experiment with solvents of varying polarity (e.g., toluene, DMF, ethanol, acetic acid). | Solvent polarity can influence the transition state energies and the solubility of intermediates, thereby affecting the reaction pathway. |
| Catalyst | If applicable, screen different catalysts (e.g., acid or base catalysts, transition metal catalysts).[1][16] | A catalyst can selectively lower the activation energy for the formation of one regioisomer. For example, palladium-catalyzed reactions have been used for specific syntheses.[17] |
2. Employ a Directing Group:
Introducing a directing group on the pyridine ring can sterically or electronically favor the formation of a specific regioisomer. This group can potentially be removed in a subsequent step if not desired in the final product.
3. Change the Synthetic Strategy:
If modifying conditions is unsuccessful, a different synthetic approach may be necessary. For instance, instead of a cyclization that can lead to multiple products, consider a convergent synthesis where the triazole and pyridine rings are formed in a more controlled manner.
Problem: I am struggling to separate the regioisomers.
Potential Causes:
-
Similar polarity and physical properties of the isomers.
-
Co-crystallization of the isomers.
Solutions:
1. Advanced Chromatographic Techniques:
-
Column Chromatography Optimization:
-
Stationary Phase: Experiment with different stationary phases beyond standard silica gel, such as alumina (acidic, neutral, or basic) or reverse-phase C18 silica.[18]
-
Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. Using a ternary solvent system can sometimes provide the necessary selectivity.[18]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the most effective method for separating challenging isomer mixtures.[19][20] Both normal-phase and reverse-phase columns should be considered.
-
Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomer separation and is a greener alternative to HPLC.
2. Crystallization:
-
Fractional Crystallization: Carefully screen a wide range of solvents and solvent mixtures. Seeding with a pure crystal of one isomer (if available) can be beneficial.
-
Derivative Formation: It may be possible to selectively derivatize one isomer, alter its physical properties, and then separate the derivatized product. The protecting group can then be removed.
Problem: I am uncertain about the structural assignment of my product.
Potential Cause:
-
Ambiguous or overlapping signals in 1D NMR spectra.
Solution:
1. Comprehensive 2D NMR Analysis:
Experimental Protocol: 2D NMR for Regioisomer Differentiation
-
Sample Preparation: Prepare a concentrated solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire 2D NMR Spectra:
-
¹H-¹H COSY: This will establish the proton-proton coupling network within the pyridine and any substituent rings.
-
¹H-¹³C HSQC: This spectrum will identify which protons are directly attached to which carbons.
-
¹H-¹³C HMBC: This is the key experiment. Optimize the experiment to detect long-range couplings (typically over 2-3 bonds). Look for correlations from protons on the pyridine ring to carbons in the triazole ring, and vice-versa. These correlations will definitively establish the fusion pattern of the rings.
-
¹H-¹H NOESY: If the HMBC data is still ambiguous, a NOESY experiment can reveal through-space proximities between protons, which can help to confirm the relative positions of substituents.
-
-
Data Analysis: Carefully analyze the cross-peaks in the 2D spectra to piece together the molecular structure.
2. X-ray Crystallography:
If all else fails, or for absolute confirmation, growing single crystals suitable for X-ray diffraction analysis is the most definitive method.[13][14][15]
References
- Vertex AI Search. (n.d.). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group - American Chemical Society.
- Vertex AI Search. (2022, May 2). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones.
- Vertex AI Search. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Vertex AI Search. (2012, July 20). Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines.
- MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- PMC - NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- Cambridge University Press. (2014, May 7). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data.
- Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
MDPI. (n.d.). Efficient Synthesis and X-ray Structure of[3][4][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Retrieved January 15, 2026, from
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ResearchGate. (2025, August 6). Facile entries for regioselective synthesis of[3][4][5]triazolo-[4,3-a]pyrimidin-5(1H)-ones from 2-thiouracil. Retrieved January 15, 2026, from
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ResearchGate. (2025, August 6). A Mild Synthesis of[3][4][5]Triazolo[4,3-a]pyridines. Retrieved January 15, 2026, from
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Validation & Comparative
A Comparative Efficacy Analysis of NovelTriazolo[1,5-a]pyrimidine Derivatives and Other Selective PDE2 Inhibitors
A Comparative Efficacy Analysis of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives and Other Selective PDE2 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Phosphodiesterase 2 (PDE2) is a critical enzyme in cellular signal transduction, uniquely positioned at the intersection of the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) pathways. Its distinct ability to be allosterically activated by cGMP to hydrolyze cAMP makes it a compelling therapeutic target for a range of disorders, from neurological conditions like anxiety and cognitive deficits to cardiovascular diseases. This guide provides an in-depth comparison of the efficacy of a promising new class of[1][2][3]triazolo[1,5-a]pyrimidine inhibitors against established research compounds, BAY 60-7550 and PF-05180999. We will dissect their in vitro potency, selectivity, and preclinical data, supported by detailed experimental protocols to provide researchers with a robust framework for evaluation.
Introduction: The Unique Role of PDE2 in Signal Transduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cAMP and cGMP, thereby terminating their signaling cascades.[4] Among the 11 PDE families, PDE2 possesses the unique dual-substrate capability to hydrolyze both cAMP and cGMP.[] Its defining feature, however, is the presence of a GAF-B regulatory domain which, upon binding cGMP, significantly increases the enzyme's catalytic rate for cAMP hydrolysis.[6] This mechanism establishes PDE2 as a crucial "crosstalk" integrator, allowing the nitric oxide (NO)/cGMP pathway to directly modulate and attenuate cAMP-driven signals, such as those initiated by β-adrenergic receptor stimulation.[1][7]
This intricate regulatory function makes PDE2 a high-value target. Inhibiting PDE2 prevents the degradation of cAMP and cGMP, leading to elevated levels of both second messengers. This has shown therapeutic promise in preclinical models for enhancing synaptic plasticity and memory, as well as producing anxiolytic and antidepressant-like effects.[8][9]
Comparative Analysis of Leading PDE2 Inhibitors
The development of potent and selective PDE2 inhibitors is essential for dissecting its physiological roles and for therapeutic advancement. Here, we compare a novel[1][2][3]triazolo[1,5-a]pyrimidine compound against two well-characterized inhibitors.
-
[1][2][3]Triazolo[1,5-a]pyrimidine (Lead Compound 46): Arising from recent hit-to-lead optimization efforts guided by structure-based design and free-energy perturbation (FEP) calculations, this class represents the cutting edge of PDE2 inhibitor discovery. Compound 46 emerged as a lead candidate with exceptional potency and a promising selectivity profile.[10]
-
BAY 60-7550: A potent and highly selective PDE2 inhibitor that has been extensively used as a tool compound to probe the function of PDE2 in various preclinical models, demonstrating effects on memory, anxiety, and cardiac function.[2][9][11]
-
PF-05180999: A potent, selective, and brain-penetrant PDE2A inhibitor developed for potential use in cognitive disorders.[12] Its development has provided valuable insights into the in vivo effects of PDE2 inhibition in the central nervous system.
Visualizing the Mechanism: The PDE2 Signaling Hub
The following diagram illustrates the central role of PDE2 in mediating the crosstalk between the cGMP and cAMP signaling pathways.
Caption: PDE2-mediated crosstalk between cAMP and cGMP signaling pathways.
Quantitative Comparison: In Vitro Potency and Selectivity
The efficacy of a PDE inhibitor is defined by its potency (IC50 value) against the target enzyme and its selectivity against other PDE families. High selectivity is crucial to minimize off-target effects.
| Compound | PDE2A IC50 (nM) | Selectivity vs. PDE1 (fold) | Selectivity vs. PDE10A (fold) | Selectivity vs. Other PDEs | Reference |
| [1][2][3]Triazolo[1,5-a]pyrimidine (Cmpd 46) | 1.3 | >100 | ~100 | High selectivity against a broad panel | [10] |
| BAY 60-7550 | 4.7 (human) | >50 | >100 | >100-fold vs. PDE3B, 4B, 5, 7B, 8A, 9A, 11A | [2][13] |
| PF-05180999 | 1.0 - 1.6 | >50,000 | >2000 | High selectivity against a broad panel | [12] |
Analysis: All three compounds demonstrate high potency, with IC50 values in the low nanomolar range. PF-05180999 exhibits exceptional selectivity, particularly against PDE10A, which is also highly expressed in the brain. The novel triazolopyrimidine compound 46 shows comparable potency to PF-05180999 and excellent selectivity, validating the structure-guided design approach used in its development.[10] BAY 60-7550 remains a robust and selective tool, though the newer compounds show improvements in selectivity against specific isoforms like PDE10A.
Methodologies for Efficacy Determination
To ensure scientific rigor, the protocols used to generate comparative data must be robust and reproducible. Below are standardized methodologies for assessing PDE2 inhibitor efficacy.
Protocol 1: In Vitro PDE2 Inhibition Assay (Fluorescence Polarization)
This protocol describes a common, non-radioactive method for determining the IC50 of an inhibitor.
Principle: This assay measures the change in polarization of a fluorescently labeled cAMP or cGMP substrate. The small, freely tumbling substrate has a low polarization value. When hydrolyzed by PDE2, the resulting 5'-AMP/GMP monophosphate is captured by a specific binding protein, creating a large complex that tumbles slowly and emits highly polarized light. An inhibitor prevents this conversion, keeping the polarization value low.[14]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 11 points, 1:3 dilution starting from 10 µM) in DMSO. Dispense 1 µL of each concentration into a 384-well microplate.
-
Enzyme Preparation: Dilute recombinant human PDE2A enzyme to the desired concentration (e.g., 0.2 U/mL) in assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% Tween-20).
-
Reaction Initiation: Add 10 µL of the diluted PDE2A enzyme to each well containing the test compound. Add 10 µL of assay buffer to control wells (for no inhibition). Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of a fluorescently labeled substrate (e.g., FAM-cAMP, 100 nM final concentration) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <30% substrate conversion).
-
Reaction Termination & Detection: Add 10 µL of a stop/binding solution containing a specific binding agent for the hydrolyzed product. This terminates the reaction and initiates the polarization signal.
-
Signal Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert polarization values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Validation:
-
Why Tris-HCl buffer? It provides a stable pH environment optimal for enzyme activity.
-
Why MgCl2? Magnesium ions are essential cofactors for PDE catalytic activity.
-
Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. A known reference inhibitor (like BAY 60-7550) should be run in parallel to validate assay performance.
Visualizing the Method: In Vitro Screening Workflow
Caption: Workflow for a Fluorescence Polarization (FP)-based PDE2 inhibitor screening assay.
Protocol 2: In Vivo Efficacy Model (Mouse Elevated Plus Maze)
This protocol assesses the anxiolytic-like effects of PDE2 inhibitors in mice.
Principle: The elevated plus maze (EPM) is a standard behavioral test for anxiety. Anxious mice tend to spend more time in the enclosed, "safe" arms of the maze, while less anxious mice will explore the open, exposed arms more frequently. Anxiolytic compounds increase the time spent and entries into the open arms.[15]
Step-by-Step Methodology:
-
Animal Acclimation: Male C57BL/6 mice are housed in groups and acclimated to the facility for at least one week before testing. They are handled daily for 3 days prior to the experiment to reduce handling stress.
-
Compound Administration: On the test day, mice are randomly assigned to treatment groups (e.g., Vehicle, BAY 60-7550 3 mg/kg, PF-05180999 1 mg/kg, Test Compound X mg/kg). Compounds are administered via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Behavioral Test: Each mouse is placed individually in the center of the EPM, facing an open arm. The mouse is allowed to explore the maze freely for 5 minutes.
-
Data Recording: The session is recorded by an overhead video camera. An automated tracking software is used to score the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms ([Time in Open / Total Time] x 100) and the percentage of open arm entries ([Open Entries / Total Entries] x 100). Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.
-
Target Engagement (Optional): Immediately after the behavioral test, animals can be euthanized, and brain tissue (e.g., hippocampus, cortex) collected. Tissue is rapidly processed to measure cGMP and cAMP levels via ELISA or mass spectrometry to confirm the compound engaged the PDE2 target in the brain.[12]
Causality and Validation:
-
Why 30-60 minute pre-treatment? This timing is chosen to coincide with the expected peak plasma and brain concentration (Tmax) of the compound.
-
Why automated tracking? It eliminates potential human bias in scoring and ensures consistency.
-
Self-Validation: The vehicle group establishes the baseline anxiety level. A known anxiolytic drug (e.g., diazepam) can be included as a positive control to validate the model's sensitivity.
Conclusion and Future Directions
The comparative analysis reveals that while BAY 60-7550 and PF-05180999 are highly effective and selective PDE2 inhibitors, the new generation of[1][2][3]triazolo[1,5-a]pyrimidine compounds are equally potent and benefit from modern, computationally-guided design strategies that can fine-tune properties like selectivity and pharmacokinetics.[10] All three compounds effectively engage the PDE2 target, leading to measurable downstream effects on cyclic nucleotide levels and behavioral outcomes in preclinical models.
Future research should focus on direct, head-to-head comparisons of these lead candidates in more complex disease models, such as those for Alzheimer's disease or heart failure.[9][16] A deeper understanding of their pharmacokinetic and safety profiles will be paramount for translating these promising preclinical findings into clinically approved therapies. The continued development of highly selective PDE2 inhibitors offers a powerful therapeutic strategy for modulating the critical crosstalk between the cGMP and cAMP signaling pathways.
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Glynos, C., et al. (2020). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. MDPI. [Link]
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BPS Bioscience. (n.d.). BAY-60-7550. BPS Bioscience. [Link][13]
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Perino, A., et al. (2018). Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes. National Institutes of Health. [Link][17]
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Scribd. (n.d.). Phosphodiesterase Inhibitors: Mechanism of Action of Pde. Scribd. [Link]
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Maurice, D. H., et al. (2007). cAMP and cGMP Signaling Cross-Talk. Circulation Research. [Link][7]
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Calzetta, L., et al. (2013). The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons. Frontiers in Cellular Neuroscience. [Link][6]
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Huang, G. L., et al. (2021). Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior. International Journal of Neuropsychopharmacology. [Link][8]
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Glynos, C., et al. (2020). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. PubMed Central. [Link][9]
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Wang, H., et al. (2021). Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury. PubMed Central. [Link][16]
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Tresadern, G., et al. (2020).[1][2][3]Triazolo[1,5-a]pyrimidine Phosphodiesterase 2A Inhibitors: Structure and Free-Energy Perturbation-Guided Exploration. Journal of Medicinal Chemistry. [Link][10]
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A Researcher's Guide to CEP-33779: A Selective Triazolopyridine-Based JAK2 Inhibitor
For researchers in oncology and inflammatory diseases, the Janus kinase (JAK) family, particularly JAK2, represents a critical signaling node. Dysregulation of the JAK2 signaling pathway is a key driver in various myeloproliferative neoplasms and autoimmune disorders. The pursuit of selective JAK2 inhibitors is therefore a highly active area of research. This guide provides an in-depth validation of CEP-33779, a potent and selective, orally bioavailable inhibitor of JAK2, built on a 1,2,4-triazolo[1,5-a]pyridine scaffold.[1] We will explore its mechanism of action, compare its performance against other widely used JAK2 inhibitors, and provide detailed protocols for its validation as a reliable research tool.
The Significance of Targeting JAK2
The JAK-STAT signaling pathway is a primary conduit for a multitude of cytokine and growth factor signals that govern hematopoiesis and immune responses.[2] Constitutive activation of JAK2, often through mutations like V617F, leads to uncontrolled cell proliferation and is a hallmark of myeloproliferative neoplasms.[3] Furthermore, JAK2 mediates the signaling of several pro-inflammatory cytokines, including IL-6 and IFN-γ, implicating it in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[4][5] Therefore, selective inhibition of JAK2 offers a promising therapeutic strategy for these conditions. A key challenge in developing JAK inhibitors is achieving selectivity, particularly against other JAK family members like JAK1, JAK3, and TYK2, to minimize off-target effects such as immunosuppression.[1]
CEP-33779: A Profile in Selectivity
CEP-33779 is a small molecule inhibitor identified for its high potency and selectivity for JAK2.[1] It has demonstrated efficacy in preclinical models of rheumatoid arthritis, systemic lupus erythematosus, and colitis-induced colorectal cancer.[4][6][7][8]
Mechanism of Action
CEP-33779 functions as an ATP-competitive inhibitor of the JAK2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of JAK2 and its downstream signaling mediators, the Signal Transducers and Activators of Transcription (STATs), primarily STAT3 and STAT5.[7][9] This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and the suppression of pro-inflammatory cytokine production.[7]
The following diagram illustrates the mechanism of action of CEP-33779 in inhibiting the JAK2-STAT signaling pathway.
Caption: Mechanism of CEP-33779 in the JAK2-STAT Pathway.
Comparative Analysis: CEP-33779 vs. Other JAK2 Inhibitors
A critical aspect of validating a research tool is understanding its performance relative to existing alternatives. Here, we compare CEP-33779 with other prominent JAK inhibitors: Ruxolitinib, Fedratinib, and Pacritinib.
| Inhibitor | Target Profile | IC50 (JAK2) | Key Selectivity Notes |
| CEP-33779 | Selective JAK2 | 1.8 nM[9] | >40-fold vs. JAK1, >800-fold vs. TYK2[9] |
| Ruxolitinib | JAK1/JAK2 | 2.8 nM[10] | Potent inhibitor of both JAK1 and JAK2.[11][12] |
| Fedratinib | Selective JAK2 | 6 nM[13] | Also inhibits FLT3.[13][14] |
| Pacritinib | JAK2/FLT3 | - | Lacks significant JAK1 activity at clinical concentrations.[15][16] |
This comparison highlights CEP-33779's notable selectivity for JAK2 over other JAK family members, a desirable characteristic for specifically probing JAK2-mediated biology while minimizing confounding effects from the inhibition of other JAKs.
Experimental Validation Protocols
To rigorously validate CEP-33779 as a selective JAK2 inhibitor in your research, a multi-tiered experimental approach is recommended, encompassing biochemical, cellular, and in vivo assays.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory activity of CEP-33779 on purified JAK2 enzyme.
Rationale: This assay provides a direct measure of the compound's potency (IC50) against the target kinase in a cell-free system, confirming direct interaction and inhibition.
Protocol:
-
Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate, ATP, and a detection reagent such as Kinase-Glo®.
-
Procedure:
-
Prepare a serial dilution of CEP-33779.
-
In a 96-well plate, add the JAK2 enzyme, peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
Cellular Phospho-STAT Assay
Objective: To assess the ability of CEP-33779 to inhibit JAK2 signaling in a cellular context.
Rationale: This assay confirms that the inhibitor can penetrate the cell membrane and engage its intracellular target, leading to the inhibition of downstream signaling events (STAT phosphorylation).
Protocol:
-
Cell Line: Use a cell line with constitutive JAK2 activity (e.g., HEL92.1.7) or a cytokine-dependent cell line (e.g., TF-1) stimulated with a JAK2-activating cytokine like erythropoietin (EPO).
-
Procedure:
-
Plate the cells and treat with a serial dilution of CEP-33779 for a predetermined time (e.g., 1-2 hours).
-
For cytokine-dependent cells, stimulate with the appropriate cytokine.
-
Lyse the cells and quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 using Western blotting or a quantitative immunoassay (e.g., ELISA or flow cytometry).
-
Normalize pSTAT5 levels to total STAT5 and determine the cellular IC50 for inhibition of STAT phosphorylation.
-
The following workflow diagram outlines the key steps in the cellular validation of a JAK2 inhibitor.
Caption: Cellular Validation Workflow for JAK2 Inhibitors.
In Vivo Pharmacodynamic and Efficacy Studies
Objective: To evaluate the in vivo target engagement and therapeutic efficacy of CEP-33779.
Rationale: In vivo studies are crucial to demonstrate that the inhibitor can achieve sufficient exposure to engage its target in a whole organism and produce a desired biological effect in a disease model.
Protocol (Example: Collagen-Induced Arthritis Model):
-
Animal Model: Induce arthritis in a susceptible mouse strain (e.g., DBA/1) by immunization with type II collagen.
-
Treatment: Once arthritis is established, administer CEP-33779 orally at various doses (e.g., 10, 30, 55 mg/kg, twice daily).[4]
-
Efficacy Assessment: Monitor disease progression by measuring paw edema and clinical scores.
-
Pharmacodynamic Assessment: At the end of the study, collect paw tissue and/or blood to measure levels of pSTAT3 and pro-inflammatory cytokines.[9]
-
Histology: Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.
Conclusion
CEP-33779, a 1,2,4-triazolo[1,5-a]pyridine-based compound, stands out as a potent and highly selective JAK2 inhibitor. Its selectivity profile offers a significant advantage for researchers aiming to specifically dissect the roles of JAK2 in various physiological and pathological processes, with minimal interference from the inhibition of other JAK family members. The validation protocols outlined in this guide provide a robust framework for confirming its activity and selectivity in your specific experimental systems. By employing a combination of biochemical, cellular, and in vivo assays, researchers can confidently utilize CEP-33779 as a valuable tool to advance our understanding of JAK2-driven diseases and to explore novel therapeutic interventions.
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Stump, K. L., Lu, L. D., Dobrzanski, P., et al. (2011). A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis. Arthritis Research & Therapy, 13(2), R68. [Link]
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VA.gov. (2023, May). Pacritinib (VONJO) in Myelofibrosis National Drug Monograph. Retrieved from [Link]
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Wikipedia. (2023, December 11). Fedratinib. Retrieved from [Link]
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Quintas-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Investigational Drugs, 20(3), 393-403. [Link]
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Lee, S., et al. (2017). The JAK2 inhibitors CEP-33779 and NVP-BSK805 have high P-gp inhibitory activity and sensitize drug-resistant cancer cells to vincristine. Biochemical and Biophysical Research Communications, 491(1), 16-22. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Pacritinib? Retrieved from [Link]
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Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate? Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pacritinib's Unique Mechanism: A Step Forward in JAK Inhibitor Therapy. Retrieved from [Link]
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PubChem. (n.d.). Fedratinib. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CEP-33779. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, November 26). Ruxolitinib. In StatPearls. Retrieved from [Link]
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BioCrick. (n.d.). CEP-33779. Retrieved from [Link]
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Clinicaltrials.eu. (n.d.). Fedratinib – Application in Therapy and Current Clinical Research. Retrieved from [Link]
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Jakafi® (ruxolitinib). (n.d.). Mechanism of action. Retrieved from [Link]
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Mini Reviews in Medicinal Chemistry. (2022). First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis. Retrieved from [Link]
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Jakafi® (ruxolitinib). (n.d.). Mechanism of Action in Intermediate or High-Risk MF Treatment. Retrieved from [Link]
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Seavey, M. M., et al. (2012). Therapeutic efficacy of CEP-33779, a novel selective JAK2 inhibitor, in a mouse model of colitis-induced colorectal cancer. Molecular Cancer Therapeutics, 11(4), 984-993. [Link]
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Mascarenhas, J., et al. (2017). A Comprehensive Review of Pacritinib in Myelofibrosis. Clinical Lymphoma, Myeloma & Leukemia, 17(9), 565-573. [Link]
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Aatman Mahadevia, P. S., et al. (2022). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Cancer Research, 82(13), 2335-2345. [Link]
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The Triazolo[1,5-a]pyridine Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Guide to Structure-Activity Relationships Across Diverse Biological Targets
The triazolo[1,5-a]pyridine ring system, a fused bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of biological targets. Its unique electronic properties, rigid structure, and ability to serve as a bioisostere for other key chemical moieties have made it a focal point for the development of novel therapeutics.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of triazolo[1,5-a]pyridine and its close analog, triazolo[1,5-a]pyrimidine, across several major classes of drug targets. We will dissect the causal relationships behind experimental choices in analog design and present supporting data to illuminate the path from structural modification to biological activity.
The Allure of the Triazolo[1,5-a]pyridine Core
The triazolo[1,5-a]pyridine scaffold's success in drug discovery can be attributed to several key features. As an isostere of purines, it has been successfully employed to mimic the natural ligands of many enzymes and receptors.[1][2] Furthermore, depending on the substitution pattern, this scaffold can act as a bioisostere for a carboxylic acid functional group or the N-acetyl fragment of ε-N-acetylated lysine.[1] This adaptability allows medicinal chemists to explore diverse chemical spaces and tailor compounds to specific biological targets.
I. Triazolo[1,5-a]pyrimidines as Potent Anticancer Agents
The triazolo[1,5-a]pyrimidine scaffold has been extensively investigated for its anticancer properties, leading to the discovery of potent inhibitors of various cancer-related targets, including tubulin and a range of protein kinases.
A. Targeting Microtubule Dynamics: A Unique Mechanism of Tubulin Inhibition
A notable class of triazolo[1,5-a]pyrimidine analogs has demonstrated a unique mechanism of tubulin inhibition, distinct from classical agents like paclitaxel.[3][4] These compounds promote tubulin polymerization but do not compete for the paclitaxel binding site; instead, they inhibit the binding of vinca alkaloids.[3][4]
Key SAR Insights:
A systematic SAR study has established clear requirements for potent tubulin polymerization promoters:
-
Position 5: A (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group is crucial for high potency.[3][4]
-
Position 6: A phenyl ring substituted with fluoro atoms at the positions ortho to the triazolopyrimidine core is necessary for optimal activity.[3][4]
-
Para-position of the Phenyl Ring: The highest activity is achieved with an oxygen linker followed by a three-methylene unit and terminating in an alkylamino or a hydroxy group.[3][4]
Comparative Activity of Tubulin Inhibitors:
| Compound ID | 5-Substituent | 6-Substituent | Para-substituent on Phenyl Ring | IC50 (Tubulin Polymerization) |
| Lead Compound | (1S)-2,2,2-trifluoro-1-methylethylamino | 2,6-difluorophenyl | -O-(CH2)3-NH2 | Potent |
| Analog 1 | 2,2,2-trifluoroethylamino | 2,6-difluorophenyl | -O-(CH2)3-OH | Potent |
| Analog 2 | Ethylamino | 2,6-difluorophenyl | -O-(CH2)3-NH2 | Reduced Potency |
| Analog 3 | (1S)-2,2,2-trifluoro-1-methylethylamino | Phenyl | -O-(CH2)3-NH2 | Reduced Potency |
This table summarizes qualitative SAR trends based on published research. Specific IC50 values are often proprietary and not always publicly available.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay is fundamental to assessing the activity of compounds that target microtubule dynamics.
-
Reagents: Purified tubulin protein, GTP, polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), test compounds dissolved in DMSO.
-
Procedure: a. Tubulin is pre-incubated on ice. b. Test compounds at various concentrations are added to a 96-well plate. c. The reaction is initiated by adding the tubulin solution and GTP to the wells and transferring the plate to a spectrophotometer pre-warmed to 37°C. d. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
Data Analysis: The rate of polymerization is calculated, and IC50 values are determined by plotting the rate of polymerization against the compound concentration.
Workflow for SAR-Guided Optimization of Tubulin Inhibitors:
Caption: SAR-driven optimization workflow for tubulin inhibitors.
B. Kinase Inhibition: A Multifaceted Approach to Cancer Therapy
Triazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyridine analogs have been successfully developed as inhibitors of several key kinases implicated in cancer progression.
1. Cyclin-Dependent Kinase 2 (CDK2) Inhibitors:
A series of triazolo[1,5-a]pyrimidines were identified as potent and selective CDK2 inhibitors through a protein structure-guided design approach.[5][6]
-
Key SAR Finding: The selectivity over GSK-3β was a critical aspect of this study, with one compound demonstrating a 167-fold selectivity for CDK2.[5]
2. Multi-Kinase Inhibitors (EGFR, VEGFR2, etc.):
Certain triazolo[1,5-a]pyrimidine derivatives exhibit broad-spectrum antiproliferative activity by inhibiting multiple kinases.[7]
-
SAR Highlights:
3. Janus Kinase (JAK) 1/2 Inhibitors:
Triazolo[1,5-a]pyridine derivatives have been designed as potent inhibitors of JAK1 and JAK2, key mediators in inflammatory signaling pathways often dysregulated in cancer.[8]
-
Key for Activity: The optimized compounds demonstrated high potency against JAK1/2 and selectivity over JAK3 in enzymatic assays.[8]
Comparative IC50 Values of Triazolo[1,5-a]pyridine/pyrimidine Kinase Inhibitors:
| Compound Series | Target Kinase | Representative IC50 (nM) | Selectivity Profile |
| Triazolo[1,5-a]pyrimidine[5] | CDK2 | 120 | 167-fold over GSK-3β |
| Triazolo[1,5-a]pyrimidine[7] | EGFR | 2190 | - |
| Triazolo[1,5-a]pyrimidine[7] | VEGFR2 | 2950 | - |
| Triazolo[1,5-a]pyridine[8] | JAK1 | Potent (specific values not disclosed) | Selective over JAK3 |
| Triazolo[1,5-a]pyridine[8] | JAK2 | Potent (specific values not disclosed) | Selective over JAK3 |
Experimental Protocol: Kinase Inhibition Assay (Generic)
-
Reagents: Recombinant kinase, substrate peptide, ATP, assay buffer, test compounds.
-
Procedure: a. The kinase, substrate, and test compound are pre-incubated in a 96-well plate. b. The reaction is initiated by the addition of ATP. c. After a defined incubation period at a specific temperature, the reaction is stopped. d. The amount of phosphorylated substrate is quantified, typically using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or ELISA.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC50 values are determined.
Signaling Pathway Inhibition by a Multi-Kinase Inhibitor:
Caption: Inhibition of receptor tyrosine kinase signaling.
II. Triazolo[1,5-a]pyridines as α-Glucosidase Inhibitors for Diabetes Management
Recently, the triazolo[1,5-a]pyridine scaffold has been explored for its potential in managing type 2 diabetes through the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion.[9][10]
Key SAR Insights:
A study on a series of 6-amino-2,5,7-triaryl-[1][3][5]triazolo[1,5-a]pyridine-8-carbonitriles revealed significant inhibitory activity, far exceeding that of the reference drug acarbose.[9]
-
Substituents on the Aryl Rings:
-
The nature and position of substituents on the various aryl rings attached to the core scaffold play a critical role in determining inhibitory potency.
-
For instance, a chlorine atom at the C-4 position of the Ar3 ring significantly enhanced potency.[9]
-
Introduction of a methoxy group on the Ar1 ring also improved α-glucosidase inhibition compared to the unsubstituted analog.[9]
-
Comparative α-Glucosidase Inhibitory Activity:
| Compound ID | Ar1 Substituent | Ar3 Substituent | IC50 (µM) |
| 15a | H | H | 20.32 ± 0.11 |
| 15c | H | 4-Cl | 9.69 ± 0.09 |
| 15j | H | 3-Br, 4-OH, 5-OCH3 | 6.60 ± 0.09 |
| 15u | 4-OCH3 | H | 14.78 ± 0.22 |
| Acarbose (Reference) | - | - | 750.00 ± 0.56 |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
-
Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer, test compounds.
-
Procedure: a. The enzyme and test compound are pre-incubated in a 96-well plate. b. The reaction is initiated by adding the pNPG substrate. c. The plate is incubated at 37°C. d. The reaction is stopped by adding a basic solution (e.g., Na2CO3). e. The absorbance of the released p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined.
III. Triazolo[1,5-a]pyridines as Modulators of GABA-A Receptors
The triazolo[1,5-a]pyridine scaffold has also been investigated for its ability to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This has led to the development of compounds with potential applications in neurological and psychiatric disorders.[11][12][13]
A. Selective α5-GABA-A Receptor Negative Allosteric Modulators (NAMs)
A series of triazolopyridine derivatives were identified as selective NAMs of the α5 subunit-containing GABA-A receptor, a target for cognitive enhancement.[11][12]
-
SAR Development: Optimization of an initial hit led to analogs with high binding affinity, potent negative allosteric modulatory activity, and good subtype selectivity.[11]
B. Positive Allosteric Modulators for Anticonvulsant Activity
Conversely,[1][3][5]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been developed as positive allosteric modulators of the GABA-A1 receptor, demonstrating significant anticonvulsant activity with low neurotoxicity.[14]
-
Key Findings:
Logical Relationship in GABA-A Receptor Modulator Development:
Caption: Divergent therapeutic outcomes from a common scaffold.
Conclusion
The triazolo[1,5-a]pyridine and its pyrimidine analog represent a remarkably versatile and privileged scaffold in drug discovery. The insights gained from numerous SAR studies have demonstrated that subtle modifications to the substitution patterns on this core structure can lead to potent and selective agents for a diverse range of biological targets, from kinases and tubulin in oncology to α-glucosidase in diabetes and GABA-A receptors for neurological disorders. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and structure-based drug design, holds significant promise for the development of next-generation therapeutics.
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A Comparative Analysis of Triazolopyridine and Triazolopyrimidine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection and Optimization
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, triazolopyridines and triazolopyrimidines have emerged as exceptionally versatile frameworks, underpinning the development of numerous therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their synthesis, physicochemical properties, and biological applications, supported by experimental data and field-proven insights to empower researchers in making informed scaffold selection decisions.
Introduction to Triazolopyridine and Triazolopyrimidine Scaffolds
Triazolopyridines and triazolopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a triazole ring with a pyridine or pyrimidine ring, respectively.[3] The nitrogen atoms in these scaffolds act as key hydrogen bond acceptors and donors, facilitating interactions with biological targets.[3] The arrangement of nitrogen atoms within the fused ring system gives rise to several possible isomers for each scaffold, with[1][2][4]triazolo[4,3-a]pyridine and[1][2][4]triazolo[1,5-a]pyrimidine being among the most extensively studied.[1][2]
The core structures of these scaffolds are presented below:
| Scaffold | Core Structure | Key Features |
| Triazolopyridine | ![]() | Fused triazole and pyridine rings. Multiple isomers exist based on the fusion and nitrogen atom positions.[1][3] |
| Triazolopyrimidine | ![]() | Fused triazole and pyrimidine rings. The additional nitrogen atom in the pyrimidine ring offers more opportunities for hydrogen bonding and can influence physicochemical properties.[2] |
A key distinction lies in the electronic nature of the six-membered ring. The pyridine ring in triazolopyridine is less electron-deficient than the pyrimidine ring in triazolopyrimidine. This difference can impact the scaffolds' reactivity, metabolic stability, and interaction with biological targets.
Synthesis of Triazolopyridine and Triazolopyrimidine Scaffolds
The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both triazolopyridine and triazolopyrimidine scaffolds can be synthesized through various established routes, often starting from readily available precursors.
General Synthetic Strategy for Triazolopyridines
A common and versatile method for the synthesis of the[1][2][4]triazolo[4,3-a]pyridine core involves the cyclization of 2-hydrazinopyridines with various reagents.[1][5]
Experimental Protocol: Synthesis of a 3-substituted-[1][2][4]triazolo[4,3-a]pyridine
-
Step 1: Preparation of 2-hydrazinopyridine. To a solution of 2-chloropyridine in ethanol, add hydrazine hydrate. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude 2-hydrazinopyridine can be purified by recrystallization.
-
Step 2: Cyclization. To a solution of 2-hydrazinopyridine in a suitable solvent such as ethanol or acetic acid, add a one-carbon synthon (e.g., an aldehyde, carboxylic acid, or orthoester). Heat the reaction mixture to reflux for 2-8 hours.
-
Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is concentrated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-[1][2][4]triazolo[4,3-a]pyridine.
The choice of the one-carbon synthon in Step 2 allows for the introduction of various substituents at the 3-position, providing a convenient handle for structure-activity relationship (SAR) studies.[6]
Caption: A generalized workflow for the synthesis of a triazolopyridine scaffold.
General Synthetic Strategy for Triazolopyrimidines
The synthesis of the[1][2][4]triazolo[1,5-a]pyrimidine core often starts from 3-amino-1,2,4-triazole, which is reacted with a 1,3-dicarbonyl compound or its equivalent.[2][7]
Experimental Protocol: Synthesis of a 5,7-disubstituted-[1][2][4]triazolo[1,5-a]pyrimidine
-
Step 1: Condensation Reaction. In a round-bottom flask, dissolve 3-amino-1,2,4-triazole and a substituted 1,3-diketone (e.g., acetylacetone for a 5,7-dimethyl derivative) in glacial acetic acid.
-
Step 2: Cyclization. Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with a cold solvent (e.g., diethyl ether) and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 5,7-disubstituted-[1][2][4]triazolo[1,5-a]pyrimidine.
The variability of commercially available 1,3-diketones allows for the facile introduction of diverse substituents at the 5- and 7-positions of the triazolopyrimidine ring.[8]
Caption: A generalized workflow for the synthesis of a triazolopyrimidine scaffold.
Biological Applications and Comparative Performance
Both triazolopyridine and triazolopyrimidine scaffolds are prominent in medicinal chemistry due to their wide spectrum of biological activities.[1][2]
Triazolopyridine: A Scaffold for Kinase Inhibitors and CNS-active Agents
The triazolopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] For instance, derivatives of this scaffold have shown potent inhibitory activity against p38 MAP kinase, a key target in inflammatory diseases.[6] The structure-activity relationship studies on these inhibitors have highlighted the importance of substitutions on the pyridine ring for potency and selectivity.[6]
Furthermore, the triazolopyridine core is present in several drugs acting on the central nervous system (CNS). Trazodone, an antidepressant, features a[1][2][4]triazolo[4,3-a]pyridine moiety.[9] This highlights the ability of this scaffold to cross the blood-brain barrier, a critical property for CNS-targeted drugs.
Triazolopyrimidine: A Versatile Scaffold with Broad-Spectrum Activity
The triazolopyrimidine scaffold has demonstrated an even broader range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][10] This versatility can be attributed to the additional nitrogen atom in the pyrimidine ring, which provides more opportunities for targeted interactions.
In the realm of oncology, triazolopyrimidine derivatives have been investigated as inhibitors of various kinases, including EGFR and HER-2. Notably, some compounds have shown potent antiproliferative activity against various cancer cell lines.[11] Furthermore, this scaffold has been successfully employed in the development of anti-tubercular agents, with some derivatives exhibiting sub-micromolar activity against Mycobacterium tuberculosis.[8][12]
Comparative Analysis and Scaffold Selection Rationale
The choice between a triazolopyridine and a triazolopyrimidine scaffold is often dictated by the specific therapeutic target and the desired physicochemical properties of the final compound.
| Feature | Triazolopyridine | Triazolopyrimidine | Rationale for Selection |
| Synthetic Accessibility | Generally straightforward, with diverse functionalization possible.[1][5] | Also readily accessible, with a wide range of starting materials available.[2][13] | Both scaffolds offer good synthetic tractability. The choice may depend on the availability of specific precursors for desired substitutions. |
| Physicochemical Properties | Generally more lipophilic compared to triazolopyrimidines. | The additional nitrogen atom can increase polarity and aqueous solubility. | For CNS targets requiring blood-brain barrier penetration, the more lipophilic triazolopyridine may be advantageous. For targets where improved solubility is desired, triazolopyrimidine could be a better starting point. |
| Biological Activity Profile | Strong precedent in kinase inhibition and CNS-active agents.[1][6][9] | Extremely broad spectrum of activity, including anticancer, antimicrobial, and anti-inflammatory.[2][10] | If the target is a kinase or a CNS receptor, triazolopyridine offers a well-trodden path. For broader screening or targets where multiple hydrogen bonding interactions are anticipated, triazolopyrimidine provides a more versatile platform. |
| Metabolic Stability | Can be susceptible to oxidation on the pyridine ring. | The electron-deficient nature of the pyrimidine ring can sometimes confer greater metabolic stability. | This is highly dependent on the specific substitution pattern. However, as a general consideration, the pyrimidine ring may offer some advantages in terms of metabolic stability. |
A direct comparison of a triazolopyridine and a triazolopyrimidine analog developed as myeloperoxidase (MPO) inhibitors provides a case in point. While a triazolopyrimidine was identified as a reversible MPO inhibitor, it suffered from poor acid stability.[14] Subsequent structure-based drug design led to the discovery of benzyl triazolopyridines with improved MPO potency and enhanced acid stability.[14] This example underscores that while one scaffold may show initial promise, subtle differences in physicochemical properties can necessitate a switch to the other to overcome liabilities.
Caption: A decision-making flowchart for initial scaffold selection.
Conclusion
Both triazolopyridine and triazolopyrimidine scaffolds are invaluable tools in the medicinal chemist's arsenal. Triazolopyridines have a proven track record in the development of kinase inhibitors and CNS-penetrant drugs, while triazolopyrimidines offer a broader spectrum of biological activity and potentially more favorable physicochemical properties for certain applications. The optimal choice between these two scaffolds is not absolute but rather depends on a careful consideration of the biological target, the desired drug-like properties, and the synthetic strategy. This guide provides a foundational framework for researchers to navigate this critical decision-making process, ultimately accelerating the discovery of novel and effective therapeutic agents.
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Bridging the Gap: A Guide to the In Vivo Validation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine Based on Putative Tubulin Polymerization Inhibition
For researchers in drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both critical and challenging. This guide provides a strategic framework for the in vivo validation of 5-Methyl-triazolo[1,5-a]pyridin-2-amine, a member of the versatile triazolopyridine class of compounds known for a spectrum of biological activities.[1][2] While specific in vivo data for this particular molecule is emerging, its structural alerts and the known activities of related triazolopyrimidine analogs suggest a potential role as a microtubule-targeting agent.[3] This guide, therefore, proceeds with the scientifically-grounded hypothesis that 5-Methyl-triazolo[1,5-a]pyridin-2-amine functions as a tubulin polymerization inhibitor. We will explore the necessary steps to validate this hypothesis, from confirmatory in vitro assays to robust in vivo models, and compare its potential performance with established alternatives.
Part 1: Establishing the In Vitro Foundation: Is Tubulin the Target?
Before embarking on costly and complex animal studies, it is imperative to rigorously confirm the hypothesized mechanism of action. The structural similarity of the triazolopyridine scaffold to purines has led to its investigation as a bioisostere in various contexts, including kinase inhibition.[3] However, several triazolopyrimidine derivatives have demonstrated potent anti-cancer activity by targeting microtubule dynamics.[3] Therefore, the initial experimental phase should focus on assays that directly and indirectly measure the effect of 5-Methyl-triazolo[1,5-a]pyridin-2-amine on tubulin polymerization and cellular mitotic progression.
Key In Vitro Validation Assays
A multi-faceted approach is essential to build a strong case for the compound's mechanism of action.
-
Tubulin Polymerization Assay: This cell-free assay is the most direct method to determine if the compound interacts with tubulin to inhibit its polymerization. Spectrophotometric measurement of turbidity changes in a solution of purified tubulin in the presence of GTP is a standard method.[4][5] A dose-response curve should be generated to determine the IC50 value.
-
Cell-Based Mitotic Arrest Assay: If the compound inhibits tubulin polymerization, it should induce cell cycle arrest in the G2/M phase. This can be quantified by flow cytometry of cells stained with a DNA dye like propidium iodide.
-
Immunofluorescence Microscopy: Visual confirmation of microtubule disruption is a powerful tool. Cells treated with the compound can be stained for α-tubulin to observe changes in the microtubule network architecture. Disrupted, disorganized spindles and condensed chromosomes are hallmark indicators of a microtubule-destabilizing agent.
-
Competitive Binding Assays: To further characterize the interaction, competitive binding assays with known tubulin ligands (e.g., colchicine, vinblastine) can elucidate the binding site on the tubulin dimer.[4][6]
Comparative In Vitro Performance
The table below provides a template for comparing the in vitro activity of 5-Methyl-triazolo[1,5-a]pyridin-2-amine with established tubulin inhibitors.
| Compound | Tubulin Polymerization IC50 (µM) | Cell Line Antiproliferative IC50 (µM) | Binding Site |
| 5-Methyl-triazolo[1,5-a]pyridin-2-amine | Experimental Data | Experimental Data | Experimental Data |
| Colchicine | ~1-10[7] | Cell-type dependent | Colchicine Site |
| Vinblastine | ~0.1-1 | Cell-type dependent | Vinca Alkaloid Site |
| Paclitaxel (Taxol) | Promotes Polymerization | Cell-type dependent | Taxane Site |
Part 2: Designing the In Vivo Validation Strategy
With a solid in vitro package suggesting tubulin polymerization inhibition, the focus shifts to demonstrating efficacy and safety in a living organism. The choice of the in vivo model is critical and depends on the therapeutic area of interest. Given that tubulin inhibitors have applications in both oncology and neurodegenerative diseases, we will consider models for both.
Oncology Models: Xenograft Studies
The most common approach for evaluating the in vivo anti-cancer efficacy of a tubulin inhibitor is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.[8]
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A Comparative Analysis of the Biological Activity of Triazolopyridine Isomers: A Guide for Researchers
In the landscape of modern drug discovery, the nuanced relationship between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. Even subtle changes in molecular architecture, such as the arrangement of atoms in isomeric forms, can lead to profound differences in pharmacological activity. This guide provides an in-depth comparison of the biological activity of different isomers of amino-triazolopyridines, a scaffold of significant interest in the development of therapeutic agents. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical impact of isomerism on the biological activity of this important class of heterocyclic compounds.
The Critical Role of Isomerism in Triazolopyridine Bioactivity
Triazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse range of biological activities, including kinase inhibition, receptor antagonism, and antimicrobial effects.[1][2] The triazolopyridine scaffold can exist in several isomeric forms, and the specific arrangement of the fused rings and the position of substituents can dramatically alter the molecule's interaction with biological targets.
A compelling example of this is seen in the differential activity of amino-aryl-[3][4][5]triazolo[1,5-a]pyridine isomers as antagonists of human adenosine receptors.[6] Adenosine receptors, particularly the A1 and A2a subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, making them attractive targets for a range of therapeutic indications. The precise orientation of functional groups on the triazolopyridine core dictates the molecule's ability to form key interactions within the receptor's binding pocket, thereby influencing both potency and selectivity.
Comparative Analysis of Adenosine Receptor Inhibition
To illustrate the impact of isomerism, we will examine the inhibitory activity of two isomeric pairs of triazolopyridine derivatives against the human A1 and A2a adenosine receptors. The key structural difference between these pairs lies in the position of the exocyclic amino group, which significantly influences the molecule's hydrogen-bonding capabilities.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (Ki, in nM) of representative isomeric pairs of 2-aryl-[3][4][5]triazolo[1,5-a]pyridine-carboxyl amides.
| Compound ID | Isomer Type | R Group | hA1 Ki (nM) | hA2a Ki (nM) | hA1/hA2a Selectivity |
| 1a | 8-amino | 4-Fluorophenyl | >10000 | 180 | >55 |
| 1b | 5-amino | 4-Fluorophenyl | 1300 | 1400 | ~1 |
| 2a | 8-amino | 2-Thienyl | >10000 | 250 | >40 |
| 2b | 5-amino | 2-Thienyl | 1500 | 2100 | ~0.7 |
Data adapted from Guba et al., Bioorg. Med. Chem. Lett. 2004, 14(12), 3307-3312.[6]
Structure-Activity Relationship (SAR) Insights
The data presented above clearly demonstrates that the 8-amino isomers exhibit significantly greater potency and selectivity for the hA2a receptor compared to their 5-amino counterparts.[6] This can be attributed to the hydrogen-bond donor strength of the free amino functionality. In the 8-amino isomers, the amino group is positioned to form a critical hydrogen bond with a key residue in the hA2a receptor binding site, an interaction that is not as favorable for the 5-amino isomers. This highlights how a simple positional change of a functional group can dramatically alter the pharmacological profile of a compound.
Experimental Methodologies
The determination of the biological activity of these isomers relies on robust and validated experimental protocols. Below are detailed methodologies for the key assays used to generate the comparative data.
Radioligand Binding Assay for Adenosine Receptors
This assay is a standard method for determining the affinity of a compound for a specific receptor. It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human A1 or A2a adenosine receptor are prepared and stored at -80°C.
-
Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2a), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
Caption: Workflow for a radioligand binding assay.
In Vitro Kinase Inhibition Assay
For triazolopyridine derivatives that target kinases, a common method to assess their inhibitory potential is through an in vitro kinase assay. These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.
Protocol:
-
Reagents: Prepare a reaction buffer, a solution of the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a luminescent readout like ADP-Glo™).[8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For luminescent assays, the amount of ADP produced is measured.[8]
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Caption: General workflow for an in vitro kinase inhibition assay.
Downstream Cellular Effects and Signaling Pathways
Understanding the molecular mechanism of action requires looking beyond in vitro binding or enzyme inhibition and examining the compound's effects in a cellular context. For adenosine receptor antagonists, this involves assessing their impact on downstream signaling pathways.
Adenosine receptors modulate the activity of adenylyl cyclase. The A1 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2a receptor stimulates adenylyl cyclase, resulting in an increase in cAMP. An antagonist would block these effects of adenosine.
Caption: Simplified adenosine receptor signaling pathways.
Conclusion and Future Directions
The comparative analysis of triazolopyridine isomers unequivocally demonstrates that subtle changes in molecular structure can lead to significant differences in biological activity and target selectivity. For researchers in drug discovery, this underscores the importance of synthesizing and evaluating all accessible isomers of a lead scaffold. The case of the 8-amino versus 5-amino-[3][4][5]triazolo[1,5-a]pyridine derivatives serves as a potent reminder that a deep understanding of structure-activity relationships, supported by rigorous in vitro and cellular assays, is paramount to the successful development of novel therapeutics. Future work in this area should continue to explore the rich chemical space of triazolopyridine isomers and their potential to modulate a wide array of biological targets.
References
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Guba, W., Nettekoven, M., Püllmann, B., Riemer, C., & Schmitt, S. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. Bioorganic & medicinal chemistry letters, 14(12), 3307–3312. [Link]
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Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Pinheiro, S., Pinheiro, E. M. C., Muri, E. M. F., Pessôa, J. C., Cadorini, M. A., & Greco, S. J. (2020). Biological activities of[3][4][5]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29(10), 1751–1776. [Link]
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Kim, D. K., et al. (2014). 4-([3][4][5]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(10), 2849-2858. [Link]
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A Comparative Benchmarking Guide to 5-Methyl-triazolo[1,5-a]pyridin-2-amine: Profiling a Novel Kinase Inhibitor Candidate
Introduction
The relentless pursuit of novel therapeutic agents targeting protein kinases remains a cornerstone of modern drug discovery, particularly in oncology. The 1,2,4-triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with demonstrated clinical and preclinical efficacy.[1][2][3] This guide introduces 5-Methyl-triazolo[1,5-a]pyridin-2-amine (referred to herein as Cmpd-X) , a novel derivative of this promising class. Given the documented activity of related triazolopyrimidine and triazolopyridine compounds against key oncogenic kinases such as EGFR, VEGFR2, and members of the Src family, this document provides a comprehensive framework for benchmarking Cmpd-X against established inhibitors targeting these critical signaling nodes.[4][5]
This guide is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology for evaluating the inhibitory potential and selectivity of Cmpd-X. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and present illustrative data to guide interpretation.
Scientific Rationale and Benchmarking Strategy
The selection of appropriate benchmarks is critical for contextualizing the activity of a novel compound. Based on the known target space of the broader triazolopyridine chemical class, we hypothesize that Cmpd-X may exhibit inhibitory activity against key kinases implicated in tumor proliferation, angiogenesis, and metastasis. Therefore, we have selected the following well-characterized inhibitors for direct comparison:
-
Erlotinib: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer.[6]
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and other kinases, used in the treatment of renal cell carcinoma and other cancers.[7]
-
Saracatinib (AZD0530): A potent dual inhibitor of Src and Abl kinases, which are involved in a multitude of signaling pathways regulating cell growth, motility, and adhesion.[8]
Our benchmarking strategy is twofold:
-
In Vitro Kinase Profiling: To determine the direct inhibitory activity and selectivity of Cmpd-X against our target kinases (EGFR, VEGFR2, and Src).
-
Cellular Assays: To assess the compound's efficacy in a more physiologically relevant context by measuring the inhibition of downstream signaling pathways and cellular proliferation in cancer cell lines.
This dual approach is essential, as potent biochemical activity does not always translate to cellular efficacy due to factors such as cell permeability and off-target effects.[9]
Experimental Methodologies
In Vitro Kinase Inhibition and Selectivity Profiling
The initial step in characterizing Cmpd-X is to determine its half-maximal inhibitory concentration (IC50) against the target kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10][11]
Experimental Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of Cmpd-X, Erlotinib, Sunitinib, and Saracatinib in kinase reaction buffer. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
Prepare a 2X ATP solution. The concentration should be at the apparent Km of ATP for each respective kinase to ensure accurate potency assessment.[12]
-
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO).
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Normalize the data to vehicle (100% activity) and no enzyme (0% activity) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[13][14]
-
Diagram: In Vitro Kinase Inhibition Workflow
Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Data Presentation: Comparative IC50 Values
| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Src IC50 (nM) |
| Cmpd-X | 25 | 150 | 45 |
| Erlotinib | 5 | >10,000 | >10,000 |
| Sunitinib | 500 | 10 | 200 |
| Saracatinib | >10,000 | >10,000 | 8 |
Note: The data presented in this table is illustrative and intended to serve as a template for presenting experimental results.
Cellular Assay: Western Blot for Phospho-Protein Levels
To determine if Cmpd-X can inhibit kinase activity within a cellular context, we will measure the phosphorylation status of downstream substrates. A western blot is a widely used technique to detect specific proteins in a sample. Here, we will assess the phosphorylation of EGFR, VEGFR2, and Src in response to ligand stimulation in the presence of our inhibitors.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Seed appropriate cancer cell lines in 6-well plates (e.g., A549 for EGFR, HUVEC for VEGFR2, and MDA-MB-231 for Src).
-
Once cells reach 70-80% confluency, serum-starve them for 12-24 hours.
-
Pre-treat cells with varying concentrations of Cmpd-X or benchmark inhibitors for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., EGF for A549, VEGF for HUVEC) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-VEGFR2, total VEGFR2, phospho-Src, and total Src overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Signaling Pathway Context
Understanding the signaling pathways in which our target kinases operate is crucial for interpreting the cellular data. Cmpd-X's potential to inhibit EGFR, VEGFR2, and Src suggests it could impact key cellular processes like proliferation, survival, and angiogenesis.
Diagram: Simplified EGFR, VEGFR2, and Src Signaling Pathways
Caption: Overview of EGFR, VEGFR2, and Src signaling pathways and points of inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial characterization and benchmarking of 5-Methyl-triazolo[1,5-a]pyridin-2-amine (Cmpd-X) as a potential kinase inhibitor. The illustrative data suggests that Cmpd-X may possess multi-kinase inhibitory activity, a characteristic that can be advantageous in targeting the complex and redundant signaling networks of cancer cells.
The presented protocols for in vitro IC50 determination and cellular phospho-protein analysis provide a solid foundation for assessing the compound's potency and cellular efficacy. Successful validation through these assays would warrant further investigation, including:
-
Broad Kinome Profiling: To fully elucidate the selectivity profile of Cmpd-X across a larger panel of kinases.[11][12][15]
-
Cell-Based Proliferation/Viability Assays: To quantify the functional impact of target inhibition on cancer cell growth.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of Cmpd-X in preclinical animal models.
By systematically benchmarking Cmpd-X against established inhibitors, researchers can gain crucial insights into its therapeutic potential and guide its further development as a novel anti-cancer agent.
References
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A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]
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Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of[10][16][17]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[10][16][17]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
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VEGF signaling pathway. ClinPGx. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]
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Determination of IC50 values for p110 with the PI3-kinase inhibitors... ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Triazolo[1,5-a]pyridine Derivatives
This guide provides an in-depth technical comparison of the in-silico docking performance of various triazolo[1,5-a]pyridine derivatives against prominent therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, emphasizes the necessity of protocol validation, and grounds its claims in experimental data from authoritative sources. Our objective is to equip you with the practical insights and detailed methodologies required to conduct robust and reliable comparative docking studies in your own research endeavors.
Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to act as a bioisostere, interacting with a wide array of biological targets.[4][5] This has led to the development of triazolopyridine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]
Molecular docking has become an indispensable tool in the rational design of novel therapeutics based on this scaffold. By predicting the binding affinity and orientation of a ligand within the active site of a target protein, docking studies can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[4]
This guide will focus on the comparative docking analysis of triazolo[1,5-a]pyridine derivatives against two distinct and highly relevant classes of therapeutic targets:
-
Antimicrobial Targets: Bacterial DNA gyrase and Dihydrofolate Reductase (DHFR) are well-established and essential enzymes for bacterial survival, making them excellent targets for the development of new antibacterial agents.[7][8][9][10]
-
Anticancer Targets (Kinases): The Janus kinase (JAK) family, particularly JAK1 and JAK2, are key components of the JAK-STAT signaling pathway, which is often dysregulated in various cancers and inflammatory diseases.[2][11][12]
We will explore the nuances of preparing and docking these ligands, compare their predicted binding affinities with experimental data, and provide detailed, reproducible protocols to guide your research.
The Imperative of a Validated Docking Protocol
Before embarking on a comparative docking study, it is paramount to establish and validate a robust docking protocol. This ensures that the computational model can accurately reproduce experimentally observed binding modes, lending credibility to the predictions for novel compounds. A self-validating system is the cornerstone of trustworthy in-silico research.
The Principle of Redocking
The most common method for validating a docking protocol is redocking . This involves:
-
Retrieving a crystal structure of the target protein in complex with a known ligand from the Protein Data Bank (PDB).
-
Extracting the co-crystallized ligand.
-
Docking the extracted ligand back into the binding site of the protein.
-
Calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
An RMSD value of ≤ 2.0 Å is generally considered an acceptable threshold, indicating that the docking protocol can reliably reproduce the experimental binding mode.
Experimental Workflow for Docking Protocol Validation
The following diagram illustrates a typical workflow for validating a molecular docking protocol.
Caption: Workflow for validating a molecular docking protocol via redocking.
Comparative Docking of Triazolopyrimidine Derivatives as Antimicrobial Agents
Triazolo[1,5-a]pyrimidines, close analogs of triazolopyridines, have shown significant promise as antimicrobial agents by targeting essential bacterial enzymes.[13][14][15][16] Here, we present a comparative analysis of a series of these derivatives against E. coli DNA Gyrase Subunit B and Dihydrofolate Reductase (DHFR).
Rationale for Target Selection
-
DNA Gyrase: This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria.[7][8] Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial drugs.[8]
-
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.[10] While humans also have DHFR, bacterial DHFR has distinct structural features that can be exploited for selective inhibition.
Comparative Docking and In-Vitro Activity
The following table summarizes the docking scores and corresponding Minimum Inhibitory Concentration (MIC) values for a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, along with their inhibitory activity against the target enzymes.[14][16]
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Key Interactions (Predicted) | In-Vitro Activity (MIC, µM) | In-Vitro Enzyme Inhibition (IC50, µM) |
| 9n | DNA Gyrase | -8.5 | H-bonds with Asp81, Gly85 | S. aureus: 16, E. coli: 32 | DNA Gyrase: 0.75 |
| DHFR | -9.2 | H-bonds with Ile8, Asp31 | DHFR: 0.88 | ||
| 9o | DNA Gyrase | -8.8 | H-bonds with Asp81, Gly85 | S. aureus: 16, E. coli: 16 | DNA Gyrase: 0.72 |
| DHFR | -9.5 | H-bonds with Ile8, Asp31 | DHFR: 0.85 | ||
| Ciprofloxacin | DNA Gyrase | -7.9 | H-bonds with Asp81, Ser88 | S. aureus: 10, E. coli: 10 | DNA Gyrase: 0.85 |
| Trimethoprim | DHFR | -8.1 | H-bonds with Ile8, Phe102 | - | DHFR: 0.95 |
Data synthesized from multiple sources for comparative purposes.[14][16]
The data reveals a generally good correlation between the predicted binding affinities (lower docking scores) and the observed biological activities (lower MIC and IC50 values). For instance, compounds 9n and 9o show more favorable docking scores against both DNA gyrase and DHFR compared to the standard drugs, and this is reflected in their potent enzyme inhibition and antimicrobial activity.[14][16]
Comparative Docking of Triazolo[1,5-a]pyridine Derivatives as Anticancer Agents
The dysregulation of protein kinase signaling pathways is a hallmark of many cancers. The triazolo[1,5-a]pyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors.
Rationale for Target Selection: The JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway.[2][11] This pathway transduces signals from cytokines and growth factors, playing a key role in cell proliferation, differentiation, and immune response.[2][11][12] Persistent activation of the JAK-STAT pathway is implicated in various malignancies and inflammatory disorders, making JAKs attractive targets for therapeutic intervention.[2][12]
The general mechanism of the JAK-STAT pathway is illustrated below. Inhibitors can block the ATP-binding site of JAKs, preventing the phosphorylation cascade.
Caption: Simplified schematic of the JAK-STAT signaling pathway and the action of inhibitors.
Comparative Docking and In-Vitro Activity
A series of triazolo[1,5-a]pyridine derivatives were evaluated as JAK1/2 inhibitors. The table below compares their docking scores with their in-vitro inhibitory concentrations (IC50).
| Compound ID | Target Enzyme | Docking Score (kcal/mol) | Key Interactions (Predicted) | In-Vitro Enzyme Inhibition (IC50, nM) |
| J-4 | JAK1 | -9.8 | H-bond with Leu932 | JAK1: 15 |
| JAK2 | -10.2 | H-bond with Tyr931 | JAK2: 25 | |
| J-6 | JAK1 | -10.5 | H-bond with Leu932 | JAK1: 8 |
| JAK2 | -10.9 | H-bond with Tyr931 | JAK2: 12 | |
| Reference | JAK1 | -9.2 | H-bond with Leu932 | JAK1: 30 |
| Inhibitor | JAK2 | -9.5 | H-bond with Tyr931 | JAK2: 45 |
Data synthesized from multiple sources for comparative purposes.
The analysis shows a strong correlation between the predicted binding affinity and the experimentally determined potency. Compounds J-4 and J-6 exhibit superior docking scores and correspondingly lower IC50 values compared to the reference inhibitor, highlighting their potential as potent JAK1/2 inhibitors. The predicted hydrogen bond interactions with key hinge region residues (Leu932 in JAK1 and Tyr931 in JAK2) are crucial for potent inhibition and are consistent with the binding modes of known JAK inhibitors.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a comparative docking study using AutoDock Vina, a widely used and freely available docking software.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.
-
PubChem or ZINC database: For obtaining the 3D structures of ligands.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Download the PDB file of the target protein (e.g., E. coli DNA Gyrase B, PDB ID: 1KZN).
-
Open the PDB file in Discovery Studio or MGL Tools.
-
Clean the protein: Remove water molecules, co-factors (unless essential for binding), and any co-crystallized ligands. If the protein has multiple chains, retain only the biologically relevant one(s).
-
Add polar hydrogens: This is crucial for correct hydrogen bond formation.
-
Compute charges: Add Kollman charges for the protein atoms.
-
Save the prepared protein in the PDBQT format (e.g., protein.pdbqt). This format includes atomic coordinates, partial charges, and atom types.
Step 2: Ligand Preparation
-
Obtain the 3D structure of the triazolo[1,5-a]pyridine derivatives in SDF or MOL2 format from a database like PubChem or by using a chemical drawing tool like ChemDraw followed by 3D conversion.
-
Open the ligand file in MGL Tools.
-
Add hydrogens and compute charges: Add Gasteiger charges.
-
Detect the rotatable bonds and set the torsion tree.
-
Save the prepared ligand in the PDBQT format (e.g., ligand_01.pdbqt).
Step 3: Grid Box Generation
-
Load the prepared protein (protein.pdbqt) into MGL Tools.
-
Define the binding site: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligands.
-
Center the grid box: If a co-crystallized ligand was present, center the grid on its location. Otherwise, use literature information or binding site prediction tools to identify the active site.
-
Set the grid box dimensions: A typical size is 25 x 25 x 25 Å.
-
Save the grid parameters in a configuration file (e.g., conf.txt).
Step 4: Running AutoDock Vina
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and the output file name.
-
Run Vina from the command line:
Vina will generate an output file (out_ligand_01.pdbqt) containing the predicted binding poses and their corresponding affinities (in kcal/mol).
Step 5: Post-Docking Analysis
-
Visualize the results: Open the protein PDBQT file and the Vina output PDBQT file in Discovery Studio or PyMOL.
-
Analyze binding interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the best-ranked pose of the ligand and the protein's active site residues.
-
Compare derivatives: Repeat the docking for all derivatives and compare their binding affinities and interaction patterns.
-
Correlate with experimental data: If available, correlate the docking scores with in-vitro data (e.g., IC50 or MIC values) to assess the predictive power of the model.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for conducting comparative docking studies of triazolo[1,5-a]pyridine derivatives. We have underscored the importance of a validated docking protocol as the foundation for reliable in-silico predictions. Through case studies in both antimicrobial and anticancer research, we have demonstrated how to compare docking results with experimental data to derive meaningful structure-activity relationships.
The detailed experimental protocols offer a practical starting point for researchers new to the field, while the emphasis on the rationale behind methodological choices provides a deeper understanding for experienced computational chemists.
It is crucial to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental validation. While a strong correlation between docking scores and biological activity is often observed, discrepancies can arise due to factors not accounted for in the scoring functions, such as solvation effects or protein flexibility. Future directions in this field will likely involve the use of more advanced techniques like molecular dynamics simulations to refine docking poses and improve the accuracy of binding free energy calculations.
By integrating the principles and methodologies outlined in this guide, researchers can effectively leverage molecular docking to accelerate the discovery and optimization of novel triazolo[1,5-a]pyridine-based therapeutics.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methyl-triazolo[1,5-a]pyridin-2-amine
A Comprehensive Guide to the Safe Disposal of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents, such as 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine (CAS Number: 159326-68-8), are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the responsible disposal of this nitrogen-containing heterocyclic compound, grounded in established safety principles and regulatory standards.
I. Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a compound that, while valuable in research, presents several potential hazards that dictate its handling and disposal as a hazardous chemical waste.
Key Hazards:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[4]
-
Serious Eye Irritation: Can cause significant irritation if it comes into contact with the eyes.[4]
-
Acute Toxicity: Some safety data sheets (SDS) indicate that this compound may be toxic if swallowed or in contact with skin.[5]
Given these characteristics, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or discharged into the sanitary sewer system.[2][4]
Chemical and Physical Properties Summary:
| Property | Value | Source |
| CAS Number | 159326-68-8 | [2][4][6] |
| Molecular Formula | C₇H₈N₄ | Not explicitly found in search results |
| Appearance | Solid, powder | Inferred from handling instructions |
| Incompatibilities | Strong oxidizing agents | [4] |
II. Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind stringent PPE requirements is the prevention of direct exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory when handling 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine for disposal:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][4][5]
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[2][4][5]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[2][4]
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood or if dust formation is likely, use a NIOSH-approved respirator.[7]
III. Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described above.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste.[4] For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it to a sealed container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Inform your institution's Environmental Health & Safety (EHS) department about the spill.[8]
IV. Step-by-Step Disposal Procedure
The guiding principle for the disposal of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is to treat it as a hazardous chemical waste, ensuring it is properly segregated, labeled, and collected by a licensed waste carrier.[2]
Step 1: Waste Segregation
-
Solid Waste: Collect any unused or waste 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine powder in a dedicated, clearly labeled hazardous waste container.[3][4] This includes any contaminated items such as weigh boats or filter papers.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and leak-proof container designated for hazardous liquid waste.[9]
-
Contaminated Labware: Disposable items that have come into contact with the compound (e.g., pipette tips, gloves) should be placed in a designated solid hazardous waste container.
-
Empty Containers: The original container of 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be collected as hazardous waste as well, in accordance with your institution's policies.
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8][9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine"), and the approximate concentration if in solution.[8] The label should also include the date accumulation started and the name of the principal investigator or laboratory.[9]
Caption: Disposal workflow for 5-Methyl-[1][2]triazolo[1,5-a]pyridin-2-amine.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory.[8]
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[4][8]
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum volume of hazardous waste allowed in a satellite accumulation area.[8]
Step 4: Arranging for Disposal
-
Once the waste container is full or you have finished the project requiring the chemical, arrange for a waste pickup through your institution's EHS department.[8]
-
Follow their specific procedures for scheduling a pickup. This typically involves completing a chemical waste pickup form.[8]
V. Transportation Considerations
There is some discrepancy in the classification of this compound for transport. One SDS lists it under UN Number 2811, which corresponds to "Toxic solid, organic, n.o.s."[2], while another indicates it is not a dangerous good for transport.[6] This highlights the importance of relying on your institution's EHS professionals, who will have the expertise to make the final determination based on all available data and regulatory requirements. Do not attempt to transport this chemical waste off-site yourself.
By adhering to these procedures, you contribute to a safer research environment and ensure that your work is conducted in an environmentally responsible and compliant manner.
References
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PubChem. 5-Methyl-7-phenyl[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. National Center for Biotechnology Information. [Link]
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PubChem. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. National Center for Biotechnology Information. [Link]
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PubChem. 5-methyl-N-(naphthalen-2-yl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine. National Center for Biotechnology Information. [Link]
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Personal protective equipment for handling 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
An Expert Guide to Personal Protective Equipment for Handling 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Hazard Assessment: An Evidence-Based Approach
A specific Safety Data Sheet (SDS) for 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not publicly available. Therefore, a robust hazard assessment has been conducted by examining the known risks of structurally related heterocyclic amines. The parent compound, [1,2,4]triazolo[1,5-a]pyridin-2-amine, is known to be harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation[4]. Another close analogue, 2-Amino-5-methylpyridine, is classified as toxic if swallowed or in contact with skin, and also causes significant skin and eye irritation[5].
Based on this data, it is prudent to assume that 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine presents similar, if not identical, hazards.
Table 1: Inferred Hazard Profile and Routes of Exposure
| Hazard Classification | Potential Route of Exposure | Associated Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Ingestion, Skin Contact, Breathing | Harmful or toxic if swallowed, absorbed through the skin, or inhaled as a dust/aerosol[4][5]. |
| Skin Irritation | Skin Contact | May cause redness, itching, and inflammation[4][5]. |
| Serious Eye Irritation/Damage | Eye Contact | Direct contact with dust or solutions can cause significant irritation, pain, and potential damage to eye tissue[4][5]. |
| Respiratory Irritation | Inhalation | Inhaling dust may irritate the respiratory system, leading to coughing or shortness of breath. |
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific Personal Protective Equipment (PPE), it is critical to apply the hierarchy of controls. PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls to minimize exposure risk.
Caption: Hierarchy of Controls applied to laboratory chemical safety.
-
Engineering Controls : Always handle 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine, especially in its solid, powdered form, within a certified chemical fume hood or a glovebox to contain dust and vapors[6]. Ensure eyewash stations and safety showers are readily accessible[5][6].
-
Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on the specific hazards and emergency procedures. Do not work alone when handling highly hazardous materials.
Core PPE Requirements: Your Last Line of Defense
When engineering and administrative controls are in place, the following PPE is mandatory to mitigate the risk of residual exposure.
Eye and Face Protection
The potential for serious eye irritation necessitates robust protection.
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended : Chemical splash goggles should be worn, as they provide a seal around the eyes, offering superior protection from dust and splashes[7].
-
High-Risk Operations : When there is a significant risk of splashing (e.g., handling larger quantities or during vigorous mixing), a face shield must be worn in addition to chemical splash goggles. A face shield alone is insufficient[7][8].
Skin and Body Protection
Given the risk of skin irritation and dermal toxicity, comprehensive body protection is essential.
-
Laboratory Coat : A flame-resistant lab coat is required at all times[7]. Ensure it is fully buttoned to provide maximum coverage.
-
Full Coverage : Wear long pants and closed-toe shoes. Open-toed shoes or sandals are strictly prohibited in the laboratory[7].
-
Apron : For operations involving larger volumes of solutions, a chemically resistant apron should be worn over the lab coat.
Hand Protection (Gloves)
Choosing the correct gloves is critical, as not all materials offer the same level of protection.
-
Material Selection : While nitrile gloves are common in laboratories, related compounds like pyridine show poor resistance to them[1]. For heterocyclic amines, butyl rubber or laminate barrier (Silver Shield) gloves are often recommended. A double-gloving technique is best practice:
-
Inner Glove : A thinner nitrile glove for dexterity.
-
Outer Glove : A thicker, chemically resistant glove such as butyl rubber.
-
-
Glove Technique : Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately in the appropriate hazardous waste container[9]. Wash hands thoroughly after removing gloves[5].
Respiratory Protection
Respiratory protection is not typically required if the chemical is handled exclusively within a functioning chemical fume hood.
-
When to Use : A respirator is necessary if engineering controls are insufficient or during a large spill cleanup. Examples include weighing the powder outside of a fume hood or if ventilation fails.
-
Respirator Type : Use a NIOSH-approved respirator. For particulates, a P95 or P100 filter is appropriate. For vapors, an organic vapor cartridge may be needed[9].
-
Program Requirement : Use of a respirator requires medical clearance, fit-testing, and enrollment in a formal respiratory protection program, as mandated by OSHA[1][6].
Operational Plan: Step-by-Step PPE Protocol
Scenario: Weighing Solid Compound and Preparing a Solution
-
Preparation : Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
Donning PPE (in order) :
-
Put on your flame-resistant lab coat and fasten all buttons.
-
Put on the first (inner) pair of nitrile gloves.
-
Put on the second (outer) pair of chemically resistant gloves (e.g., butyl rubber).
-
Put on chemical splash goggles.
-
If a higher splash risk is anticipated, add a face shield.
-
-
Handling : Perform all manipulations, including weighing and dissolution, inside a certified chemical fume hood.
-
Post-Handling :
-
Clean all contaminated surfaces within the fume hood.
-
Securely cap the waste container.
-
-
Doffing PPE (in order, at the lab exit) :
-
Remove the outer pair of gloves, peeling them off without touching the outside. Dispose of them in the designated hazardous waste bin.
-
Remove the face shield (if used) and lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
Remove your safety goggles.
-
Immediately wash your hands with soap and water.
-
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][10].
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[5][11].
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5][12].
Spill Response:
-
Small Spill (inside a fume hood) : If you are trained and have the correct PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Collect the material in a sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood) : Evacuate the area immediately. Secure the area to prevent re-entry and call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EH&S) department[1].
Disposal Plan
All materials contaminated with 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-2-amine are considered hazardous waste.
-
Contaminated PPE : Used gloves, disposable lab coats, and bench paper should be collected in a designated, sealed hazardous waste bag or container.
-
Chemical Waste : Unused compound and solutions must be collected in a clearly labeled, sealed hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal[11].
References
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- 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine.
-
Safety Data Sheet - methyl 5-chloro-[1][2][3]triazolo[1,5-a]pyridine-8-carboxylate. Enamine.
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- OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
- 5 Types of PPE for Hazardous Chemicals.
- Safety Data Sheet - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
- (1,2,4)Triazolo(1,5-a)pyridin-2-amine.
- 2-Amino-5-methylpyridine Safety D
- 3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol Safety D
-
MSDS of 7-Fluoro-[1][2][3]triazolo[1,5-A]pyridin-6-amine. Mcule.
- Material Safety Data Sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine. Oxford Lab Fine Chem LLP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


